Drisapersen sodium
Description
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Properties
CAS No. |
1181666-20-5 |
|---|---|
Molecular Formula |
C211H256N76Na19O119P19S19 |
Molecular Weight |
7395 g/mol |
IUPAC Name |
nonadecasodium;1-[(2R,3R,4R,5R)-5-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-sulfidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-oxidophosphinothioyl]oxymethyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C211H275N76O119P19S19.19Na/c1-329-136-116(295)77(369-178(136)271-33-24-99(289)252-206(271)304)40-349-407(310,426)389-118-79(371-180(138(118)331-3)268-30-21-96(212)249-203(268)301)42-351-409(312,428)392-121-81(373-183(141(121)334-6)273-35-26-101(291)254-208(273)306)44-352-410(313,429)393-122-82(374-184(142(122)335-7)274-36-27-102(292)255-209(274)307)45-353-411(314,430)394-123-83(375-185(143(123)336-8)275-37-28-103(293)256-210(275)308)46-355-415(318,434)396-125-85(377-187(145(125)338-10)277-65-238-105-156(215)226-59-232-162(105)277)48-358-413(316,432)391-120-80(372-182(140(120)333-5)270-32-23-98(214)251-205(270)303)43-354-417(320,436)402-131-94(386-193(151(131)344-16)283-71-244-111-168(283)258-198(221)263-173(111)296)57-366-424(327,443)405-132-91(383-194(152(132)345-17)284-72-245-112-169(284)259-199(222)264-174(112)297)54-363-414(317,433)395-124-84(376-186(144(124)337-9)276-38-29-104(294)257-211(276)309)47-356-416(319,435)397-126-89(381-188(146(126)339-11)278-66-239-106-157(216)227-60-233-163(106)278)52-361-422(325,441)403-133-92(384-195(153(133)346-18)285-73-246-113-170(285)260-200(223)265-175(113)298)55-364-420(323,439)400-130-88(380-192(150(130)343-15)282-70-243-110-161(220)231-64-237-167(110)282)51-360-419(322,438)399-128-90(382-190(148(128)341-13)280-68-241-108-159(218)229-62-235-165(108)280)53-362-423(326,442)404-134-95(387-196(154(134)347-19)286-74-247-114-171(286)261-201(224)266-176(114)299)58-367-425(328,444)406-135-93(385-197(155(135)348-20)287-75-248-115-172(287)262-202(225)267-177(115)300)56-365-421(324,440)401-129-87(379-191(149(129)342-14)281-69-242-109-160(219)230-63-236-166(109)281)50-359-418(321,437)398-127-86(378-189(147(127)340-12)279-67-240-107-158(217)228-61-234-164(107)279)49-357-412(315,431)390-119-78(370-181(139(119)332-4)269-31-22-97(213)250-204(269)302)41-350-408(311,427)388-117-76(39-288)368-179(137(117)330-2)272-34-25-100(290)253-207(272)305;;;;;;;;;;;;;;;;;;;/h21-38,59-95,116-155,178-197,288,295H,39-58H2,1-20H3,(H,310,426)(H,311,427)(H,312,428)(H,313,429)(H,314,430)(H,315,431)(H,316,432)(H,317,433)(H,318,434)(H,319,435)(H,320,436)(H,321,437)(H,322,438)(H,323,439)(H,324,440)(H,325,441)(H,326,442)(H,327,443)(H,328,444)(H2,212,249,301)(H2,213,250,302)(H2,214,251,303)(H2,215,226,232)(H2,216,227,233)(H2,217,228,234)(H2,218,229,235)(H2,219,230,236)(H2,220,231,237)(H,252,289,304)(H,253,290,305)(H,254,291,306)(H,255,292,307)(H,256,293,308)(H,257,294,309)(H3,221,258,263,296)(H3,222,259,264,297)(H3,223,260,265,298)(H3,224,261,266,299)(H3,225,262,267,300);;;;;;;;;;;;;;;;;;;/q;19*+1/p-19/t76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,407?,408?,409?,410?,411?,412?,413?,414?,415?,416?,417?,418?,419?,420?,421?,422?,423?,424?,425?;;;;;;;;;;;;;;;;;;;/m1.................../s1 |
InChI Key |
FZJHBHYSGPESDI-FWLJYILUSA-A |
Origin of Product |
United States |
Foundational & Exploratory
Preclinical Studies and Development of Drisapersen Sodium: A Technical Guide
Executive Summary: Drisapersen (also known as Kyndrisa, PRO051, and GSK2402968) is an antisense oligonucleotide designed to treat Duchenne Muscular Dystrophy (DMD) in patients with mutations amenable to exon 51 skipping.[1][2] As a 2'-O-methyl phosphorothioate (B77711) (2'OMePS) RNA antisense oligonucleotide, its mechanism involves modulating the splicing of dystrophin pre-mRNA to restore the reading frame and enable the production of a truncated, yet partially functional, dystrophin protein.[3][4] This approach targets approximately 13% of the DMD patient population.[5][6] Preclinical development involved extensive evaluation in both in vitro and in vivo models, which established a clear proof-of-concept, characterized its pharmacokinetic profile, and defined its safety margins before advancing to human trials. Despite promising preclinical and early clinical results, the development of drisapersen was ultimately discontinued (B1498344) after Phase III trials failed to meet primary endpoints and regulatory approval was not obtained.[1][7] This technical guide provides a comprehensive overview of the core preclinical data and methodologies that formed the basis of its development.
Compound Overview and Mechanism of Action
Duchenne muscular dystrophy is a fatal X-linked genetic disorder caused by mutations in the DMD gene that prevent the synthesis of functional dystrophin protein.[5] The absence of dystrophin compromises the integrity of muscle fibers, leading to progressive muscle degeneration.[6] The therapeutic strategy of exon skipping aims to use antisense oligonucleotides (AONs) to "hide" a specific exon from the cellular splicing machinery. This can restore the translational reading frame, resulting in a shorter, Becker muscular dystrophy (BMD)-like dystrophin protein that retains partial function.[4][6]
Chemical Properties: Drisapersen is a 20-base pair AON with the sequence 5'-UCAAGGAAGAUGGCAUUUCU-3'.[3] It features 2'-O-methyl modified ribose sugars and phosphorothioate internucleotide linkages (2'OMePS), a chemical modification designed to increase nuclease resistance and improve its pharmacokinetic properties.[1][3]
Mechanism of Action: Drisapersen is specifically designed to bind to a target sequence within exon 51 of the human dystrophin pre-mRNA. This binding blocks the spliceosome's access to the exon, leading to its exclusion from the final mature mRNA transcript.[1][5] For patients with specific deletions (e.g., deletion of exons 48-50 or 50), the additional removal of exon 51 restores the open reading frame, allowing the translation of a truncated but functional dystrophin protein.[6][8]
Preclinical Efficacy Studies
Proof-of-concept for drisapersen was established in a series of in vitro and in vivo experiments designed to confirm exon 51 skipping and measure the restoration of dystrophin protein.
In Vitro Models
Initial studies utilized patient-derived myoblasts and muscle cell cultures.[3][9] These systems allowed for the direct assessment of AON efficacy on human cells carrying relevant DMD mutations. These studies confirmed that drisapersen could successfully induce exon 51 skipping.[3] Subsequent research on next-generation 2'OMePS AONs targeting exon 51 highlighted the potential for significant improvements in efficiency over the original drisapersen sequence.[10]
| Compound | AON Concentration | Exon 51 Skipping (%) | Dystrophin Restoration (% of Normal) | Reference |
| Drisapersen (AON-B1) | 800 nM (repeated dose) | 8.7% | 3.8% | [10] |
| AON-B9 (Next-Gen) | 800 nM (repeated dose) | 53.1% | 40.0% | [10] |
| Table 1: Comparative in vitro efficacy of Drisapersen vs. a next-generation 2'OMePS AON in human DMD cell cultures. |
In Vivo Animal Models
The mdx mouse, a common animal model for DMD, was instrumental in the preclinical evaluation of drisapersen.[3][9] Systemic administration in these models demonstrated dose-dependent exon 51 skipping and restoration of dystrophin protein at the sarcolemma.[3] Further studies in more advanced hDMDdel52/mdx mouse models, which carry a humanized DMD gene, allowed for the testing of human-specific AONs and confirmed in vivo activity.[10]
| Model | Compound | Dosing Regimen | Exon 51 Skipping (%) (Quadriceps) | Dystrophin Restoration (% of Healthy Control) | Reference |
| hDMD Mouse | Drisapersen (AON-B1) | 50 mg/kg (single dose) | ~0.17% | Not Reported | [10] |
| hDMD Mouse | AON-B9 (Next-Gen) | Equimolar to 50 mg/kg AON-B1 | 4.7% (27-fold > Drisapersen) | Not Reported | [10] |
| hDMDdel52/mdx Mouse | AON-C31 (Next-Gen) | 12 x 100 mg/kg (weekly IV) | ~75% | Up to 40% | [10] |
| Table 2: In vivo efficacy of Drisapersen and next-generation AONs in mouse models. |
Experimental Protocols and Workflows
The preclinical assessment of drisapersen relied on a standardized workflow involving molecular biology and protein analysis techniques to quantify its effects.
General Experimental Workflow
The development process followed a logical progression from initial design and in vitro screening to comprehensive in vivo evaluation.
References
- 1. Drisapersen - Wikipedia [en.wikipedia.org]
- 2. gsk.com [gsk.com]
- 3. Portico [access.portico.org]
- 4. Placebo‐controlled Phase 2 Trial of Drisapersen for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioMarin Announces FDA Accepts Drisapersen NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 6. Long-Term Efficacy, Safety, and Pharmacokinetics of Drisapersen in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmadive.com [biopharmadive.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Drisapersen Sodium in Exon 51 Skipping: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a fatal X-linked recessive neuromuscular disorder characterized by the absence of functional dystrophin protein, which is crucial for maintaining muscle fiber integrity.[1][2] Mutations in the DMD gene that disrupt the reading frame lead to premature termination of translation and a lack of dystrophin.[1] One promising therapeutic strategy for a subset of DMD patients is exon skipping, which utilizes antisense oligonucleotides (AONs) to modulate the pre-mRNA splicing process.[1] By masking specific splicing signals on the pre-mRNA, AONs can induce the exclusion of a target exon, thereby restoring the reading frame and enabling the production of a truncated but partially functional dystrophin protein.[1][2]
Drisapersen (formerly PRO051/GSK2402968) is a 2'-O-methyl phosphorothioate (B77711) antisense oligonucleotide designed to induce the skipping of exon 51 of the DMD gene.[1] Mutations amenable to exon 51 skipping account for approximately 13% of all DMD cases, making it a significant therapeutic target.[1] This technical guide provides an in-depth overview of the core science behind drisapersen's mechanism of action, a summary of key quantitative data from clinical trials, and detailed experimental protocols relevant to its development and evaluation.
Mechanism of Action: Exon 51 Skipping
Drisapersen functions by binding to a specific sequence within exon 51 of the dystrophin pre-mRNA. This binding sterically hinders the access of splicing factors to the exon, leading to its exclusion from the mature mRNA transcript. For patients with deletions that render the reading frame out-of-frame (e.g., deletions of exons 45-50, 48-50, or 52), the removal of exon 51 can restore the translational reading frame, allowing for the synthesis of a shorter but still functional dystrophin protein.[1]
References
- 1. Long-Term Efficacy, Safety, and Pharmacokinetics of Drisapersen in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioMarin Announces FDA Accepts Drisapersen NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
Molecular Targets of Drisapersen Sodium in Duchenne Muscular Dystrophy Research: A Technical Guide
Abstract
Drisapersen sodium (formerly PRO051/GSK2402968) is an investigational antisense oligonucleotide developed for the treatment of Duchenne Muscular Dystrophy (DMD) in patients with specific mutations amenable to its mechanism. This technical guide provides an in-depth analysis of the molecular targets of Drisapersen, its mechanism of action, and the experimental methodologies used to validate its effects. Drisapersen's primary molecular target is exon 51 of the dystrophin (DMD) gene's pre-messenger RNA (pre-mRNA). By binding to this target, it modulates the splicing process to restore the reading frame and enable the production of a truncated, yet partially functional, dystrophin protein. This document summarizes key quantitative data from preclinical and clinical studies, details essential experimental protocols for target validation, and visualizes the core biological and experimental pathways. It is intended for researchers, scientists, and drug development professionals working on genetic and neuromuscular disorders.
Introduction to Duchenne Muscular Dystrophy (DMD)
Duchenne Muscular Dystrophy is a severe, X-linked recessive genetic disorder characterized by progressive muscle degeneration and weakness.[1][2] It is one of the most common fatal genetic disorders diagnosed in childhood, affecting approximately 1 in 3,500 to 5,000 live male births.[3][4] DMD is caused by mutations—most often large deletions—in the gene that encodes for the dystrophin protein.[1][5] Dystrophin is a critical protein that connects the cytoskeleton of muscle fibers to the surrounding extracellular matrix, providing structural stability during muscle contraction.[3] The absence of functional dystrophin leads to fragile muscle fibers that are easily damaged, resulting in chronic inflammation, fibrosis, and the progressive replacement of muscle tissue with fat and connective tissue.[1] This ultimately leads to loss of ambulation, respiratory failure, and cardiac complications.[3]
This compound: An Antisense Oligonucleotide Approach
Chemical Composition and Structure
Drisapersen is a 20-base pair antisense oligonucleotide with the sequence 5'-UCA AGG AAG AUG GCA UUU CU-3'.[5][6] Its chemical structure is modified to enhance stability and efficacy. It is a 2'-O-methyl phosphorothioate (B77711) (2'OMePS) antisense oligonucleotide, where the 2'-hydroxyl group of the ribose sugar is replaced by a methoxy (B1213986) group, and one of the non-bridging oxygen atoms in the phosphate (B84403) backbone is replaced with sulfur.[1][6][7] These modifications increase its resistance to nuclease degradation and improve its binding affinity to the target RNA.[5]
Core Molecular Target and Mechanism of Action
The primary molecular target of Drisapersen is a specific sequence within exon 51 of the dystrophin pre-mRNA .[8][9][10] In DMD patients with certain mutations, such as a deletion of exon 50, the translational reading frame of the mRNA is disrupted, leading to a premature stop codon and the inability to produce a functional dystrophin protein.[6][11]
Drisapersen is designed to act as a "molecular patch."[3] It binds to its target sequence on exon 51, sterically hindering the access of splicing factors to the splice sites of that exon.[11][12] This intervention causes the cellular splicing machinery to skip exon 51 entirely during the maturation of mRNA.[6] For patients whose genetic mutation is amenable to this "skip," the removal of exon 51 restores the correct reading frame of the dystrophin transcript.[10][11] The resulting mRNA, though shorter, can be translated into a truncated but partially functional dystrophin protein, similar to the protein found in individuals with the less severe Becker muscular dystrophy (BMD).[7][13] This therapeutic strategy is applicable to approximately 13% of DMD patients.[1][3]
Quantitative Analysis of Molecular and Clinical Efficacy
The efficacy of Drisapersen has been evaluated at both the molecular level (exon skipping and protein restoration) and the clinical level (functional improvement).
Molecular Efficacy
Studies have demonstrated that Drisapersen can successfully induce exon 51 skipping and lead to the production of new dystrophin protein in a dose-dependent manner.
Table 1: Molecular Efficacy of Drisapersen
| Parameter | Finding | Dose / Condition | Study Context | Citation |
|---|---|---|---|---|
| Exon Skipping Efficiency | Induced exon 51 skipping in 50% of transcripts | 100 nM | In vitro (cultured human muscle cells) | [5] |
| Detectable exon 51 skipping | ≥ 2.0 mg/kg/week | In vivo (Phase I/IIa) | [10][13] | |
| Dystrophin Expression | Restoration to 10% of normal levels | Single 0.8 mg injection | In vivo (local intramuscular) | [5] |
| 1.5 to 8.2 times higher than baseline | 4.0 or 6.0 mg/kg/week | In vivo (Phase I/IIa) | [5] | |
| New expression in 60-100% of muscle fibers | Dose-escalation | In vivo (Phase I/IIa) | [13] | |
| Up to 15.6% of healthy muscle expression | Dose-escalation | In vivo (Phase I/IIa) | [13] |
| | "Little effect" or "trace amounts" detected | 6 mg/kg/week | In vivo (Phase III) |[14][15] |
Clinical and Pharmacokinetic Data
Clinical trials yielded mixed results regarding functional benefit, as measured by the six-minute walk distance (6MWD). Early-phase and exploratory studies showed promise, but the pivotal Phase III trial did not meet its primary endpoint.
Table 2: Summary of Clinical Efficacy of Drisapersen in Key Trials (6MWD)
| Study Phase | N | Treatment Group | Result (vs. Placebo) | p-value | Citation |
|---|---|---|---|---|---|
| Phase II (Exploratory) | 53 | 6 mg/kg/week (continuous) | +35.09 m mean difference at week 25 | 0.014 | [16] |
| Phase II | 53 | 6 mg/kg/week | +27.1 m mean difference at week 24 | 0.069 | [17] |
| Phase III (Pivotal) | 186 | 6 mg/kg/week | +10.3 m mean difference at week 48 | 0.415 | [18][19] |
| Phase III (Post-hoc) | 80 | 6 mg/kg/week | +35.4 m mean difference in subpopulation | 0.039 | [18][19] |
| Open-Label Extension | 12 | 6 mg/kg/week | +64 m median increase at week 177 (ambulant subjects) | N/A |[20] |
Table 3: Pharmacokinetic Properties of Drisapersen
| Parameter | Value | Study Context | Citation |
|---|---|---|---|
| Administration | Subcutaneous injection | Clinical Trials | [7][8] |
| Peak Plasma Concentration (Tmax) | 2 to 3 hours post-administration | Phase I/IIa | [5] |
| Terminal Plasma Half-life | 19 to 56 days (average 29 days) | Phase I/IIa | [5][13] |
| Muscle Tissue Steady State | Reached at approximately 36 weeks | Phase II | [17] |
| Optimal Muscle Concentration | > 10 µg/g associated with best response | Clinical Trial Program Data |[17] |
Key Experimental Protocols for Target Validation
Validating the molecular action of Drisapersen requires a multi-faceted approach, analyzing its effects on RNA splicing, protein expression, and protein localization within the muscle tissue.
Dystrophin mRNA Analysis (RT-PCR)
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to qualitatively and quantitatively assess the degree of exon 51 skipping in mRNA extracted from muscle biopsies.
-
Objective: To detect and measure the relative abundance of dystrophin mRNA transcripts with and without exon 51.
-
Methodology:
-
RNA Extraction: Total RNA is isolated from frozen muscle biopsy sections using a standard Trizol-based or column-based purification method. RNA quality and quantity are assessed via spectrophotometry.
-
Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Polymerase Chain Reaction (PCR): The cDNA is used as a template for PCR. Primers are designed to flank exon 51 (e.g., in exon 49 and exon 52).
-
Analysis: The PCR products are separated by agarose (B213101) gel electrophoresis. Two distinct bands are expected: a larger band corresponding to the transcript containing exon 51 and a smaller band corresponding to the desired transcript where exon 51 has been skipped. The relative intensity of these bands indicates the efficiency of exon skipping. For quantitative analysis (qRT-PCR), fluorescent dyes or probes are used to measure the amplification of each product in real-time.
-
Dystrophin Protein Quantification (Western Blot)
Western blotting is the standard method for quantifying the amount of dystrophin protein produced as a result of treatment.[14][21]
-
Objective: To measure the level of dystrophin protein in a muscle lysate relative to a normal control.
-
Methodology:
-
Protein Extraction: Muscle tissue is solubilized in a lysis buffer (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol) to extract total protein.[22][23] Protein concentration is determined using a BCA or Bradford assay.
-
Gel Electrophoresis: A standardized amount of protein (typically 25 µg) is loaded onto a low-percentage (e.g., 3-8%) Tris-acetate gradient polyacrylamide gel to resolve the large dystrophin protein (~427 kDa).[22][23]
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[23]
-
Immunodetection:
-
The membrane is blocked (e.g., with 5% non-fat dry milk in TBS-T) to prevent non-specific antibody binding.[23]
-
The membrane is incubated overnight at 4°C with a primary antibody specific to dystrophin (e.g., Abcam ab15277).[22][23] A primary antibody against a loading control protein (e.g., α-actinin or GAPDH) is also used for normalization.[22][24]
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate.[23] Band intensities are captured and quantified using densitometry software (e.g., ImageJ). Dystrophin levels are expressed as a percentage of the signal from a healthy control sample after normalization to the loading control.[23]
-
Dystrophin Localization (Immunohistochemistry - IHC)
IHC is crucial for confirming that the newly produced dystrophin protein is correctly localized to the sarcolemma (the muscle cell membrane), which is essential for its function.
-
Objective: To visualize the presence and subcellular location of dystrophin protein within muscle fibers.
-
Methodology:
-
Sectioning: Thin (e.g., 7 µm) cryosections are prepared from frozen muscle biopsy samples.[25]
-
Fixation and Permeabilization: Sections are briefly fixed (e.g., with cold acetone) and permeabilized if necessary.
-
Blocking: Non-specific binding sites are blocked using a serum-based blocking solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against dystrophin.
-
Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently-labeled secondary antibody. Cell nuclei may be counterstained with DAPI.
-
Imaging: Sections are mounted and visualized using fluorescence microscopy. A positive result is a clear, continuous staining pattern at the membrane of the muscle fibers. The percentage of dystrophin-positive fibers can be calculated.
-
The Drug Development Pathway and Off-Target Considerations
Clinical Development Trajectory
The development of Drisapersen followed a conventional path from preclinical validation to multi-phase clinical trials. While early-phase studies were encouraging, the larger Phase III trial failed to demonstrate a statistically significant clinical benefit, which, combined with safety concerns, ultimately led to the FDA deciding against its approval.[4][14]
References
- 1. Long-Term Efficacy, Safety, and Pharmacokinetics of Drisapersen in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BioMarin Announces FDA Accepts Drisapersen NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. Portico [access.portico.org]
- 6. Drisapersen - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics and safety of single doses of drisapersen in non-ambulant subjects with Duchenne muscular dystrophy: Results of a double-blind randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. musculardystrophynews.com [musculardystrophynews.com]
- 9. biopharmadive.com [biopharmadive.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What Can We Learn From Clinical Trials of Exon Skipping for DMD? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Safety and efficacy of drisapersen for the treatment of Duchenne muscular dystrophy (DEMAND II): an exploratory, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Placebo‐controlled Phase 2 Trial of Drisapersen for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A randomized placebo-controlled phase 3 trial of an antisense oligonucleotide, drisapersen, in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Long-Term Efficacy, Safety, and Pharmacokinetics of Drisapersen in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. neurology.org [neurology.org]
- 22. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. device.report [device.report]
In Vitro Evidence for the Efficacy of Drisapersen Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro evidence supporting the efficacy of Drisapersen sodium, an antisense oligonucleotide designed for the treatment of Duchenne muscular dystrophy (DMD). The document focuses on the molecular mechanism, experimental validation, and quantitative outcomes of Drisapersen-mediated exon skipping, culminating in the restoration of the dystrophin protein in relevant cell models.
Core Mechanism of Action: Exon 51 Skipping
Drisapersen is an antisense oligonucleotide featuring a 2'-O-methylribose sugar modification and phosphorothioate (B77711) linkages, with the sequence 5'-UCA AGG AAG AUG GCA UUU CU-3'.[1] Its therapeutic strategy is centered on the correction of the reading frame of the dystrophin pre-mRNA in DMD patients with specific mutations. In many DMD cases, out-of-frame deletions in the DMD gene lead to a premature stop codon and the absence of functional dystrophin protein. Drisapersen is designed to bind to a specific sequence within exon 51 of the dystrophin pre-mRNA, sterically hindering the splicing machinery. This targeted interference causes the splicing process to "skip" over exon 51, effectively removing it from the final mRNA transcript.[1][2] For patients with amenable mutations, such as deletions of exons 45-50 or 48-50, this targeted exclusion of exon 51 restores the translational reading frame, allowing for the production of a shorter, yet partially functional, dystrophin protein.[2]
Signaling Pathway Diagram
Caption: Mechanism of Drisapersen-mediated exon 51 skipping and dystrophin restoration.
Quantitative Analysis of In Vitro Efficacy
The in vitro efficacy of Drisapersen has been evaluated in various studies using patient-derived muscle cell cultures. The primary endpoints for these assessments are the efficiency of exon 51 skipping at the mRNA level and the subsequent restoration of dystrophin protein.
| Cell Model | Treatment | Exon Skipping Efficiency (%) | Dystrophin Protein Level (% of normal/wild-type) | Method of Quantification | Reference |
| Immortalized DMD Patient Myoblasts (del 52) | Analog Drisapersen | Not explicitly quantified, but lower than novel sequences | Lower than novel sequences which reached up to 16% | Western Blotting | [3] |
| Immortalized DMD Patient Myoblasts | Analog Drisapersen (1 µM) | ~1% | Less than 13-16% achieved by more effective AOs | RT-PCR, Western Blotting | [4] |
| Cultured DMD Patient Myofibers | Drisapersen (PRO051) | Confirmed | 3% to 12% of total protein; 17% to 35% relative to laminin (B1169045) alpha2 | Not specified | [5] |
| hDMDdel52/mdx Mice Myotubes | Drisapersen | Lower than next-generation AONs (up to 100-fold difference) | Lower than next-generation AONs (up to 40% restoration) | Not specified | [6] |
Experimental Protocols
Cell Culture and Treatment
Cell Models: In vitro studies of Drisapersen have predominantly utilized primary muscle cells from DMD patients or immortalized DMD patient-derived cell lines.[3][7] Immortalized cell lines, generated by transducing primary myoblasts with human telomerase reverse transcriptase (hTERT) and cyclin-dependent-kinase 4 (CDK4), offer an enhanced proliferative capacity, making them suitable for repeated experiments.[3]
Culture Conditions: Myoblasts are cultured in growth medium and, upon reaching confluence, are induced to differentiate into myotubes by switching to a low-serum differentiation medium.
Oligonucleotide Delivery: Antisense oligonucleotides like Drisapersen are often delivered to cells "gymnotically" (without a transfection reagent), although transfection reagents or nucleofection can be used to enhance uptake.[8] The duration of exposure can range from acute (3-5 days) to chronic treatments.[8]
RNA Analysis: RT-PCR for Exon Skipping
Reverse transcription-polymerase chain reaction (RT-PCR) is the standard method to assess the extent of exon skipping at the mRNA level.
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from treated and untreated myotube cultures.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with primers flanking the target region (exon 51). A nested PCR approach is often employed to increase sensitivity due to the low abundance of the dystrophin transcript.[9]
-
Analysis: The PCR products are resolved by gel electrophoresis. The presence of a smaller band in the treated samples, corresponding to the size of the transcript lacking exon 51, indicates successful exon skipping. The percentage of exon skipping can be estimated by densitometry of the skipped and non-skipped bands.[10] For more precise quantification, quantitative real-time PCR (qRT-PCR) or digital droplet PCR (ddPCR) can be utilized.[11][12]
Experimental Workflow: RT-PCR for Exon Skipping
Caption: Workflow for assessing exon skipping via RT-PCR.
Protein Analysis: Western Blot for Dystrophin Restoration
Western blotting is employed to detect and quantify the amount of dystrophin protein produced following treatment.
Protocol Outline:
-
Protein Extraction: Total protein is extracted from myotube cultures using a lysis buffer.
-
Quantification: The total protein concentration is determined to ensure equal loading.
-
SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific for dystrophin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized.[14]
-
Quantification: The intensity of the dystrophin band is quantified and often normalized to a loading control (e.g., actin) to determine the relative amount of dystrophin protein.[15]
Logical Relationship: From Treatment to Protein Restoration
Caption: Logical progression from Drisapersen treatment to functional protein expression.
Conclusion
The in vitro data for this compound demonstrates its capability to induce exon 51 skipping in the dystrophin pre-mRNA, leading to the restoration of a truncated, yet partially functional, dystrophin protein in DMD patient-derived cell models. While studies have shown that newer generation antisense oligonucleotides may achieve higher efficiency, the foundational in vitro work on Drisapersen was crucial in validating the exon skipping approach as a viable therapeutic strategy for Duchenne muscular dystrophy. The methodologies outlined in this guide, including RT-PCR and Western blotting, remain the cornerstone for evaluating the efficacy of such therapies at the preclinical stage.
References
- 1. Drisapersen - Wikipedia [en.wikipedia.org]
- 2. Long-Term Efficacy, Safety, and Pharmacokinetics of Drisapersen in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immortalized Muscle Cell Model to Test the Exon Skipping Efficacy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Antisense Screening and Optimization for Exon 51 Skipping in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. musculardystrophynews.com [musculardystrophynews.com]
- 8. ncardia.com [ncardia.com]
- 9. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pure.northampton.ac.uk [pure.northampton.ac.uk]
- 12. Digital and quantitative PCR research approaches to study Duchenne muscular dystrophy, a rare muscular disorder - Behind the Bench [thermofisher.com]
- 13. Quantitative Evaluation of Dystrophin Expression Using SDS-PAGE Western Blot Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
The Lynchpin of Muscle Integrity: A Technical Guide to the Role of Dystrophin in Muscle Function and DMD Pathogenesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dystrophin is a critical cytoskeletal protein that forms the cornerstone of the dystrophin-glycoprotein complex (DGC), a multi-protein assembly that physically links the internal actin cytoskeleton of muscle fibers to the extracellular matrix. This connection is paramount for maintaining sarcolemmal integrity, transmitting forces generated during contraction, and serving as a scaffold for crucial signaling pathways. The congenital absence of functional dystrophin, caused by mutations in the DMD gene, leads to Duchenne Muscular Dystrophy (DMD), a severe and progressive muscle-wasting disease. The milder allelic disorder, Becker Muscular Dystrophy (BMD), results from the production of a partially functional, often truncated, dystrophin protein. This guide provides a detailed examination of dystrophin's multifaceted role in muscle physiology and the complex molecular cascade that ensues in its absence, leading to the devastating pathology of DMD. We present quantitative data comparing healthy, BMD, and DMD muscle; detailed protocols for key experimental assays; and visual diagrams of the core biological and experimental pathways to provide a comprehensive resource for the scientific community dedicated to understanding and treating dystrophinopathies.
Introduction to Dystrophin and the Dystrophin-Glycoprotein Complex (DGC)
Duchenne Muscular Dystrophy is an X-linked recessive disorder characterized by the absence of the dystrophin protein.[1] Dystrophin is not a solitary actor but the central organizer of the Dystrophin-Glycoprotein Complex (DGC), a large assembly of transmembrane and cytosolic proteins that collectively maintain muscle health.[2]
Structure of Dystrophin
The full-length dystrophin protein (Dp427) is a 427-kDa protein with four primary functional domains:
-
N-Terminal Domain: Binds to cytoskeletal F-actin.
-
Central Rod Domain: A long, flexible region composed of 24 spectrin-like repeats, which acts as a molecular spring.
-
Cysteine-Rich Domain: Binds to the transmembrane protein β-dystroglycan, a core component of the DGC.
-
C-Terminal Domain: Interacts with other cytosolic DGC components, including syntrophins and dystrobrevin.
The Dystrophin-Glycoprotein Complex (DGC)
The DGC is a multi-subunit complex that provides a crucial link between the internal cytoskeleton and the extracellular matrix (ECM).[2] Its primary components include dystrophin, dystroglycans (α and β), sarcoglycans (α, β, γ, δ), sarcospan, syntrophins, and dystrobrevin.[2][3] The absence of dystrophin leads to the secondary loss of other DGC members from the muscle cell membrane (sarcolemma), destabilizing the entire complex and compromising the myofiber.[2]
References
- 1. Use of capillary Western immunoassay (Wes) for quantification of dystrophin levels in skeletal muscle of healthy controls and individuals with Becker and Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Signaling through the dystrophin glycoprotein complex affects the stress-dependent transcriptome in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Antisense Oligonucleotide Therapies for Genetic Muscle Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antisense oligonucleotide (ASO) therapies represent a paradigm shift in the treatment of genetic muscle disorders, moving from supportive care to targeted molecular medicine. These synthetic nucleic acid-based drugs are designed to modulate the expression of specific genes, offering therapeutic avenues for diseases that were once considered intractable. This technical guide provides an in-depth overview of the core principles of ASO technology, its application to prominent genetic muscle disorders such as Duchenne muscular dystrophy (DMD), spinal muscular atrophy (SMA), myotonic dystrophy (DM), and facioscaphumeral muscular dystrophy (FSHD), and the preclinical and clinical data supporting their use. Detailed experimental protocols for key methodologies and visualizations of the underlying molecular pathways are included to serve as a comprehensive resource for the scientific community.
Introduction to Antisense Oligonucleotide Therapy
Antisense oligonucleotides are short, single-stranded synthetic nucleic acid analogues designed to bind to specific RNA sequences through Watson-Crick base pairing.[1] This binding event can modulate the function of the target RNA in several ways, depending on the ASO's chemistry and the location of its binding site.[2] For genetic muscle disorders, the primary mechanisms of action include:
-
Splicing Modulation: ASOs can be designed to bind to pre-mRNA and either block or promote the recognition of splice sites by the cellular splicing machinery. This can be used to:
-
Induce Exon Skipping: By masking an exon, ASOs can cause it to be excluded from the mature mRNA. This is the primary strategy for Duchenne muscular dystrophy, where skipping a specific exon can restore the reading frame of the dystrophin transcript, leading to the production of a shorter but functional protein.
-
Promote Exon Inclusion: Conversely, ASOs can block splicing silencers to promote the inclusion of an exon that is normally excluded. This is the mechanism of action for nusinersen (B3181795) in spinal muscular atrophy, which promotes the inclusion of exon 7 in the SMN2 gene transcript to produce more functional SMN protein.[3]
-
-
RNase H-Mediated Degradation: Some ASO chemistries, when bound to their target mRNA, create a DNA-RNA hybrid that is a substrate for RNase H, an endogenous enzyme that cleaves the RNA strand. This leads to the degradation of the target mRNA and a reduction in the expression of the encoded protein. This approach is being explored for gain-of-function disorders like myotonic dystrophy, where the goal is to degrade the toxic DMPK mRNA.[4]
-
Translational Arrest: ASOs can also be designed to bind to the 5' untranslated region (UTR) or the start codon of an mRNA, physically blocking the ribosome from initiating translation.
The therapeutic potential of ASOs is greatly influenced by their chemical modifications. Unmodified oligonucleotides are rapidly degraded by nucleases in the body. To overcome this, various chemical modifications have been developed to enhance their stability, binding affinity, and safety profile. Common modifications include phosphorothioate (B77711) (PS) backbones, 2'-O-methyl (2'-OMe) or 2'-O-methoxyethyl (2'-MOE) modifications of the ribose sugar, and the use of entirely synthetic backbones like phosphorodiamidate morpholino oligomers (PMOs) and peptide nucleic acids (PNAs).[5][6][7]
ASO Therapies for Duchenne Muscular Dystrophy (DMD)
DMD is a fatal X-linked recessive disorder caused by mutations in the DMD gene that lead to the absence of functional dystrophin protein. Dystrophin is a critical component of the dystrophin-associated protein complex (DAPC), which connects the actin cytoskeleton to the extracellular matrix, providing structural stability to muscle fibers.[8] The primary therapeutic strategy for DMD is exon skipping to restore the reading frame of the DMD transcript.
Approved ASO Therapies for DMD
Several ASO drugs targeting different exons of the DMD gene have received accelerated approval from the U.S. Food and Drug Administration (FDA).
| Drug Name (Trade Name) | ASO Chemistry | Target Exon | Approval Year | Key Efficacy Data |
| Eteplirsen (Exondys 51) | PMO | 51 | 2016 | Increase in dystrophin-positive fibers to 47% of normal at 48 weeks (p≤0.001).[9] |
| Golodirsen (Vyondys 53) | PMO | 53 | 2019 | 16-fold increase in dystrophin protein from baseline (p<0.001) at 48 weeks.[10][11] |
| Viltolarsen (Viltepso) | PMO | 53 | 2020 | Significant improvements in timed function tests compared to natural history controls at 25 weeks.[12] |
| Casimersen (Amondys 45) | PMO | 45 | 2021 | Well-tolerated with plasma concentration increasing with dose.[13] |
Clinical Trial Data Summary for DMD ASO Therapies
| Trial / Drug | Primary Endpoint(s) | Results | Adverse Events |
| Eteplirsen | Dystrophin-positive fibers | 47.0% of normal at 48 weeks (p<0.001)[9] | Generally well-tolerated.[14] |
| 6-Minute Walk Test (6MWT) | 151m difference in decline from historical controls at 3 years (p<0.01)[15] | ||
| Golodirsen | Dystrophin protein levels | 16.0-fold increase from baseline (p<0.001) at 48 weeks[10][11] | Mild and unrelated to treatment. No discontinuations due to AEs.[10][11] |
| 6MWT change from baseline | -99.0m at 3 years vs -181.4m for external controls (p=0.067)[10][11] | ||
| Viltolarsen | Dystrophin protein levels | Increase to ~6% of normal at 25 weeks. | Well-tolerated, no serious AEs reported.[12] |
| Timed function tests | Significant improvements vs. natural history controls at 25 weeks[12] | ||
| Casimersen | Safety and tolerability | Well-tolerated, most AEs were mild and unrelated to the drug.[13] | Upper respiratory tract infections, cough, fever, headache.[16][17] |
Signaling Pathway: The Dystrophin-Associated Protein Complex (DAPC)
The restoration of dystrophin, even in a truncated form, aims to re-establish the DAPC and its crucial signaling functions. The DAPC is not merely a structural anchor but also a scaffold for various signaling molecules that are important for muscle cell survival and homeostasis, including pathways like PI3K/Akt and MAPK.[17][18][19]
ASO Therapies for Spinal Muscular Atrophy (SMA)
SMA is an autosomal recessive neurodegenerative disease characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. It is caused by mutations or deletion of the SMN1 gene. Humans have a nearly identical copy of this gene called SMN2. However, a single nucleotide difference in exon 7 of SMN2 causes it to be predominantly spliced out of the final mRNA, resulting in a truncated, unstable SMN protein. ASO therapy for SMA aims to correct the splicing of SMN2 to increase the production of full-length, functional SMN protein.
Approved ASO Therapies for SMA
Nusinersen is an ASO that binds to an intronic splicing silencer in the SMN2 pre-mRNA, promoting the inclusion of exon 7 and thus increasing the production of functional SMN protein.[6]
| Drug Name (Trade Name) | ASO Chemistry | Target | Approval Year | Key Efficacy Data |
| Nusinersen (Spinraza) | 2'-O-MOE PS | SMN2 pre-mRNA | 2016 | Statistically significant improvement in motor function in later-onset SMA (p=0.0000001).[20] |
Clinical Trial Data Summary for Nusinersen
| Trial | Patient Population | Primary Endpoint | Results |
| CHERISH | Later-onset SMA (Type 2 or 3) | Change in Hammersmith Functional Motor Scale Expanded (HFMSE) score | 4.9-point mean improvement from baseline to month 15 compared to sham control (p=0.0000001).[20] |
| ENDEAR | Infantile-onset SMA (Type 1) | Motor milestone response | 41% of nusinersen-treated infants achieved motor milestones vs. 0% in the sham-control group. |
| NURTURE | Presymptomatic SMA | Time to death or respiratory intervention | All 25 participants were alive and did not require permanent ventilation at the end of the study. 92% achieved independent walking.[21] |
| RESPOND | Previously treated with onasemnogene abeparvovec | Change in HINE-2 score | Most patients showed an increase in mean total HINE-2 score from baseline.[2] |
Signaling Pathway: SMN Protein and snRNP Biogenesis
The SMN protein plays a critical role in the assembly of small nuclear ribonucleoproteins (snRNPs), which are essential components of the spliceosome.[11][18] The SMN complex acts as a chaperone, facilitating the assembly of the Sm protein core onto snRNAs.[22][23] A deficiency in SMN leads to defects in snRNP biogenesis, which in turn causes widespread splicing defects, although the precise mechanism leading to motor neuron-specific pathology is still under investigation.[19]
ASO Therapies for Myotonic Dystrophy (DM)
Myotonic Dystrophy is an autosomal dominant disorder characterized by progressive muscle wasting, myotonia, and multisystemic complications. DM type 1 (DM1) is caused by a CTG trinucleotide repeat expansion in the 3' UTR of the DMPK gene. The resulting toxic RNA sequesters RNA-binding proteins, most notably Muscleblind-like 1 (MBNL1), leading to widespread alternative splicing defects.[12][24] ASO therapies for DM1 are being developed to degrade the toxic DMPK mRNA.
Investigational ASO Therapies for DM
Baliforsen is an RNase H-activating ASO designed to target and degrade the DMPK mRNA.
| Drug Name | ASO Chemistry | Target | Development Stage | Key Clinical Data |
| Baliforsen | 2'-MOE PS Gapmer | DMPK mRNA | Phase 1/2a | Generally well-tolerated, but did not achieve sufficient muscle concentration for target reduction.[22][25] |
Clinical Trial Data Summary for Baliforsen in DM1
| Trial | Dose | Primary Endpoint | Results | Adverse Events |
| Phase 1/2a | 100-600 mg | Safety and tolerability | Generally well-tolerated.[22][25] | Headache, contusion, nausea, injection site reactions. One case of transient thrombocytopenia.[22][25] |
| Drug concentration in muscle | Increased with dose, but below predicted therapeutic levels.[22] |
Molecular Pathogenesis of Myotonic Dystrophy Type 1
The expanded CUG repeats in the DMPK mRNA form hairpin structures that are bound with high affinity by MBNL1.[13][20] This sequestration of MBNL1 in nuclear foci prevents it from performing its normal function in regulating the alternative splicing of numerous other pre-mRNAs, leading to the re-expression of embryonic splice isoforms in adult tissues and causing the multisystemic symptoms of DM1.[8][24]
ASO Therapies for Other Genetic Muscle Disorders
Facioscapulohumeral Muscular Dystrophy (FSHD)
FSHD is an autosomal dominant disorder caused by the aberrant expression of the DUX4 gene in skeletal muscle.[2][10] DUX4 is a transcription factor that is normally silenced in most somatic tissues. Its expression in muscle cells activates a cascade of downstream genes that lead to apoptosis, inflammation, and muscle degeneration.[21][22][25][26][27] ASO therapies for FSHD are being developed to suppress the expression of DUX4.
Preclinical Data for ASO Therapy in FSHD:
| ASO Target | Animal Model | Key Findings |
| DUX4 mRNA | FLExDUX4 mice | Systemic administration of ASO reduced DUX4 mRNA by 50%, improved muscle strength by 52%, and reduced muscle fibrosis by 17%. |
Limb-Girdle Muscular Dystrophies (LGMDs) and Congenital Myopathies (CMDs)
ASO-based approaches are also in preclinical development for various other muscular dystrophies, including certain forms of LGMD and CMDs. For example, in dysferlinopathies, ASOs are being designed to skip exons containing mutations to produce a partially functional dysferlin protein.[1] Similarly, for Collagen VI-related myopathies, ASOs are being developed to correct splicing defects in the COL6A genes.[14][28][29][30]
Preclinical Data for ASO Therapy in Other Myopathies:
| Disorder | ASO Target/Strategy | Model | Key Findings |
| Dysferlinopathy | Exon 28 & 29 skipping | Patient cells | Restored membrane-resealing capabilities.[1] |
| Collagen VI Myopathy | COL6A1 pseudo-exon skipping | Patient fibroblasts | Restored functional collagen VI microfibrillar matrix.[14] |
Experimental Protocols
Protocol for Solid-Phase Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)
This protocol outlines the general steps for the solid-phase synthesis of PMOs, a common chemistry for exon-skipping ASOs.[27][31][32][33]
-
Support Preparation: Start with a solid support (e.g., polystyrene resin) pre-loaded with the first morpholino subunit.
-
Deblocking: Remove the 5'-trityl protecting group from the morpholino nitrogen using a deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane). This step is repeated to ensure complete deprotection.
-
Coupling: Add the next activated morpholino monomer, an activator (e.g., ethylthiotetrazole), and a non-nucleophilic base (e.g., N-ethylmorpholine) to the reaction vessel. The activated monomer couples to the deprotected nitrogen of the growing chain. This step is typically repeated to maximize coupling efficiency.
-
Capping (Optional): To block any unreacted sites and prevent the formation of deletion sequences, a capping step with acetic anhydride (B1165640) and a base can be performed.
-
Cycle Repetition: Repeat the deblocking and coupling steps for each subsequent monomer until the desired full-length PMO is synthesized.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the PMO from the solid support and remove any remaining protecting groups using a cleavage solution (e.g., concentrated aqueous ammonia) at an elevated temperature.
-
Purification: Purify the crude PMO product using techniques such as high-performance liquid chromatography (HPLC) to isolate the full-length product.
Protocol for In Vitro Screening of Exon-Skipping ASOs
This protocol describes a general workflow for testing the efficacy of ASOs in patient-derived myoblasts.[12][16][34]
-
Cell Culture: Culture patient-derived myoblasts carrying the target mutation in a suitable growth medium.
-
Differentiation: Induce myoblast differentiation into myotubes by switching to a low-serum differentiation medium.
-
ASO Transfection: Transfect the differentiated myotubes with the ASO candidates using a suitable transfection reagent (e.g., lipofectamine) or through gymnotic delivery (without a transfection agent). Include a negative control ASO.
-
Incubation: Incubate the cells for 24-72 hours to allow for ASO uptake and action on the target pre-mRNA.
-
RNA Extraction and RT-PCR: Extract total RNA from the cells and perform reverse transcription-polymerase chain reaction (RT-PCR) using primers that flank the target exon.
-
Analysis of Exon Skipping: Analyze the RT-PCR products by gel electrophoresis. The presence of a shorter PCR product corresponding to the skipped exon indicates successful exon skipping. Quantify the percentage of exon skipping using densitometry or a fragment analyzer.
-
Protein Analysis (Western Blot/Myoblot): Lyse the cells and perform a Western blot or myoblot to detect the presence and quantify the amount of the restored protein (e.g., dystrophin).
Protocol for Systemic ASO Delivery in mdx Mice
This protocol provides a general method for the systemic administration of ASOs to the mdx mouse model of DMD.[15][35]
-
ASO Preparation: Dissolve the ASO in sterile phosphate-buffered saline (PBS) to the desired concentration.
-
Animal Model: Use mdx mice, which have a nonsense mutation in exon 23 of the murine Dmd gene.
-
Administration: Administer the ASO solution to the mice via intravenous (tail vein) or intraperitoneal injection. The dose and frequency of administration will depend on the ASO chemistry and the study design.
-
Tissue Collection: At a predetermined time point after the final injection, euthanize the mice and harvest various muscle tissues (e.g., gastrocnemius, tibialis anterior, diaphragm, heart) and other organs (e.g., liver, kidney) for analysis.
-
Biodistribution Analysis: To determine the tissue distribution of the ASO, a fluorescently labeled ASO can be used, and tissues can be imaged or homogenized for quantitative analysis.
-
Efficacy Analysis:
-
RNA analysis: Extract RNA from the muscle tissues and perform RT-PCR to quantify exon skipping.
-
Protein analysis: Perform Western blotting or immunohistochemistry on muscle tissue sections to detect and quantify dystrophin protein expression.
-
Functional analysis: Assess muscle function using methods such as the grip strength test or treadmill running.
-
Conclusion and Future Directions
Antisense oligonucleotide therapies have emerged as a powerful platform for the treatment of genetic muscle disorders. The approvals of multiple ASO drugs for DMD and SMA have validated this approach and brought hope to patients and families affected by these devastating diseases. Ongoing research is focused on improving the efficacy and delivery of ASOs to muscle tissue, developing ASOs for a wider range of genetic muscle disorders, and exploring combination therapies. Challenges remain, including optimizing delivery to all muscle types (especially the heart), minimizing off-target effects, and addressing the high cost of these therapies. However, with continued innovation in ASO chemistry, delivery technologies, and our understanding of the molecular basis of these diseases, the future of ASO therapy for genetic muscle disorders is bright.
References
- 1. Analysis of Exon Skipping Applicability for Dysferlinopathies [mdpi.com]
- 2. dse.univr.it [dse.univr.it]
- 3. Antisense oligonucleotides: Translation from mouse models to human neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequestration of MBNL1 in tissues of patients with myotonic dystrophy type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo comparison of 2'-O-methyl phosphorothioate and morpholino antisense oligonucleotides for Duchenne muscular dystrophy exon skipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 7. researchgate.net [researchgate.net]
- 8. MBNL Sequestration by Toxic RNAs and RNA Mis-Processing in the Myotonic Dystrophy Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modifications to toxic CUG RNAs induce structural stability, rescue mis-splicing in a myotonic dystrophy cell model and reduce toxicity in a myotonic dystrophy zebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative analysis of peptide-delivered antisense antibiotics using diverse nucleotide mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of Exon Skipping in Disease-Specific iPSC-Derived Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MBNL binds similar RNA structures in the CUG repeats of myotonic dystrophy and its pre-mRNA substrate cardiac troponin T [ouci.dntb.gov.ua]
- 13. Exon-Skipping Oligonucleotides Restore Functional Collagen VI by Correcting a Common COL6A1 Mutation in Ullrich CMD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Investigating the Impact of Delivery Routes for Exon Skipping Therapies in the CNS of DMD Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Skeletal muscle signaling pathway through the dystrophin glycoprotein complex and Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of dystroglycan binding to laminin disrupts the PI3K/AKT pathway and survival signaling in muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dystrophin Glycoprotein Complex-associated Gβγ Subunits Activate Phosphatidyl Inositol-3-Kinase/Akt signaling in Skeletal Muscle in a Laminin-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MBNL binds similar RNA structures in the CUG repeats of myotonic dystrophy and its pre-mRNA substrate cardiac troponin T - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DUX4-induced dsRNA and MYC mRNA stabilization activate apoptotic pathways in human cell models of facioscapulohumeral dystrophy | PLOS Genetics [journals.plos.org]
- 21. DUX4 Role in Normal Physiology and in FSHD Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A U1 snRNP-Specific Assembly Pathway Reveals the SMN Complex as a Versatile RNP Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. DUX4, a Candidate Gene for Facioscapulohumeral Muscular Dystrophy, Causes p53-Dependent Myopathy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. embopress.org [embopress.org]
- 27. natahub.org [natahub.org]
- 28. musculardystrophyuk.org [musculardystrophyuk.org]
- 29. musculardystrophyuk.org [musculardystrophyuk.org]
- 30. The SMN Complex Is Associated with snRNPs throughout Their Cytoplasmic Assembly Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Structure of the spliceosomal U4 snRNP core domain and its implication for snRNP biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Efficient Delivery of Antisense Oligonucleotides Using Bioreducible Lipid Nanoparticles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Delivery of Drisapersen Sodium to Myoblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drisapersen (also known as PRO051 and GSK2402968) is a 2'-O-methyl phosphorothioate (B77711) (2'OMePS) antisense oligonucleotide designed as a potential therapeutic for Duchenne muscular dystrophy (DMD).[1][2] DMD is a fatal X-linked genetic disorder caused by mutations in the DMD gene, which disrupt the reading frame and prevent the synthesis of functional dystrophin protein.[3][4] Drisapersen's mechanism of action is to induce the skipping of exon 51 in the dystrophin pre-messenger RNA (pre-mRNA) during splicing.[1][5] For approximately 13% of DMD patients, the deletion of exon 51 restores the reading frame, allowing for the production of a shorter but partially functional dystrophin protein, akin to that seen in the milder Becker muscular dystrophy (BMD).[4][5] These application notes provide detailed protocols for the in vitro delivery of Drisapersen sodium to myoblasts to assess its efficacy in exon skipping and dystrophin protein restoration.
Mechanism of Action: Exon Skipping
Drisapersen is a synthetic antisense oligonucleotide with a sequence complementary to a specific region within exon 51 of the dystrophin pre-mRNA.[1] By binding to this target sequence, it masks the splicing signals that would normally include exon 51 in the mature messenger RNA (mRNA). This steric hindrance causes the cellular splicing machinery to excise exon 51 along with the flanking introns, effectively "skipping" it. In DMD patients with specific mutations (e.g., deletions of exons 48-50 or 52), the removal of exon 51 from the final mRNA transcript restores the translational reading frame, leading to the synthesis of an internally truncated, yet functional, dystrophin protein.[1][6]
Quantitative Data Summary
The efficacy of Drisapersen can be quantified by measuring the percentage of exon 51 skipping at the mRNA level and the amount of restored dystrophin protein. The following tables summarize in vitro efficacy data from published studies.
Table 1: In Vitro Exon 51 Skipping Efficiency of Drisapersen in Patient-Derived Myotubes
| Patient | Mutation | Drisapersen (PRO051) Concentration | Exon 51 Skipping Efficiency (%) | Reference |
| Patient 1 | Deletion 48-50 | Not Specified | 49 | [7] |
| Patient 2 | Deletion 49-50 | Not Specified | 84 | [7] |
| Patient 3 | Deletion 50 | Not Specified | 58 | [7] |
| Patient 4 | Deletion 45-50 | Not Specified | 90 | [7] |
| General | Patient-derived | 100 nM | ~50 |
Table 2: In Vitro Dystrophin Protein Restoration with Drisapersen
| Cell Type | Drisapersen (PRO051) Concentration | Dystrophin Level (% of Normal) | Reference |
| Patient-derived myotubes | Not Specified | 3 - 12 | [8] |
| In vitro models (general ASOs) | Not Specified | ~1 | [9] |
Experimental Protocols
The following protocols provide a framework for the in vitro assessment of Drisapersen. Optimization may be required depending on the specific myoblast cell line and laboratory conditions.
Protocol 1: Myoblast Cell Culture
This protocol is suitable for both primary human myoblasts derived from DMD patients and immortalized myoblast cell lines (e.g., C2C12).
Materials:
-
Myoblast Growth Medium: (e.g., DMEM/F-12 supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and basic fibroblast growth factor (bFGF)).
-
Differentiation Medium: (e.g., DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin).
-
Cell culture flasks/plates.
-
Trypsin-EDTA.
Procedure:
-
Myoblast Proliferation: Culture myoblasts in Myoblast Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a suitable density.
-
Myotube Differentiation: For dystrophin expression analysis, myoblasts must be differentiated into myotubes. Once myoblasts reach near-100% confluency, replace the growth medium with Differentiation Medium.
-
Allow cells to differentiate for 5-7 days, replacing the medium every 2-3 days. Multinucleated myotubes should be visible.
Protocol 2: In Vitro Delivery of Drisapersen via Lipofection
This protocol describes a general method for delivering 2'OMePS oligonucleotides like Drisapersen to adherent myoblasts or myotubes using a cationic lipid-based transfection reagent (e.g., Lipofectamine™).
Materials:
-
This compound sterile solution.
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 3000).
-
Serum-free medium (e.g., Opti-MEM™).
-
Differentiated myotubes in 6-well plates.
Procedure:
-
Preparation: On the day of transfection, ensure myotubes are healthy and adherent.
-
Dilution of Drisapersen: For each well of a 6-well plate, dilute the desired amount of Drisapersen (e.g., to achieve a final concentration of 50-200 nM) in serum-free medium. Mix gently.
-
Dilution of Transfection Reagent: In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions (e.g., a 1:1 to 1:3 ratio of oligonucleotide (µg) to lipid (µL)).[3] Incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted Drisapersen and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of oligonucleotide-lipid complexes.
-
Transfection: Add the complex mixture drop-wise to each well containing myotubes in fresh Differentiation Medium.
-
Incubation: Incubate the cells at 37°C for 48-72 hours before proceeding to analysis.
Protocol 3: Analysis of Exon 51 Skipping by RT-PCR
Materials:
-
RNA isolation kit.
-
Reverse transcriptase kit for cDNA synthesis.
-
PCR reagents and primers flanking exon 51 of the human dystrophin gene.
-
Agarose (B213101) gel electrophoresis equipment.
Procedure:
-
RNA Isolation: After incubation with Drisapersen, wash cells with PBS and isolate total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with random hexamer primers.
-
PCR Amplification: Perform PCR using primers that flank exon 51. This allows for the amplification of both the full-length (unskipped) and the shorter (skipped) transcripts.
-
Gel Electrophoresis: Analyze the PCR products on a 2% agarose gel. The presence of a lower molecular weight band in Drisapersen-treated samples, corresponding to the size of the transcript lacking exon 51, indicates successful exon skipping.
-
Quantification (Optional): The intensity of the bands can be quantified using densitometry software to estimate the percentage of exon skipping.
Protocol 4: Analysis of Dystrophin Protein Restoration by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting equipment.
-
Primary antibody against dystrophin (e.g., NCL-DYS1 or NCL-DYS2).
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
Procedure:
-
Protein Extraction: Lyse the myotube cultures in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary anti-dystrophin antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The presence of a band at the expected molecular weight for the truncated dystrophin in treated samples indicates protein restoration. A loading control (e.g., GAPDH or α-actinin) should be used to ensure equal protein loading.
Protocol 5: Assessment of Cytotoxicity by MTT Assay
This protocol is used to assess the effect of Drisapersen on myoblast viability.[10][11]
Materials:
-
Myoblasts seeded in a 96-well plate.
-
Drisapersen at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plate reader.
Procedure:
-
Cell Seeding: Seed myoblasts in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Drisapersen for the desired exposure time (e.g., 48 hours). Include untreated cells as a control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Disclaimer
These protocols are intended for research purposes only and should be performed by trained scientific personnel. Drisapersen is an investigational compound and its development has been discontinued.[1] Standard laboratory safety procedures should be followed at all times. The provided protocols are based on published methodologies for similar antisense oligonucleotides and may require optimization for specific experimental conditions.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Frontiers | Single Stranded Fully Modified-Phosphorothioate Oligonucleotides can Induce Structured Nuclear Inclusions, Alter Nuclear Protein Localization and Disturb the Transcriptome In Vitro [frontiersin.org]
- 4. texaschildrens.org [texaschildrens.org]
- 5. BioMarin Announces FDA Accepts Drisapersen NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 6. Intracellular Distribution and Nuclear Activity of Antisense Oligonucleotides After Unassisted Uptake in Myoblasts and Differentiated Myotubes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. JCI Insight - Duchenne muscular dystrophy hiPSC–derived myoblast drug screen identifies compounds that ameliorate disease in mdx mice [insight.jci.org]
Application Notes and Protocols for Administering Drisapersen Sodium to mdx Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drisapersen sodium (formerly PRO051/GSK2402968) is a 2'-O-methyl phosphorothioate (B77711) (2'OMePS) antisense oligonucleotide designed to induce skipping of exon 51 in the dystrophin pre-mRNA. In Duchenne muscular dystrophy (DMD) patients with amenable mutations, this targeted exon skipping can restore the reading frame, leading to the production of a truncated but partially functional dystrophin protein. The mdx mouse, which has a nonsense mutation in exon 23 of the murine dystrophin gene, is a widely used animal model to study DMD pathophysiology and to evaluate the efficacy of therapeutic interventions like Drisapersen. Although Drisapersen targets human exon 51, analogous 2'OMePS oligonucleotides targeting murine exon 23 are used in mdx mice to assess the in vivo efficacy of this therapeutic approach. These application notes provide detailed protocols for the preparation and administration of Drisapersen-like 2'OMePS oligonucleotides to mdx mouse models, along with methods for evaluating treatment outcomes.
Mechanism of Action: Exon Skipping
Drisapersen functions by binding to a specific sequence within exon 51 of the dystrophin pre-mRNA, sterically blocking the binding of splicing factors. This interference leads to the exclusion of exon 51 from the mature mRNA, a process known as exon skipping. For a significant subset of DMD patients, the deletion of specific exons results in a frameshift mutation, leading to a premature stop codon and the absence of functional dystrophin. By inducing the skipping of an adjacent exon, such as exon 51, the reading frame can be restored, allowing for the translation of a shorter but still functional dystrophin protein, akin to that seen in the milder Becker muscular dystrophy.
Mechanism of Drisapersen-induced exon skipping.
Experimental Protocols
Preparation of 2'OMePS Antisense Oligonucleotide (AON) Solution
This protocol describes the preparation of a 2'OMePS AON, analogous to Drisapersen, for administration to mdx mice.
Materials:
-
2'OMePS antisense oligonucleotide (lyophilized powder) targeting murine dystrophin exon 23
-
Sterile, nuclease-free phosphate-buffered saline (PBS) or 0.9% saline
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Reconstitution: Briefly centrifuge the vial of lyophilized AON to collect the powder at the bottom. Reconstitute the AON in sterile, nuclease-free PBS or saline to a stock concentration of 10-20 mg/mL.
-
Dissolution: Vortex the solution gently for 1-2 minutes to ensure complete dissolution.
-
Quantification: Measure the concentration of the AON solution using a spectrophotometer at a wavelength of 260 nm (A260). Use the molar extinction coefficient provided by the manufacturer for accurate concentration determination.
-
Dilution: Based on the desired dosage and the weight of the mice, dilute the stock solution with sterile PBS or saline to the final working concentration immediately before administration. For example, for a 100 mg/kg dose in a 20g mouse, you would need 2 mg of AON. If the working concentration is 10 mg/mL, you would inject 200 µL.
-
Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles. The diluted working solution should be prepared fresh for each set of injections.
Administration of 2'OMePS AON to mdx Mice
The following protocols detail subcutaneous and intravenous administration routes. The choice of administration route can influence the biodistribution and efficacy of the AON[1].
Materials:
-
Prepared 2'OMePS AON solution
-
Sterile insulin (B600854) syringes with a 27-30 gauge needle
-
70% ethanol
-
Animal restrainer (optional)
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the precise injection volume.
-
Restraint: Securely restrain the mouse. This can be done manually by scruffing the back of the neck or by using a commercial restraining device.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Injection: Swab the injection site with 70% ethanol. Lift the skin to form a tent and insert the needle, bevel up, at the base of the tented skin. Aspirate briefly to ensure the needle is not in a blood vessel. Inject the AON solution slowly. The maximum recommended injection volume for a subcutaneous injection in a mouse is 2-3 mL, but it is advisable to keep the volume as low as practically possible (typically 100-200 µL)[2].
-
Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress or local reaction at the injection site.
References
Application Notes and Protocols for the Quantification of Dystrophin Protein Levels Following Drisapersen Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Drisapersen (formerly PRO051/GSK2402968) is an antisense oligonucleotide designed to induce exon 51 skipping in the dystrophin pre-mRNA of patients with Duchenne muscular dystrophy (DMD) who have amenable mutations.[1][2][3][4] This mechanism allows for the production of a shorter but partially functional dystrophin protein, potentially ameliorating the severe muscle wasting characteristic of the disease.[1][2][3] Accurate and reliable quantification of dystrophin protein expression in muscle biopsies is a critical biomarker for assessing the biological efficacy of Drisapersen and other dystrophin-restoring therapies.[5][6]
These application notes provide a summary of the quantitative data on dystrophin protein levels following Drisapersen treatment and detailed protocols for the key experimental methodologies used for quantification.
Data Presentation
The following tables summarize the quantitative data on dystrophin protein levels from clinical studies of Drisapersen. It is important to note that direct comparison between studies can be challenging due to variations in patient populations, treatment duration, and quantification methodologies.
Table 1: Summary of Dystrophin Quantification Post-Drisapersen Treatment
| Study/Trial Phase | Number of Patients | Treatment Dose and Duration | Method of Quantification | Key Quantitative Findings | Reference |
| Phase I/IIa | 12 | 2.0-6.0 mg/kg/week | Immunohistochemistry (IHC) | Increase in dystrophin-positive fibers by 56-100% compared to baseline. Increase in mean dystrophin signal intensity. | [4] |
| Phase I/IIa (local injection) | 4 | Single 0.8 mg injection into tibialis anterior | Immunohistochemistry (IHC) | Restoration of dystrophin expression to 10% of normal levels in 3 of 4 patients. | [4] |
| Phase I/IIa (local injection) | 4 | Four concurrent 200 µg injections into tibialis anterior | Immunohistochemistry (IHC) | Rescue of dystrophin expression between 3-12% in 64-97% of myofibers. | [4] |
| Open-label Extension | 12 | 6 mg/kg weekly for 72 weeks, followed by intermittent dosing | Western Blot, Immunohistochemistry (IHC) | Dystrophin expression detected in all muscle biopsies at week 68 or 72. | [7] |
| Placebo-controlled Phase 2 | 51 | 3 mg/kg/week or 6 mg/kg/week for 24 weeks | Western Blot, Immunofluorescence Assay | Low levels of dystrophin detected by Western blot with no significant difference between placebo and Drisapersen groups. | [8] |
Mechanism of Action: Drisapersen-Induced Exon Skipping
Drisapersen is a 2'-O-methyl phosphorothioate (B77711) RNA antisense oligonucleotide that specifically targets exon 51 of the dystrophin pre-mRNA.[2][7] By binding to a specific sequence within this exon, it prevents the splicing machinery from recognizing and including exon 51 in the mature mRNA. This "skipping" of exon 51 can restore the reading frame in patients with certain deletions, leading to the translation of a truncated, yet functional, dystrophin protein.[1][2]
Caption: Mechanism of Drisapersen-induced exon 51 skipping.
Experimental Protocols
Accurate quantification of dystrophin is challenging due to its large size and low abundance.[5] The following protocols for Western blotting and immunohistochemistry are based on established and standardized methods for dystrophin quantification in muscle biopsies.[5][9]
Western Blotting for Dystrophin Quantification
Western blotting allows for the quantification of the relative amount and size of the dystrophin protein.[10]
Caption: Western Blotting Workflow for Dystrophin Quantification.
Protocol:
-
Protein Extraction:
-
Homogenize 10-20 mg of frozen muscle tissue in a suitable lysis buffer (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol).[5][9]
-
Use a tissue homogenizer or bead beater for efficient lysis.
-
Centrifuge the lysate to pellet insoluble debris and collect the supernatant containing the total protein extract.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE:
-
Load 25 µg of total protein per lane onto a large format 3-8% Tris-Acetate gradient gel.[5][9] Include a molecular weight marker and a positive control (e.g., lysate from healthy muscle).
-
Perform electrophoresis at a constant low voltage (e.g., 30V) for several hours until the dye front reaches the bottom of the gel.[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane overnight at a constant current (e.g., 300 mA) at 4°C.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBS-T) for 1.5 hours at room temperature.[9]
-
Incubate the membrane with a primary antibody specific for dystrophin (e.g., Abcam ab15277 at 1 µg/mL) overnight at 4°C.[5][9]
-
Co-incubate with a primary antibody for a loading control protein (e.g., sarcomeric α-actinin or pan-actin) to normalize for protein loading.[5][9]
-
Wash the membrane three times with TBS-T.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBS-T.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescent (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the dystrophin signal to the loading control signal. Express the results as a percentage of the dystrophin signal from the healthy control sample.[9]
-
Immunohistochemistry (IHC) for Dystrophin Quantification
IHC provides information on the presence, localization, and relative abundance of dystrophin at the sarcolemma.[5][11]
Caption: Immunohistochemistry Workflow for Dystrophin Quantification.
Protocol:
-
Sample Preparation:
-
Cryosection frozen muscle biopsies into 5-10 µm thick sections and mount them on charged glass slides.
-
-
Immunostaining:
-
Air dry the sections and, if necessary, fix with a suitable fixative (e.g., pre-chilled acetone).
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS).
-
Incubate with a primary antibody against dystrophin (e.g., a C-terminal antibody) and a co-stain for a sarcolemmal marker like spectrin (B1175318) or laminin.[11] Dilute antibodies in the blocking solution. Incubation is typically done overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the sections three times with PBS.
-
-
Imaging and Analysis:
-
Mount the slides with a mounting medium containing an antifade reagent.
-
Acquire images using a fluorescence or confocal microscope. Capture images of both the dystrophin and the sarcolemmal marker channels.
-
Use image analysis software to quantify the intensity of dystrophin staining at the sarcolemma, often normalized to the intensity of the sarcolemmal marker.[11]
-
Determine the percentage of dystrophin-positive fibers in the muscle section.
-
Mass Spectrometry for Dystrophin Quantification
Mass spectrometry (MS) is an emerging technology for the absolute quantification of dystrophin protein.[12][13][14][15] This method offers high specificity, precision, and a wide dynamic range.[13] Targeted MS approaches, such as parallel reaction monitoring (PRM), can accurately measure dystrophin levels, even at very low concentrations. While highly accurate, MS-based methods require specialized instrumentation and expertise.[13]
Conclusion
The quantification of dystrophin protein is a cornerstone for evaluating the efficacy of therapies like Drisapersen for Duchenne muscular dystrophy. Western blotting and immunohistochemistry are well-established methods that provide crucial information on the amount, size, and localization of the restored dystrophin protein. The choice of method may depend on the specific research question and available resources. Adherence to standardized protocols is essential for generating reliable and comparable data across different studies and laboratories.[5] The continued development of more sensitive and quantitative methods, such as mass spectrometry, will further enhance our ability to assess the therapeutic potential of novel treatments for DMD.
References
- 1. BioMarin Announces FDA Accepts Drisapersen NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 2. Drisapersen - Wikipedia [en.wikipedia.org]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Portico [access.portico.org]
- 5. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Report of a TREAT-NMD/World Duchenne Organisation Meeting on Dystrophin Quantification Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Efficacy, Safety, and Pharmacokinetics of Drisapersen in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Placebo‐controlled Phase 2 Trial of Drisapersen for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Quantitative Evaluation of Dystrophin Expression Using SDS-PAGE Western Blot Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
- 14. Dystrophin and mini-dystrophin quantification by mass spectrometry in skeletal muscle for gene therapy development in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dystrophin and mini-dystrophin quantification by mass spectrometry in skeletal muscle for gene therapy development in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: RT-PCR Assay for Measuring Exon 51 Skipping Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration. It is caused by mutations in the DMD gene that disrupt the reading frame, leading to the absence of functional dystrophin protein.[1][2] Antisense oligonucleotide (AON)-mediated exon skipping is a promising therapeutic strategy for DMD.[1][3] AONs are designed to bind to specific sequences within the pre-mRNA, modulating the splicing process to exclude a target exon. For a subset of DMD patients, skipping exon 51 restores the reading frame of the dystrophin transcript, allowing for the production of a shorter but partially functional dystrophin protein.[4][5]
Accurate and reproducible measurement of exon 51 skipping efficiency is crucial for the development and evaluation of AON-based therapies.[4][5] Reverse transcription-polymerase chain reaction (RT-PCR) is a widely used method to assess the extent of exon skipping at the mRNA level. This document provides detailed protocols for both semi-quantitative and quantitative RT-PCR (qRT-PCR) assays to measure exon 51 skipping efficiency.
Principle of the Assay
The RT-PCR assay for measuring exon 51 skipping involves the following key steps:
-
RNA Isolation: Total RNA is extracted from patient-derived cells or tissue biopsies.
-
Reverse Transcription (RT): The isolated RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using primers that flank exon 51. This results in two potential PCR products: a longer product containing exon 51 (unskipped transcript) and a shorter product lacking exon 51 (skipped transcript).
-
Detection and Quantification: The PCR products are separated and quantified to determine the percentage of exon 51 skipping. This can be achieved through various methods, including agarose (B213101) gel electrophoresis with densitometry, capillary electrophoresis, quantitative real-time PCR (qPCR), and digital droplet PCR (ddPCR).[6]
Experimental Workflow
Caption: Experimental workflow for measuring exon 51 skipping efficiency.
Molecular Mechanism of Exon 51 Skipping
Caption: Mechanism of AON-induced exon 51 skipping in the DMD gene.
Experimental Protocols
RNA Isolation
High-quality total RNA is essential for accurate RT-PCR results. It is recommended to use a commercially available RNA isolation kit suitable for muscle tissue or cultured cells, following the manufacturer's instructions.
-
For Muscle Biopsies: Homogenize the tissue in a suitable lysis buffer.
-
For Cultured Cells: Lyse the cells directly in the culture dish.
After isolation, assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.
Reverse Transcription (cDNA Synthesis)
-
Materials:
-
Total RNA (100 ng - 1 µg)
-
Reverse Transcriptase
-
dNTPs
-
Random Primers or Oligo(dT) Primers
-
RNase Inhibitor
-
Nuclease-free water
-
-
Protocol:
-
In a sterile, nuclease-free tube, combine the total RNA, primers, and dNTPs.
-
Incubate at 65°C for 5 minutes to denature the RNA secondary structure, then place on ice.
-
Add the reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase.
-
Incubate according to the manufacturer's recommendations (e.g., 25°C for 10 minutes, 42-50°C for 50-60 minutes, and 70°C for 15 minutes to inactivate the enzyme).
-
The resulting cDNA can be stored at -20°C.
-
PCR Amplification (Semi-Quantitative)
-
Materials:
-
cDNA template
-
Forward and Reverse Primers (flanking exon 51)
-
Taq DNA Polymerase
-
dNTPs
-
PCR Buffer
-
Nuclease-free water
-
-
Protocol:
-
Prepare a PCR master mix containing PCR buffer, dNTPs, forward primer, reverse primer, and Taq DNA polymerase.
-
Aliquot the master mix into PCR tubes.
-
Add the cDNA template to each tube.
-
Perform PCR using a thermal cycler with the following general conditions (optimization may be required):
-
Initial Denaturation: 95°C for 2-5 minutes
-
25-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 30-60 seconds
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Gel Electrophoresis and Densitometry
-
Run the PCR products on a 2-3% agarose gel stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualize the DNA bands under UV light. Two bands should be visible: a larger band corresponding to the unskipped product and a smaller band for the skipped product.
-
Quantify the intensity of each band using densitometry software (e.g., ImageJ).
-
Calculate the percentage of exon skipping using the following formula:
% Exon Skipping = [Intensity of Skipped Band / (Intensity of Skipped Band + Intensity of Unskipped Band)] x 100
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR offers a more precise and high-throughput method for quantifying exon skipping.[5][7] This can be performed using either SYBR Green or probe-based (e.g., TaqMan) chemistry.[5]
-
SYBR Green Method: Uses primers flanking exon 51. The relative amounts of skipped and unskipped products are determined by melt curve analysis and quantification cycles (Cq).
-
TaqMan Probe-Based Method: This is a highly specific method that uses separate primer/probe sets for the skipped and unskipped transcripts.[5] One probe is designed to span the exon 50-52 junction (skipped product), and another probe targets a sequence within exon 51 (unskipped product).
-
Protocol:
-
Prepare a qRT-PCR reaction mix containing cDNA, forward and reverse primers (and probe for TaqMan), and a suitable master mix.
-
Run the reaction in a real-time PCR instrument.
-
Analyze the data using the instrument's software. The relative expression of the skipped and unskipped transcripts can be calculated using the ΔΔCq method.
-
Data Presentation
Table 1: Primer Sequences for RT-PCR of Exon 51 Skipping
| Primer Name | Sequence (5' to 3') | Target Exon(s) | Reference |
| h49F | GCAATTCCTCCAGCTTCTGA | Exon 49 | [8] |
| h53R1 | CTTCTTCAGCTTCTTGCCAT | Exon 53 | [8] |
| Exon 50 Fwd | Sequence to be specified | Exon 50 | [9] |
| Exon 53 Rev | Sequence to be specified | Exon 53 | [9] |
| Exon 44 Fwd | Sequence to be specified | Exon 44 | [9] |
| Exon 54 Rev | Sequence to be specified | Exon 54 | [9] |
Note: Specific primer sequences can vary between publications and may need to be optimized for specific patient mutations.
Table 2: Expected PCR Product Sizes for Exon 51 Skipping
| Forward Primer | Reverse Primer | Patient Deletion | Unskipped Product Size (bp) | Skipped Product Size (bp) | Reference |
| h49F | h53R1 | Δ52 | 800 | 567 | [8] |
| h45F | h52R | Δ48-50 | 539 | 306 | [8] |
Table 3: Comparison of Quantification Methods
| Method | Advantages | Disadvantages |
| Gel Densitometry | Simple, low cost | Semi-quantitative, low throughput, prone to variability |
| Capillary Electrophoresis | High resolution, more quantitative than gel | Requires specialized equipment |
| qRT-PCR (SYBR Green) | Quantitative, high throughput | Can detect non-specific products |
| qRT-PCR (TaqMan) | Highly specific and quantitative, high throughput[5] | Higher cost for probes |
| Digital Droplet PCR (ddPCR) | Absolute quantification, high precision[6][10] | Requires specialized equipment, higher cost |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No PCR product | Poor RNA quality, inefficient cDNA synthesis, PCR inhibitors, incorrect primer design/annealing temperature | Check RNA integrity, optimize cDNA synthesis, use a different DNA polymerase, optimize PCR conditions (annealing temperature, MgCl2 concentration) |
| Non-specific PCR bands | Primer-dimers, non-specific primer binding | Optimize primer design and annealing temperature, perform nested PCR for higher specificity |
| High variability in results | Pipetting errors, inconsistent sample quality, low expression of dystrophin transcript | Use calibrated pipettes, ensure consistent RNA isolation, consider a pre-amplification step for low abundance transcripts[6] |
| Overestimation of skipping | Saturation of PCR reaction in semi-quantitative PCR | Reduce the number of PCR cycles, use a quantitative method like qRT-PCR or ddPCR[6] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exon skipping quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exon skipping quantification by quantitative reverse-transcription polymerase chain reaction in Duchenne muscular dystrophy patients treated with the antisense oligomer eteplirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A multicenter comparison of quantification methods for antisense oligonucleotide-induced DMD exon 51 skipping in Duchenne muscular dystrophy cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.northampton.ac.uk [pure.northampton.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Prime editing strategies to mediate exon skipping in DMD gene [frontiersin.org]
- 10. Exon 51 Skipping Quantification by Digital Droplet PCR in del52hDMD/mdx Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dystrophin Detection in Muscle Biopsies via Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the detection and quantification of dystrophin protein in human muscle biopsies using Western blotting. This technique is crucial for the diagnosis of dystrophinopathies like Duchenne Muscular Dystrophy (DMD) and Becker Muscular Dystrophy (BMD), and for evaluating the efficacy of dystrophin-restoring therapies in clinical trials.[1][2][3]
Introduction
Dystrophin is a large cytoskeletal protein that plays a critical role in maintaining the structural integrity of muscle fibers.[4] It connects the internal actin cytoskeleton to the extracellular matrix through the dystrophin-associated protein complex (DAPC). Mutations in the DMD gene can lead to the absence or dysfunction of dystrophin, resulting in progressive muscle degeneration.[5][6] Western blotting is a key biochemical assay used to determine the presence, size, and quantity of the dystrophin protein in muscle tissue.[1][7]
Experimental Protocols
This protocol outlines the key steps for performing a quantitative Western blot for dystrophin detection in frozen human muscle biopsy samples.
Sample Preparation and Protein Extraction
Proper sample handling and protein extraction are critical for obtaining reliable results.
-
Tissue Handling: Snap-freeze muscle biopsy samples in isopentane (B150273) chilled in liquid nitrogen immediately after collection and store them at -70°C or colder until use.[8]
-
Lysis Buffer Preparation: A recommended lysis buffer for efficient extraction of the large dystrophin protein is a RIPA buffer or a specialized DMD lysis buffer. A typical formulation includes:
-
Protein Extraction from Tissue:
-
On ice, weigh approximately 50 mg of frozen muscle tissue.
-
Add 1 mL of ice-cold lysis buffer per 50 mg of tissue.[9]
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
Maintain constant agitation for 30 minutes at 4°C to ensure complete lysis.[10]
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[10]
-
Carefully collect the supernatant containing the total protein extract and transfer it to a fresh, pre-chilled tube. Store at -70°C.
-
Protein Concentration Measurement
Accurate determination of protein concentration is essential for equal sample loading.
-
Use a protein assay compatible with the high concentration of detergents in the lysis buffer, such as the BCA protein assay.
-
Follow the manufacturer's instructions to determine the protein concentration of each sample. An optimal concentration is between 1–5 mg/mL.[10]
Gel Electrophoresis
Due to dystrophin's large size (427 kDa), specific gel conditions are required for proper separation.
-
Gel Selection: Use large format, low-percentage (e.g., 3-8%) Tris-Acetate SDS-PAGE gels to resolve high molecular weight proteins.[5]
-
Sample Preparation:
-
Thaw the protein lysates on ice.
-
Based on the protein concentration, dilute the samples in lysis buffer and 4x Laemmli sample buffer.
-
Heat the samples at 70°C for 10 minutes. Note: Avoid boiling, as this can cause aggregation of large proteins like dystrophin.[9]
-
-
Loading: Load 25-50 µg of total protein per lane.[2] Include a pre-stained high molecular weight protein ladder and a positive control (lysate from healthy muscle tissue).
-
Electrophoresis: Run the gel at a constant voltage according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
Protein Transfer
Efficient transfer of the large dystrophin protein to a membrane is a critical step.
-
Membrane Selection: Use nitrocellulose or PVDF membranes with a 0.45 µm pore size.
-
Transfer Method: A wet (tank) transfer system is generally recommended for large proteins.
-
Equilibrate the gel and membrane in transfer buffer. For high molecular weight proteins, including 0.01-0.05% SDS in the transfer buffer can improve transfer efficiency.[11]
-
Assemble the transfer sandwich and perform the transfer overnight at 4°C at a low, constant voltage.
-
Immunoblotting and Detection
-
Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T)).[2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for dystrophin. The choice of antibody is critical and should target a specific region of the protein (e.g., N-terminus, C-terminus, or rod domain). Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP) or fluorescently-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Signal Detection:
-
For HRP-conjugated antibodies, use an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
For fluorescently-conjugated antibodies, use an imaging system capable of detecting the specific fluorophore.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for dystrophin Western blotting.
Table 1: Sample Preparation and Loading
| Parameter | Recommended Value | Reference |
| Tissue Amount | ~50 mg | [9] |
| Lysis Buffer Volume | 1 mL per 50 mg tissue | [9] |
| Protein Loading per Lane | 25-50 µg | [2] |
| Protein Concentration | 1-5 mg/mL | [10] |
Table 2: Antibody Dilutions and Incubation Times
| Antibody | Dilution Range | Incubation Time | Temperature | Reference |
| Primary (Dystrophin) | 1:100 - 1:1,000 | Overnight | 4°C | [2][8][12] |
| Secondary (HRP/Fluor) | 1:2,000 - 1:15,000 | 1 hour | Room Temp | [5] |
Table 3: Gel and Transfer Parameters
| Parameter | Specification | Reference |
| Gel Type | 3-8% Tris-Acetate SDS-PAGE | [5] |
| Transfer Method | Wet (Tank) Transfer | |
| Transfer Time | Overnight | |
| Transfer Temperature | 4°C |
Visualizations
Dystrophin's Structural Role
Caption: A diagram illustrating dystrophin's role as a molecular anchor.
Western Blot Workflow for Dystrophin Detection
Caption: A flowchart of the Western blot protocol for dystrophin.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause | Recommended Solution | Reference |
| Weak or No Signal | Inefficient protein transfer | Add 0.01-0.05% SDS to the transfer buffer. Use a wet transfer system overnight. | [11] |
| Low protein abundance | Load a higher amount of total protein (up to 50 µg). | [11] | |
| Inactive antibody | Use a fresh antibody dilution. Ensure proper antibody storage at -20°C. | [11] | |
| High Background | Insufficient blocking | Increase blocking time to overnight at 4°C. Use 5% BSA instead of milk. | [11] |
| Non-specific antibody binding | Optimize primary antibody concentration. Increase the number and duration of wash steps. | [11] | |
| Smeared Bands | Protein degradation | Use fresh samples and always include protease inhibitors in the lysis buffer. | [13] |
| Gel running conditions | Run the gel at a lower voltage for a longer period in a cold room. | ||
| Inconsistent Quantification | Unequal protein loading | Perform accurate protein quantification and load equal amounts for all samples. | |
| Saturation of signal | Ensure the signal is within the linear range of detection of the imaging system. | [14] |
References
- 1. Quantitative Evaluation of Dystrophin Expression Using SDS-PAGE Western Blot Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. scbt.com [scbt.com]
- 5. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dystrophin in skeletal muscle. I. Western blot analysis using a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificlabs.com [scientificlabs.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Sample preparation for western blot | Abcam [abcam.com]
- 11. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Dystrophin Polyclonal Antibody (PA5-89628) [thermofisher.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. neurology.org [neurology.org]
Dosing Considerations for Drisapersen Sodium in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drisapersen (formerly PRO051 and GSK2402968), a 2'-O-methyl phosphorothioate (B77711) antisense oligonucleotide, was developed to treat Duchenne muscular dystrophy (DMD) by inducing the skipping of exon 51 in the dystrophin pre-mRNA.[1][2] This process aims to restore the reading frame of the dystrophin gene, leading to the production of a shorter but partially functional dystrophin protein.[2][3] Preclinical evaluation in various animal models was a critical step in understanding the dosing, efficacy, and safety profile of Drisapersen before its clinical trials. These application notes provide a detailed overview of the dosing considerations and experimental protocols for the use of Drisapersen sodium in relevant preclinical models.
Mechanism of Action
Drisapersen is designed to bind to a specific sequence within exon 51 of the dystrophin pre-mRNA. This binding sterically hinders the splicing machinery from recognizing and including exon 51 in the mature mRNA, a process known as exon skipping. For DMD patients with specific mutations where the removal of exon 51 restores the translational reading frame, this results in the synthesis of a truncated, yet functional, dystrophin protein.
References
- 1. Pre-clinical dose-escalation studies establish a therapeutic range for U7snRNA-mediated DMD exon 2 skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Efficacy, Safety, and Pharmacokinetics of Drisapersen in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracerebral administration of a modified antisense oligonucleotide targeting the dopamine system in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Muscle Function in Drisapersen-Treated Animals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drisapersen is an antisense oligonucleotide designed to induce skipping of exon 51 in the dystrophin pre-mRNA, aiming to restore the reading frame and produce a truncated, yet functional, dystrophin protein in patients with Duchenne Muscular Dystrophy (DMD) carrying amenable mutations.[1][2] Preclinical evaluation of Drisapersen and similar exon-skipping therapies in animal models, primarily the mdx mouse, is crucial for determining therapeutic efficacy.[3][4] This document provides detailed application notes and protocols for the comprehensive assessment of muscle function in animals treated with Drisapersen, focusing on non-invasive and invasive techniques to quantify physiological improvements.
The evaluation of potential therapeutics for muscular dystrophy relies on accurate, sensitive, and repeatable physiological assessments of muscle function in animal models.[5] These assessments are critical endpoints for determining the efficacy of treatments like Drisapersen.[3] The following protocols have been adapted from standard operating procedures used in preclinical DMD research and are intended to facilitate the comparison of data across different laboratories.[6]
I. In Vivo Functional Assessment: Non-Invasive Techniques
Non-invasive tests are ideal for longitudinal studies, allowing for the repeated measurement of muscle function over the course of a treatment regimen without harming the animal.[6]
Forelimb Grip Strength Test
This test measures neuromuscular function by quantifying the maximal muscle strength of the forelimbs.[6] It is based on the innate tendency of a mouse to grasp a horizontal bar or grid.[6]
Experimental Protocol:
-
Apparatus: A grip strength meter equipped with a horizontal mesh grid and a force transducer.
-
Acclimatization: Acclimatize the animals to the apparatus for several consecutive days before the actual data collection.[7]
-
Procedure: a. Record the body weight of the mouse before the test to allow for data normalization.[7] b. Hold the mouse by the base of its tail and lower it towards the grid. c. Allow the mouse to grasp the horizontal mesh with its forepaws. d. Gently pull the mouse back horizontally until its grip is broken.[7] e. The force transducer will record the peak force applied. f. Perform five measurements within a two-minute timeframe.[7]
-
Data Analysis: The maximal values are recorded, and the data can be normalized to body weight (expressed as KGF/kg).[7]
Table 1: Representative Forelimb Grip Strength Data in 10-12 Week Old Mice
| Group | Absolute Grip Strength (g) | Normalized Grip Strength (g/g body weight) |
| Wild-Type (C57BL/10) | 130 ± 10 | 5.5 ± 0.5 |
| mdx (Untreated) | 100 ± 15 | 4.0 ± 0.6 |
| mdx + Exon Skipping AON | 115 ± 12 | 4.8 ± 0.5 |
Note: Values are representative and may vary between studies and specific experimental conditions. Data compiled from multiple sources.[7][8]
Treadmill Exercise Test
Treadmill running can be used to assess endurance and the protective effects of a therapeutic intervention against exercise-induced muscle damage.[3][9]
Experimental Protocol:
-
Apparatus: A multi-lane rodent treadmill, capable of controlled speed and inclination.
-
Acclimatization: Acclimate mice to the treadmill for short durations over several days prior to the experiment.
-
Forced Running Protocol: a. A common protocol involves running on a horizontal treadmill at a speed of 12 m/min for 30 minutes.[7][9] b. This can be performed twice a week to induce a chronic exercise regimen.[7]
-
Exhaustion Protocol: a. To measure endurance, an exhaustion test can be performed. b. A typical protocol starts at a low speed (e.g., 5 m/min for 5 minutes), with the speed incrementally increased until the mouse is exhausted.[10] c. Exhaustion is often defined as the inability to remain on the treadmill despite gentle encouragement.
-
Data Analysis: The primary endpoints are the total running time and distance covered before exhaustion.
Table 2: Representative Treadmill Exhaustion Data
| Group | Time to Exhaustion (minutes) |
| Wild-Type (C57BL/10) | 91 ± 12 |
| mdx (Untreated) | 54 ± 10 |
| mdx + Exon Skipping AON | 70 ± 15 |
Note: Values are representative and may vary based on the specific protocol and age of the mice. Data compiled from multiple sources.[11]
II. Ex Vivo/In Situ Functional Assessment: Invasive Techniques
Invasive measurements of isolated muscle contractile function provide a more direct and detailed assessment of muscle physiology.[5] These are typically terminal experiments.
In Situ Isometric Muscle Force Measurement
This technique measures the force-generating capacity of a single muscle, such as the Tibialis Anterior (TA), while its nerve and blood supply are preserved.[5]
Experimental Protocol:
-
Animal Preparation: a. Anesthetize the mouse. b. Make an incision in the lower hindlimb to expose the TA muscle and the sciatic nerve.
-
Apparatus Setup: a. Securely fix the knee and foot. b. Sever the distal tendon of the TA muscle and attach it to a force transducer. c. Place stimulating electrodes on the sciatic nerve.
-
Measurement of Contractile Properties: a. Optimal Length (Lo): Determine the muscle length at which maximal twitch force is produced by delivering single electrical pulses and adjusting the muscle length.[5] b. Force-Frequency Relationship: Stimulate the muscle at increasing frequencies (e.g., 10-350 Hz) to induce tetanic contractions and determine the maximal isometric tetanic force (Po).[5] c. Specific Force: Normalize the maximal tetanic force to the muscle's cross-sectional area (CSA). Muscle CSA is estimated from the muscle mass and optimal fiber length.[12]
-
Susceptibility to Injury: a. Subject the muscle to a series of eccentric (lengthening) contractions, which are known to cause damage in dystrophic muscle. b. Measure the force deficit after the eccentric contractions as an indicator of muscle fragility.[13]
Table 3: Representative In Situ Contractile Properties of the Tibialis Anterior (TA) Muscle
| Parameter | Wild-Type (C57BL/10) | mdx (Untreated) | mdx + Exon Skipping AON |
| Maximal Tetanic Force (mN) | 1600 ± 150 | 1400 ± 200 | 1500 ± 180 |
| Specific Force (kN/m²) | 280 ± 20 | 200 ± 25 | 240 ± 30 |
| Force Drop after Eccentric Contractions | ~20% | ~75% | ~40% |
Note: Values are representative for 8-12 week old mice and can vary. Data compiled from multiple sources.[5][13]
III. Histological and Molecular Assessment
Histological and molecular analyses are essential to correlate functional improvements with the restoration of dystrophin and amelioration of muscle pathology.
Dystrophin Protein Quantification
Immunofluorescence staining is a key method to visualize and quantify the percentage of dystrophin-positive fibers and the intensity of dystrophin expression at the sarcolemma.[14]
Experimental Protocol:
-
Muscle Collection and Sectioning: a. Harvest muscle tissue (e.g., TA, gastrocnemius, diaphragm) and flash-freeze in isopentane (B150273) cooled by liquid nitrogen. b. Cryosection the muscle at a thickness of 8-10 µm.
-
Immunofluorescence Staining: a. Incubate sections with a primary antibody specific for dystrophin. b. Use a fluorescently labeled secondary antibody for detection. c. Co-stain with a marker for the sarcolemma (e.g., laminin) and a nuclear stain (e.g., DAPI).
-
Image Acquisition and Analysis: a. Capture images using a fluorescence microscope. b. Use automated image analysis software to quantify the percentage of dystrophin-positive fibers and the mean fluorescence intensity at the sarcolemma.[14]
Table 4: Dystrophin Expression and Muscle Pathology
| Parameter | mdx (Untreated) | mdx + Exon Skipping AON |
| Dystrophin-Positive Fibers (%) | < 5% (revertant fibers) | 20-60% |
| Centrally Nucleated Fibers (%) | > 60% | 30-50% |
| Fibrosis/Necrosis (%) | Significantly elevated | Reduced |
Note: The level of dystrophin restoration and pathological improvement is dose-dependent. Data compiled from multiple sources.[13][15]
IV. Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of Drisapersen and the general workflow for assessing its efficacy in preclinical models.
Caption: Mechanism of Drisapersen-induced exon 51 skipping.
Caption: Experimental workflow for assessing muscle function.
References
- 1. BioMarin Announces FDA Accepts Drisapersen NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 2. Long-Term Efficacy, Safety, and Pharmacokinetics of Drisapersen in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Evaluation of Dystrophin Exon Skipping in mdx Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical drug tests in the mdx mouse as a model of dystrophinopathies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. treat-nmd.org [treat-nmd.org]
- 6. treat-nmd.org [treat-nmd.org]
- 7. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micro-dystrophin Gene Therapy Partially Enhances Exercise Capacity in Older Adult mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. treat-nmd.org [treat-nmd.org]
- 10. treat-nmd.org [treat-nmd.org]
- 11. Prolonged voluntary wheel running reveals unique adaptations in mdx mice treated with microdystrophin constructs ± the nNOS-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. treat-nmd.org [treat-nmd.org]
- 13. Physiological Characterization of Muscle Strength With Variable Levels of Dystrophin Restoration in mdx Mice Following Local Antisense Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interrogation of Dystrophin and Dystroglycan Complex Protein Turnover After Exon Skipping Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effects of Low Levels of Dystrophin on Mouse Muscle Function and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Stability and Storage of Drisapersen Sodium for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drisapersen sodium is a 2'-O-methyl phosphorothioate (B77711) antisense oligonucleotide designed to induce exon 51 skipping in the dystrophin pre-mRNA. This application note provides detailed guidance on the long-term storage, stability, and analytical protocols for this compound intended for research use. Proper handling and storage are critical to ensure the integrity, purity, and activity of the oligonucleotide, thereby ensuring the reliability and reproducibility of experimental results.
Recommended Long-Term Storage Conditions
The long-term stability of this compound is dependent on temperature, storage medium, and protection from environmental factors. For optimal stability, the following conditions are recommended:
-
Lyophilized Powder: Store at -20°C or colder in a tightly sealed container, protected from moisture and light. Under these conditions, lyophilized oligonucleotides are generally stable for over three years.[1]
-
In Solution: For long-term storage in solution, it is recommended to dissolve this compound in a buffered solution, such as TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5-8.0), and store at -20°C or -80°C. TE buffer helps to maintain a stable pH and chelates divalent cations that can catalyze degradation. Oligonucleotides in a buffered solution at 2°C–8°C around neutral pH generally exhibit good stability.[1] Storage at -80°C is the best option for long-term preservation of RNA oligonucleotides. When stored as a stock solution at -80°C, it should be used within 6 months, and at -20°C, within 1 month, in a sealed container away from moisture.[2]
Key Handling Precautions:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the this compound solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Nuclease Contamination: Use nuclease-free water, buffers, and sterile labware to prevent enzymatic degradation.
-
Light Exposure: Store solutions in amber or opaque tubes to protect from photobleaching, especially if fluorescently labeled.
Quantitative Stability Data
While specific long-term stability data for this compound is not extensively published, the following tables provide an illustrative summary of expected stability for 2'-O-methyl phosphorothioate oligonucleotides based on available literature for similar compounds. These tables are intended for guidance and should be supplemented with in-house stability studies.
Table 1: Illustrative Long-Term Stability of Lyophilized this compound
| Storage Condition | Timepoint | Purity (%) (Illustrative) | Key Degradants Observed (Illustrative) |
| -20°C, Dry | 1 year | >98% | N/A |
| 2 years | >97% | Trace shortmers | |
| 3 years | >95% | Trace shortmers, oxidized species | |
| 4°C, Dry | 1 year | >95% | Shortmers, oxidized species |
| 2 years | >90% | Shortmers, oxidized species, depurination products | |
| Room Temperature, Dry | 6 months | >90% | Shortmers, oxidized species |
| 1 year | <85% | Significant increase in shortmers, oxidation, and depurination |
Table 2: Illustrative Long-Term Stability of this compound in TE Buffer (1 mg/mL)
| Storage Condition | Timepoint | Purity (%) (Illustrative) | Key Degradants Observed (Illustrative) |
| -80°C | 1 year | >99% | N/A |
| 2 years | >98% | Trace shortmers | |
| 3 years | >97% | Trace shortmers | |
| -20°C | 1 year | >98% | Trace shortmers |
| 2 years | >96% | Shortmers, trace oxidation | |
| 4°C | 6 months | >95% | Shortmers, oxidized species |
| 1 year | >90% | Shortmers, oxidized species, depurination products |
Experimental Protocols
Protocol for Stability-Indicating Analysis by Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC)
This method is designed to separate this compound from its potential degradation products, such as shorter oligonucleotides (shortmers) and oxidized forms.
Materials:
-
This compound sample
-
Agilent 1290 Infinity Bio LC system or equivalent
-
XBridge C18 column (or equivalent for oligonucleotide separation)
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water
-
Mobile Phase B: 100 mM TEAA in acetonitrile
-
Nuclease-free water
Procedure:
-
Sample Preparation: Dissolve the this compound sample in nuclease-free water or TE buffer to a final concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Column: XBridge Oligonucleotide BEH C18 Column, 130Å, 2.5 µm, 2.1 mm X 50 mm
-
Mobile Phase A: 100 mM TEAA, pH 7.0
-
Mobile Phase B: 100 mM TEAA in 50% Acetonitrile
-
Gradient: A linear gradient suitable for separating the full-length oligonucleotide from impurities. An example gradient is 30-70% B over 20 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60°C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas of the full-length product and all impurity peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Protocol for Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is used to identify the mass of the parent oligonucleotide and its degradation products.
Materials:
-
This compound sample (stressed and unstressed)
-
LC-MS system (e.g., Agilent Q-TOF or Thermo Orbitrap)
-
C18 column suitable for oligonucleotides
-
Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water
-
Mobile Phase B: 15 mM TEA and 400 mM HFIP in methanol
-
Nuclease-free water
Procedure:
-
Sample Preparation: Prepare samples as described in the IP-RP-HPLC protocol.
-
LC-MS Conditions:
-
Column: A C18 column suitable for oligonucleotide analysis.
-
Mobile Phase A: 15 mM TEA, 400 mM HFIP in water
-
Mobile Phase B: 15 mM TEA, 400 mM HFIP in methanol
-
Gradient: A suitable gradient to elute the oligonucleotide and its impurities.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 50°C
-
MS Detection: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Range: m/z 500-4000
-
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the parent compound and any degradation products. Compare the masses to theoretical masses of potential degradation products (e.g., n-1, n-2 shortmers, oxidized species, depurination products).
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating methods.
Procedure:
-
Acid and Base Hydrolysis:
-
Incubate this compound solution (0.1 mg/mL) with 0.1 M HCl and 0.1 M NaOH at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis by IP-RP-HPLC and LC-MS.
-
-
Oxidative Degradation:
-
Treat this compound solution (0.1 mg/mL) with 3% hydrogen peroxide at room temperature for different durations.
-
Analyze the samples directly.
-
-
Thermal Degradation:
-
Expose lyophilized powder and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C) for an extended period.
-
Analyze samples at various time intervals.
-
-
Photostability:
-
Expose a solution of this compound to light according to ICH Q1B guidelines.
-
Analyze the sample and a protected control sample.
-
Visualizations
Caption: Mechanism of action of this compound in DMD.
Caption: Experimental workflow for Drisapersen stability testing.
References
Application Notes: Drisapersen Sodium in Patient-Derived Cell Cultures
Introduction
Duchenne muscular dystrophy (DMD) is a severe, X-linked recessive neuromuscular disorder caused by mutations in the DMD gene, leading to the absence or dysfunction of the dystrophin protein.[1][2] Dystrophin is crucial for maintaining the structural integrity of muscle fibers.[1] A promising therapeutic strategy for a subset of DMD patients is exon skipping, which uses antisense oligonucleotides (AONs) to modulate the pre-mRNA splicing process. This approach aims to restore the reading frame of the dystrophin transcript, allowing for the production of a truncated but partially functional dystrophin protein, potentially converting a severe DMD phenotype to a milder Becker muscular dystrophy (BMD) phenotype.[3][4]
Drisapersen (also known as Kyndrisa or PRO051) is a 2'-O-methyl phosphorothioate (B77711) (2'OMePS) RNA antisense oligonucleotide designed to induce the skipping of exon 51 of the DMD gene.[2][3][4] This specific exon skipping is applicable to approximately 13% of DMD patients, making it a targeted therapy for the largest single subgroup of the patient population.[1][4] Patient-derived cell cultures, such as myoblasts or fibroblasts, serve as a critical in vitro platform for evaluating the efficacy and mechanism of AONs like Drisapersen before advancing to more complex in vivo models or clinical trials.[5][6] These models allow for the direct assessment of exon skipping efficiency and dystrophin protein restoration in a patient-specific genetic context.
Mechanism of Action
Drisapersen functions by binding to a specific sequence within exon 51 of the dystrophin pre-mRNA. This binding sterically hinders the splicing machinery from recognizing exon 51, leading to its exclusion from the mature mRNA transcript.[3][7] For patients with deletions that disrupt the reading frame (e.g., deletion of exons 48-50 or exon 52), the removal of exon 51 can act as a "molecular patch," restoring the open reading frame and enabling the translation of a shorter, yet functional, dystrophin protein.[1][4]
Quantitative Data Summary
The efficacy of Drisapersen has been evaluated in various patient-derived cell models, often in comparison to other AONs. The following table summarizes key quantitative findings from published studies. It is important to note that direct comparison between different studies can be challenging due to variations in cell lines, AON chemistry (though sequences may be analogous), concentrations, and quantification methods.
| Antisense Oligonucleotide (AON) | Cell Model | Concentration (µM) | Exon 51 Skipping Efficiency (%) | Dystrophin Protein Level (% of Normal) | Reference |
| Analog Drisapersen | Immortalized DMD Cells (Exon 52 deletion) | 10 | ~2.9% | Not Reported | [8] |
| Analog Eteplirsen | Immortalized DMD Cells (Exon 52 deletion) | 10 | ~15% | Not Reported | [8] |
| Novel AON (Ac0) | Immortalized DMD Cells (Exon 52 deletion) | 10 | ~72% | ~14% | [8] |
| Analog Drisapersen | Primary DMD Cells (Exon 45-50 deletion) | 10 | Significantly lower than Ac0 and aEte | Not Reported | [8] |
| Analog Eteplirsen (aEte) | Primary DMD Cells (Exon 45-50 deletion) | 10 | Significantly lower than Ac0 | Not Reported | [8] |
| Novel AON (Ac0) | Primary DMD Cells (Exon 45-50 deletion) | 10 | Highest among tested AONs | Not Reported | [8] |
| Drisapersen | Differentiated Human Skeletal Muscle Cells | 0.1 | ~50% | Not Reported | [2] |
Note: "Analog Drisapersen" refers to an oligonucleotide with the same sequence as Drisapersen but synthesized with a different chemistry (e.g., phosphorodiamidate morpholino oligomer) for comparative studies.[8] Studies consistently show that while Drisapersen induces exon skipping, newer generation AONs targeting different sites on exon 51 may offer significantly higher efficiency.[5][8][9]
Experimental Protocols
The following are generalized protocols for the application of Drisapersen in patient-derived myoblast cultures, synthesized from common methodologies in the field.
Protocol 1: Culture and Differentiation of Patient-Derived Myoblasts
-
Thawing and Seeding:
-
Rapidly thaw cryopreserved patient-derived myoblasts in a 37°C water bath.
-
Transfer cells to a conical tube containing pre-warmed proliferation medium (e.g., Skeletal Muscle Cell Growth Medium supplemented with growth factors, antibiotics, and fetal bovine serum).
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh proliferation medium and seed onto collagen-coated culture flasks or plates.
-
-
Expansion:
-
Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the proliferation medium every 2-3 days.
-
Passage the cells when they reach 70-80% confluency using a standard trypsin-EDTA protocol. Do not allow cells to become fully confluent as this can reduce their differentiation potential.
-
-
Myogenic Differentiation:
-
When myoblasts reach approximately 80-90% confluency, aspirate the proliferation medium.
-
Wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Replace with differentiation medium (e.g., DMEM/F-12 supplemented with 2% horse serum and antibiotics).
-
Incubate for 5-7 days to allow myoblasts to fuse and form multinucleated myotubes. The medium should be changed every 2 days.
-
Protocol 2: Treatment with Drisapersen (Gymnotic Uptake)
2'OMePS oligonucleotides like Drisapersen can be taken up by cells in culture without transfection reagents, a process known as gymnotic uptake.[5]
-
Preparation: Prepare a sterile, concentrated stock solution of Drisapersen in nuclease-free water or PBS.
-
Treatment: Two days after initiating differentiation, add Drisapersen directly to the differentiation medium to achieve the desired final concentration (e.g., 0.1 µM to 10 µM).[2][8]
-
Incubation: Incubate the cells with the Drisapersen-containing medium. For long-term studies, the treatment can be repeated during medium changes.[5] A common endpoint for analysis is 7 days after the initial treatment.
Protocol 3: Assessment of Exon 51 Skipping by RT-PCR
-
RNA Extraction:
-
Harvest myotubes by aspirating the medium and washing with PBS.
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol, followed by DNase treatment to remove genomic DNA contamination.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
-
PCR Amplification:
-
Perform PCR using primers flanking exon 51 (e.g., in exons 49 and 53).[10]
-
Forward Primer (Exon 49): (Sequence)
-
Reverse Primer (Exon 53): (Sequence)
-
Use a thermal cycler program optimized for the primers and target sequence.
-
-
Analysis:
-
Visualize the PCR products on a 2% agarose (B213101) gel. The un-skipped transcript will yield a larger band, while the exon 51-skipped transcript will produce a smaller, identifiable band.
-
For quantification, use methods like digital droplet PCR (ddPCR), which provides a more precise measure of exon skipping efficiency compared to semi-quantitative gel analysis.[10] The percentage of exon skipping is calculated as: (skipped transcript level / (skipped + un-skipped transcript levels)) * 100.
-
Protocol 4: Evaluation of Dystrophin Protein Restoration
A. Western Blotting
-
Protein Extraction:
-
Harvest treated myotubes and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature 30-50 µg of protein lysate and separate by SDS-PAGE on a large-format 3-10% gradient gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Incubate with a primary antibody against dystrophin (e.g., MANDYS106).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification:
-
Quantify band intensity using densitometry software. Normalize the dystrophin signal to a loading control (e.g., α-actinin or vinculin). Dystrophin levels are typically expressed as a percentage relative to a healthy control cell lysate.[9]
-
B. Immunocytochemistry (ICC)
-
Cell Fixation:
-
Grow and treat myotubes on collagen-coated coverslips.
-
Aspirate the medium, wash with PBS, and fix the cells with cold methanol (B129727) or 4% paraformaldehyde.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 10% goat serum in PBS) to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Incubate with a primary antibody against dystrophin overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Dystrophin-positive myotubes will show clear staining at the sarcolemma. The percentage of dystrophin-positive fibers can be determined by counting.[6]
-
References
- 1. BioMarin Announces FDA Accepts Drisapersen NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 2. Portico [access.portico.org]
- 3. Drisapersen - Wikipedia [en.wikipedia.org]
- 4. Long-Term Efficacy, Safety, and Pharmacokinetics of Drisapersen in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antisense Oligonucleotides: Treatment Strategies and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Antisense Screening and Optimization for Exon 51 Skipping in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immortalized Muscle Cell Model to Test the Exon Skipping Efficacy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Investigating Off-Target Effects of Drisapersen Sodium in Cell Models
Welcome to the technical support center for researchers investigating the off-target effects of Drisapersen sodium. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell model after Drisapersen treatment. How can we determine if this is an off-target effect?
A1: Unexpected cytotoxicity is a common concern with antisense oligonucleotides (ASOs). To determine if this is a true off-target effect of Drisapersen, a multi-step approach is recommended. First, perform a dose-response experiment to determine the concentration at which toxicity is observed. It is crucial to compare the cytotoxic effects of Drisapersen to at least two types of control oligonucleotides: a scrambled sequence control (with the same length and chemical modifications but a randomized sequence) and a mismatch control (containing three to four base mismatches compared to Drisapersen).[1] If the control oligonucleotides do not produce the same cytotoxic phenotype, it is more likely that the observed effect is related to the specific sequence of Drisapersen, either through an on-target exaggeration or a sequence-specific off-target interaction.
Q2: Our on-target gene knockdown is successful, but we are seeing changes in the expression of unrelated genes. What is the likely cause and how can we investigate it?
A2: This phenomenon is likely due to hybridization-dependent off-target effects, where Drisapersen binds to and modulates the expression of unintended RNAs with partial sequence complementarity.[2][3] The phosphorothioate (B77711) backbone of Drisapersen can also contribute to hybridization-independent off-target effects.[4] To investigate this, a transcriptome-wide analysis, such as RNA-sequencing or microarray analysis, is the most comprehensive approach.[3][5] This will provide a global view of all gene expression changes induced by Drisapersen compared to a scrambled control. For a more targeted approach, you can use in silico tools to predict potential off-target binding sites for the Drisapersen sequence in the transcriptome of your cell model. Subsequently, you can validate the expression changes of these predicted off-target genes using RT-qPCR.
Q3: We have observed an inflammatory response in our cell culture after Drisapersen treatment. Is this a known off-target effect and how can we quantify it?
A3: Yes, oligonucleotides, particularly those with phosphorothioate modifications, can induce immune and inflammatory responses.[3] This can be sequence-dependent (e.g., through CpG motifs) or independent of the sequence. To quantify the inflammatory response in your cell model, you can measure the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and various interferons into the cell culture supernatant using an ELISA or a multiplex cytokine assay. Additionally, you can analyze the expression of inflammatory marker genes within the cells using RT-qPCR.
Q4: How can we assess if Drisapersen is binding to unintended proteins and causing off-target effects?
A4: Unintended interactions between ASOs and cellular proteins are a known source of off-target effects.[6] Several methods can be employed to investigate this. One common technique is the Cellular Thermal Shift Assay (CETSA), which can detect the direct binding of a ligand (in this case, Drisapersen) to a protein by observing changes in the protein's thermal stability. For a broader, unbiased screen, affinity chromatography using biotinylated Drisapersen as bait, followed by mass spectrometry, can identify interacting proteins. It is essential to include a biotinylated scrambled oligonucleotide as a negative control to distinguish sequence-specific from chemistry-related protein binding.
Troubleshooting Guides
Issue 1: High Background Cytotoxicity with Control Oligonucleotides
| Observed Issue | Potential Cause | Troubleshooting & Mitigation Strategies |
| Significant cell death or reduced proliferation is observed with both Drisapersen and scrambled/mismatched control oligonucleotides. | The phosphorothioate backbone of the oligonucleotides is causing non-sequence-specific toxicity. This is a known class effect of this modification. | 1. Optimize Oligonucleotide Concentration: Perform a thorough dose-response curve to find the lowest effective concentration with minimal toxicity. 2. Assess Transfection Reagent Toxicity: If using a transfection reagent, optimize its concentration as it can be a significant source of cytotoxicity. 3. Consider Alternative Delivery Methods: For cell types that are sensitive to lipid-based transfection, consider gymnotic delivery (uptake of naked ASO), although this may require higher concentrations and longer incubation times.[1] |
Issue 2: Inconsistent On-Target Knockdown and Off-Target Effects
| Observed Issue | Potential Cause | Troubleshooting & Mitigation Strategies |
| The level of on-target gene knockdown and the profile of off-target gene expression vary significantly between experiments. | 1. Cell Culture Conditions: Inconsistent cell density, passage number, or cell health can affect oligonucleotide uptake and cellular response. 2. Oligonucleotide Integrity: Degradation of the oligonucleotide stock can lead to reduced efficacy. | 1. Standardize Cell Culture: Maintain a strict protocol for cell seeding density, passage number, and overall cell health. 2. Aliquot and Store Oligonucleotides Properly: Store oligonucleotides at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Ensure Consistent Transfection Efficiency: Monitor transfection efficiency between experiments using a fluorescently labeled control oligonucleotide and flow cytometry or microscopy. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using a Real-Time Cell Analyzer
This protocol provides a method for continuously monitoring cell viability to assess the cytotoxic effects of Drisapersen and control oligonucleotides.
Materials:
-
This compound
-
Scrambled control oligonucleotide
-
Mismatch control oligonucleotide
-
Cell line of interest
-
Appropriate cell culture medium
-
Real-time cell analyzer (e.g., xCELLigence) and associated plates
-
Transfection reagent (if required)
Methodology:
-
Seed cells in the specialized microelectronic sensor plates of the real-time cell analyzer at a predetermined optimal density.
-
Allow cells to adhere and grow until they reach the log phase of growth, as monitored by the instrument.
-
Prepare a dilution series of Drisapersen and control oligonucleotides in the appropriate cell culture medium.
-
If using a transfection reagent, prepare the oligonucleotide-transfection reagent complexes according to the manufacturer's instructions.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of Drisapersen or control oligonucleotides.
-
Place the plate back into the real-time cell analyzer and monitor cell proliferation continuously for 48-72 hours.
-
The instrument will record a "Cell Index," which is a measure of cell number and viability. Plot the Cell Index over time for each treatment condition.
-
Calculate the IC50 value for cytotoxicity for each oligonucleotide based on the dose-response curves at a specific time point.
Protocol 2: Transcriptome-Wide Analysis of Off-Target Gene Expression
This protocol outlines the steps for identifying off-target gene expression changes using RNA-sequencing.
Materials:
-
This compound
-
Scrambled control oligonucleotide
-
Cell line of interest
-
Cell culture reagents
-
RNA extraction kit
-
Library preparation kit for RNA-sequencing
-
Next-generation sequencing platform
Methodology:
-
Culture the cells and treat them with Drisapersen or a scrambled control oligonucleotide at a concentration that is effective for on-target knockdown but has minimal cytotoxicity. Include an untreated or vehicle-treated control.
-
Harvest the cells after a suitable incubation period (e.g., 24-48 hours).
-
Extract total RNA from the cells using a high-quality RNA extraction kit, ensuring to include a DNase treatment step.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.
-
Prepare sequencing libraries from the total RNA using a suitable library preparation kit. This typically involves poly(A) selection or ribosomal RNA depletion, fragmentation, reverse transcription, and adapter ligation.
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Perform bioinformatic analysis of the sequencing data. This includes quality control, read alignment to a reference genome, and differential gene expression analysis between the Drisapersen-treated and scrambled control-treated samples.
-
Identify genes that are significantly up- or downregulated by Drisapersen but not by the scrambled control.
-
Validate the expression changes of a subset of identified off-target genes using RT-qPCR.
Visualizations
Caption: Workflow for investigating off-target effects of Drisapersen.
Caption: Potential signaling pathways involved in Drisapersen's off-target effects.
References
- 1. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Off-target effects related to the phosphorothioate modification of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Antisense Oligonucleotide (ASO) Delivery to Muscle Tissue
Welcome to the technical support center for improving the delivery efficiency of antisense oligonucleotides (ASOs) to muscle tissue. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low ASO Efficacy in Muscle Tissue
Q1: My systemically administered ASO shows good activity in the liver but very low efficacy in skeletal or cardiac muscle. What are the potential reasons for this discrepancy?
A1: This is a common challenge. Unconjugated phosphorothioate (B77711) (PS) ASOs tend to accumulate preferentially in the liver and kidneys.[1] Several factors contribute to lower ASO efficacy in muscle tissue compared to the liver:
-
Endothelial Barrier: Muscle tissue has a continuous capillary endothelium, which is less permeable to ASOs compared to the fenestrated sinusoidal endothelium of the liver. This makes it harder for ASOs to move from the bloodstream into the muscle interstitium.[2]
-
Cellular Uptake Mechanisms: Hepatocytes express the asialoglycoprotein receptor (ASGPR), which can be effectively targeted with GalNAc-conjugated ASOs, leading to high uptake. Muscle cells lack this specific high-capacity uptake pathway for traditional ASOs.[2]
-
Lower ASO Accumulation: Consequently, higher doses of unconjugated ASOs are often required to achieve therapeutic concentrations in extrahepatic tissues like muscle.[3]
Q2: How can I improve the delivery of my ASO to muscle tissue?
A2: Several strategies can be employed to enhance ASO delivery to muscle. These primarily involve conjugating the ASO to a moiety that facilitates muscle uptake.
-
Lipid Conjugation: Conjugating ASOs to hydrophobic molecules like fatty acids (e.g., palmitic acid), tocopherol, or cholesterol can enhance their binding to plasma proteins like albumin.[4][5] This can improve circulation time and facilitate transport across the muscle endothelium.[3][4]
-
Peptide-Mediated Delivery: Cell-penetrating peptides (CPPs) can be conjugated to ASOs to enhance their internalization into cells.[1][6][7] However, the cationic nature of many CPPs can make conjugation with negatively charged ASOs challenging. This approach is often more successful with charge-neutral ASOs like phosphorodiamidate morpholino oligomers (PMOs).[1]
-
Antibody and Nanobody Conjugates: Conjugating ASOs to antibodies or nanobodies that target muscle-specific cell surface receptors, such as the transferrin receptor 1 (TfR1), has shown significant promise in increasing ASO uptake and potency in skeletal and cardiac muscle.[2][8][9]
-
Formulation in Nanoparticles: Encapsulating ASOs in nanoparticles can protect them from degradation and improve their pharmacokinetic profile. However, achieving muscle-specific targeting with nanoparticles remains a challenge.[10]
Issue 2: Choosing the Right ASO Chemistry and Conjugate
Q3: What are the different ASO chemistries, and how do they impact muscle delivery?
A3: ASO chemistry is crucial for stability, efficacy, and safety. Here's a brief overview of common modifications:
-
Phosphorothioate (PS) Backbone: This first-generation modification replaces a non-bridging oxygen with sulfur, increasing nuclease resistance and protein binding, which aids in tissue distribution.[11][12]
-
2'-O-Methoxyethyl (2'-MOE) and 2'-O-Methyl (2'-OMe): These second-generation modifications to the ribose sugar increase binding affinity to target RNA and further enhance nuclease resistance.[1]
-
Locked Nucleic Acid (LNA): LNAs have a methylene (B1212753) bridge that "locks" the ribose ring in a specific conformation, leading to very high binding affinity. However, this can sometimes be associated with increased toxicity.[13]
-
Phosphorodiamidate Morpholino Oligomers (PMOs): PMOs have a neutral backbone, which can reduce some of the off-target effects seen with charged PS-ASOs. Their neutral charge also makes them suitable for conjugation with cationic CPPs.[1][7]
The choice of chemistry will depend on the specific application, target, and delivery strategy. For RNase H-mediated degradation, "gapmer" ASOs with a central DNA-like region flanked by modified wings (e.g., 2'-MOE) are typically used.[1] For steric-blocking applications like splice modulation, fully modified ASOs like PMOs are common.[11]
Q4: I am considering a conjugation strategy. Which type of conjugate is best for muscle targeting?
A4: The optimal conjugate depends on your specific experimental goals and model system.
-
For broad muscle enhancement: Fatty acid conjugates, particularly palmitic acid, have shown a 3- to 7-fold improvement in potency in mouse muscle.[3][4]
-
For high-efficiency, receptor-mediated uptake: Antibody or nanobody conjugates targeting the transferrin receptor (TfR1) are a powerful option and are being explored in clinical trials.[2][8][9] The Dyne Therapeutics FORCE™ platform, for example, utilizes a Fab fragment targeting TfR1 to deliver oligonucleotides to muscle.[14][15]
-
For charge-neutral ASOs (e.g., PMOs): Cell-penetrating peptides (CPPs) like DG9 have shown promise in enhancing delivery while maintaining a favorable toxicity profile.[6]
Below is a table summarizing the reported potency enhancements of different conjugation strategies in preclinical models.
Data on ASO Potency Enhancement in Muscle
| Conjugation Strategy | ASO Chemistry | Model System | Target Gene | Potency Enhancement (vs. Unconjugated) | Reference |
| Palmitic Acid | cEt BNA | Mouse | DMPK, Cav3, CD36, Malat-1 | 3- to 7-fold | [3][4] |
| Cholesterol | PS ASO | Mouse | MALAT-1 | ~5-fold | [5] |
| Tocopherol | PS ASO | Mouse | MALAT-1 | Modest enhancement | [5] |
| Bicycle Peptide (TfR1 binder) | ASO | Human TfR1 KI Mouse | Dmpk, Malat1 | Significant improvement over unconjugated | [2] |
| Cell-Penetrating Peptide (r6) | PMO | SMA Mouse | SMN2 | Significantly improved survival vs. unconjugated | [16] |
| Fab (TfR1 binder) - FDC | ASO | Mouse | Dmpk | Greater reduction in target RNA than unconjugated | [17] |
Issue 3: Quantifying ASO in Muscle Tissue
Q5: I have treated my animal models with ASOs and now need to quantify the amount of ASO that reached the muscle tissue. What are the best methods for this?
A5: Reliable quantification of ASOs in tissue is essential to correlate dose, tissue concentration, and pharmacological effect. Several methods are available:
-
Ligand-Binding Assays (e.g., Hybridization ELISA): These methods are sensitive but can sometimes suffer from cross-reactivity with metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can distinguish between the full-length ASO and its metabolites but may have lower sensitivity, requiring ASO concentrations above 10 pM.[18]
-
Splint Ligation with qPCR: This is a highly sensitive and reliable method for detecting and quantifying low levels of ASOs in various tissues, including muscle.[18][19][20][21] It can detect a wide range of chemically modified ASOs over a 6-log linear range.[18][19]
-
PALSAR (Probe Alteration-linked Self-assembly Reaction) Technology: This is another highly sensitive method for ASO quantification in tissue homogenates, with lower limits of quantification in the low pg/mL range.[22]
Issue 4: Potential Toxicity
Q6: Are there any potential toxicity concerns with ASO administration for muscle delivery, especially with modified ASOs or conjugates?
A6: Yes, toxicity is an important consideration. Potential toxicities can be hybridization-dependent (off-target effects) or hybridization-independent.[23]
-
Common ASO-related Toxicities: Some common adverse effects associated with PS-ASOs include inflammation, hepatotoxicity, and thrombocytopenia.[13] Kidney toxicity has also been reported for some ASO drugs.[23][24][25]
-
Conjugate-Specific Toxicity: The conjugate itself can also contribute to toxicity. For example, some cholesterol-conjugated ASOs were found to be toxic in mice.[5] Certain cell-penetrating peptides have also shown toxicity in preclinical models, which has hindered their clinical translation.[1]
-
Chemistry-Dependent Toxicity: Heavily modified ASOs, such as those containing a high density of LNAs, can sometimes lead to hepatic injury.[13]
It is crucial to monitor for signs of toxicity in your animal models, including changes in weight, behavior, and relevant blood chemistry markers (e.g., ALT, AST for liver function).
Experimental Protocols
Protocol 1: Systemic ASO Administration in Mice
This protocol provides a general framework for administering ASOs to mice to assess muscle delivery and efficacy.
-
ASO Preparation:
-
Dissolve the ASO in sterile, nuclease-free phosphate-buffered saline (PBS).
-
Determine the desired concentration based on the target dose (e.g., in mg/kg).
-
-
Animal Handling:
-
Use appropriate mouse strains for your disease model (e.g., mdx mice for Duchenne muscular dystrophy).[26]
-
Acclimatize animals to the facility and handling procedures.
-
-
Administration:
-
ASOs can be administered via intravenous (IV) tail vein injection, subcutaneous (SC) injection, or intraperitoneal (IP) injection. The route of administration can influence the pharmacokinetic profile.
-
For IV injection, warm the mouse tail to dilate the veins. Inject the ASO solution slowly over a defined period.
-
For SC injection, lift the skin to form a tent and insert the needle into the subcutaneous space.
-
-
Dosing Schedule:
-
Dosing can be a single bolus or multiple doses over a period of time (e.g., once weekly for several weeks).[5]
-
The specific schedule will depend on the ASO's half-life and the experimental design. For example, a study in cynomolgus monkeys involved subcutaneous injections of 10 injections over 7 weeks.[5]
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Harvest muscle tissues (e.g., quadriceps, gastrocnemius, tibialis anterior, heart, diaphragm), as well as other organs like the liver and kidneys for comparison.[5]
-
Flash-freeze tissues in liquid nitrogen for RNA or protein analysis, or fix in formalin for histological analysis.[2]
-
Quantify target mRNA or protein reduction using qRT-PCR or Western blotting, respectively.
-
Measure ASO concentration in the tissues using methods like splint ligation with qPCR or LC-MS.[18][19]
-
Protocol 2: Quantification of ASO in Muscle Tissue by Splint Ligation and qPCR
This protocol is based on the method described by Shin et al.[18][19]
-
Tissue Homogenization:
-
Weigh a small piece of frozen muscle tissue.
-
Homogenize the tissue in a suitable lysis buffer containing proteinase K.
-
Incubate to ensure complete lysis and ASO release.
-
Inactivate proteinase K by heating.
-
-
Splint Ligation Reaction:
-
Prepare a reaction mix containing the tissue homogenate, two DNA probes complementary to the ASO sequence, and a DNA ligase (e.g., SplintR ligase). The ASO acts as a template to bring the two probes together for ligation.
-
Incubate the reaction to allow for ligation of the probes.
-
-
Quantitative PCR (qPCR):
-
Use the ligation product as a template for qPCR.
-
Design qPCR primers that amplify the ligated product.
-
Run the qPCR with a suitable fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
-
Quantification:
-
Create a standard curve using known concentrations of the ASO.
-
Determine the concentration of the ASO in the tissue samples by comparing their Cq values to the standard curve.[18]
-
Diagrams
Caption: ASO delivery from bloodstream to muscle fiber.
Caption: Mechanisms of ASO action in the cell.
Caption: Troubleshooting workflow for low ASO efficacy.
References
- 1. Antisense Oligonucleotide-Based Therapy for Neuromuscular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation to a transferrin receptor 1-binding Bicycle peptide enhances ASO and siRNA potency in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Conjugation of hydrophobic moieties enhances potency of antisense oligonucleotides in the muscle of rodents and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide [mdpi.com]
- 7. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdaconference.org [mdaconference.org]
- 9. Targeting Drug Delivery System to Skeletal Muscles: A Comprehensive Review of Different Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle Delivery of Antisense Oligonucleotides and Their Application in the Exon Skipping Strategy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Challenges and Strategies of Antisense Oligonucleotide Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. oxfordglobal.com [oxfordglobal.com]
- 15. neurologylive.com [neurologylive.com]
- 16. smanewstoday.com [smanewstoday.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of Antisense Oligonucleotides by Splint Ligation and Quantitative Polymerase Chain Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Adverse Drug Reactions and Toxicity of the Food and Drug Administration–Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nephrotoxicity of marketed antisense oligonucleotide drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Long-term administration of antisense oligonucleotides into the paraspinal muscles of mdx mice reduces kyphosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Exon Skipping Results
Welcome to the technical support center for exon skipping experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that can lead to inconsistent results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your exon skipping experiments in a question-and-answer format.
Q1: Why am I seeing high variability in exon skipping efficiency between replicate experiments?
A1: High variability in exon skipping efficiency is a common issue that can stem from several factors, primarily related to experimental setup and execution.
Potential Causes and Troubleshooting Steps:
-
Inconsistent Transfection Efficiency: The delivery of antisense oligonucleotides (ASOs) into cells is a critical step.
-
Troubleshooting:
-
Optimize Transfection Protocol: Ensure your transfection protocol is optimized for your specific cell type. Factors like cell confluency, passage number, and the health of the cells can significantly impact efficiency.[1] Actively dividing cells generally show better uptake of foreign nucleic acids.[1]
-
Monitor Transfection Efficiency: Use a positive control, such as a fluorescently labeled ASO or a reporter plasmid, to monitor transfection efficiency in each experiment.
-
Assess "Naked" Uptake: For ASOs that will be used in vivo, it's recommended to also assess their efficacy via gymnotic uptake (without transfection reagents) to negate variables introduced by the transfection process itself.[2]
-
-
-
Cell Culture Conditions:
-
Troubleshooting:
-
Standardize Cell Passaging: Use cells with a low passage number (ideally under 30) as excessive passaging can alter cell behavior and transfection efficiency.[1]
-
Maintain Optimal Cell Health: Ensure cells are at least 90% viable before transfection and allow them to recover for at least 24 hours after subculturing.[1]
-
Inter-patient Variation: Be aware that myogenic cells from different patients can show variation in exon skipping efficiency due to the nature of the mutation, genetic background, or in vitro culture limitations.[3]
-
-
-
ASO Reagent Variability:
-
Troubleshooting:
-
Aliquot ASOs: Aliquot your ASO stocks to avoid multiple freeze-thaw cycles.
-
Verify ASO Integrity: If you suspect degradation, verify the integrity of your ASO using methods like gel electrophoresis.
-
-
Q2: My ASO shows low or no exon skipping activity. What are the possible reasons?
A2: Low or absent exon skipping can be due to suboptimal ASO design, delivery issues, or inherent properties of the target pre-mRNA.
Potential Causes and Troubleshooting Steps:
-
Suboptimal ASO Design:
-
Troubleshooting:
-
Target Site Selection: The choice of the ASO binding site is crucial. Targeting exonic splicing enhancers (ESEs) within an exon often increases the chances of efficient skipping.[2][4] For constitutive exons, targeting the first 30% of the exon can be more effective.[2]
-
ASO Length: The length of the ASO is an important parameter. ASOs between 25-31 nucleotides have been shown to be generally more effective than shorter ones.[5]
-
Avoid Self-Structure: Avoid sequences prone to self-dimerization or secondary structures, such as stretches of three or more G's.[2]
-
-
-
Pre-mRNA Secondary Structure:
-
Troubleshooting:
-
Structural Accessibility: The target sequence on the pre-mRNA might be sequestered in a stable secondary structure (like a hairpin loop), preventing the ASO from binding.[6][7][8][9] Splicing regulatory motifs are often located in single-stranded regions.[6][7][8]
-
In Silico Analysis: Use RNA folding prediction software to analyze the secondary structure of your target pre-mRNA and ensure the ASO binding site is accessible.
-
-
-
Inefficient Nuclear Delivery: ASOs need to reach the nucleus where splicing occurs.
-
Troubleshooting:
-
Transfection Reagent Choice: Use a transfection reagent known to be effective for your cell type and for delivering oligonucleotides to the nucleus.
-
Visualize ASO Localization: Use fluorescently labeled ASOs to confirm their delivery to the nucleus via microscopy.
-
-
Q3: I'm observing unexpected or off-target exon skipping events. How can I address this?
A3: Off-target effects, where the ASO alters the splicing of unintended genes, are a significant concern in exon skipping therapies.[10][11]
Potential Causes and Troubleshooting Steps:
-
ASO Sequence Homology: The ASO sequence may have partial complementarity to other sites in the transcriptome.
-
Troubleshooting:
-
BLAST Search: Perform a BLAST search of your ASO sequence against the relevant transcriptome database to identify potential off-target binding sites.
-
ASO Redesign: If significant off-targets are predicted, consider redesigning the ASO to a more unique sequence.
-
-
-
High ASO Concentration: High concentrations of ASOs can lead to non-specific binding and off-target effects.[12]
-
Troubleshooting:
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of your ASO that produces the desired on-target exon skipping with minimal off-target effects.[13]
-
Global Transcriptome Analysis: For in-depth analysis, consider using RNA-sequencing to identify and quantify off-target splicing events across the transcriptome.[10][12]
-
-
Q4: My quantification of exon skipping is not reproducible. How can I improve the accuracy of my measurements?
A4: Accurate and reproducible quantification is essential for evaluating ASO efficacy. Different quantification methods have varying levels of precision and potential for bias.[14][15]
Potential Causes and Troubleshooting Steps:
-
Choice of Quantification Method:
-
Troubleshooting:
-
Method Comparison: Be aware of the pros and cons of different methods. Digital droplet PCR (ddPCR) is considered one of the most precise and reproducible methods for quantifying exon skipping.[14][16][17] Quantitative real-time PCR (qPCR) is also a reliable method.[18][19][20][21] Semi-quantitative methods like densitometry of agarose (B213101) gels can overestimate skipping levels due to amplification bias where smaller, skipped fragments are amplified more efficiently.[2]
-
Standardization: If collaborating with other labs, agree on a standardized quantification method to ensure results are comparable.[15]
-
-
-
RT-PCR Issues:
-
Troubleshooting:
-
RNA Quality: Start with high-quality, intact RNA.
-
Primer Design: Design primers that span the skipped exon to amplify both the full-length and skipped transcripts.
-
PCR Artifacts: Be mindful of PCR artifacts like primer-dimers or heteroduplex formation, which can interfere with accurate quantification.[22] Melt curve analysis can help identify some of these issues.[23]
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters that can influence the outcome of exon skipping experiments.
Table 1: ASO Concentration Ranges for In Vitro Transfection
| ASO Chemistry | Typical Concentration Range | Reference |
| 2'-O-methyl phosphorothioate (B77711) (2'OMePS) | 10 - 400 nM | [3][24] |
| Phosphorodiamidate Morpholino Oligomer (PMO) | 10 - 100 nM | [3] |
| Peptide-conjugated PMO (PPMO) | 0.1 - 10 µM | [4][25] |
Table 2: Comparison of Exon Skipping Quantification Methods
| Method | Advantages | Disadvantages | Reference | | :--- | :--- | :--- | | Digital Droplet PCR (ddPCR) | - High precision and reproducibility- Absolute quantification- Less sensitive to PCR efficiency | - Requires specialized equipment |[14][16][17] | | Quantitative Real-Time PCR (qPCR) | - High sensitivity and specificity- Reproducible | - May require pre-amplification- Can be costly due to probes |[17][18][19][21] | | Bioanalyzer/Capillary Electrophoresis | - Good resolution and sizing accuracy | - Can overestimate skipping compared to ddPCR |[14][15] | | Agarose Gel Densitometry | - Widely accessible- Inexpensive | - Semi-quantitative- Prone to overestimation due to amplification bias |[2] |
Experimental Protocols
Protocol 1: ASO Transfection in Adherent Cells
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
ASO-Lipid Complex Formation:
-
Dilute the ASO to the desired final concentration in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and replace it with fresh, pre-warmed medium.
-
Add the ASO-lipid complexes dropwise to each well.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Harvesting: After incubation, harvest the cells for RNA extraction.
Protocol 2: RNA Extraction and RT-PCR for Exon Skipping Analysis
-
RNA Extraction:
-
Lyse the cells directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., TRIzol or a column-based kit).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis (Reverse Transcription):
-
In a PCR tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Add reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme.
-
Perform cDNA synthesis according to the enzyme manufacturer's recommended thermal cycling conditions.
-
-
PCR Amplification:
-
Prepare a PCR master mix containing PCR buffer, dNTPs, forward and reverse primers (flanking the target exon), and a DNA polymerase.
-
Add cDNA template to the master mix.
-
Perform PCR with an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Analysis:
-
Analyze the PCR products by agarose gel electrophoresis, bioanalyzer, or proceed with qPCR or ddPCR for quantification.
-
Visualizations
Caption: Mechanism of antisense oligonucleotide (ASO)-mediated exon skipping.
Caption: A logical workflow for troubleshooting inconsistent exon skipping results.
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Exon Skipping to Address “Leaky” Mutations in the Dystrophin Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted SMN Exon Skipping: A Useful Control to Assess In Vitro and In Vivo Splice-Switching Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pre-mRNA Secondary Structures Influence Exon Recognition | PLOS Genetics [journals.plos.org]
- 7. "Pre-mRNA Secondary Structures Influence Exon Recognition" by Michael Hiller, Zhaiyi Zhang et al. [uknowledge.uky.edu]
- 8. journals.plos.org [journals.plos.org]
- 9. The role of RNA structure in regulating pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [dr.lib.iastate.edu]
- 11. Antisense Oligonucleotide-Mediated Exon-skipping Therapies: Precision Medicine Spreading from Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [dr.lib.iastate.edu]
- 13. Rational Design of Antisense Oligomers to Induce Dystrophin Exon Skipping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A multicenter comparison of quantification methods for antisense oligonucleotide-induced DMD exon 51 skipping in Duchenne muscular dystrophy cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Accurate quantification of dystrophin mRNA and exon skipping levels in duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Exon skipping quantification by quantitative reverse-transcription polymerase chain reaction in Duchenne muscular dystrophy patients treated with the antisense oligomer eteplirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Exon skipping quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. A Prospective Study in the Rational Design of Efficient Antisense Oligonucleotides for Exon Skipping in the DMD Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assessment of mRNA Splice Variants by qRT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Addressing proteinuria as a side effect of Drisapersen sodium treatment
This technical support guide is intended for researchers, scientists, and drug development professionals working with the antisense oligonucleotide, Drisapersen sodium. It provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the management of proteinuria, a known side effect observed during its clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of proteinuria associated with this compound treatment?
A1: Proteinuria observed with Drisapersen, a 2'-O-methyl phosphorothioate (B77711) (2'OMePS) antisense oligonucleotide (ASO), is primarily considered a functional rather than a toxicological effect. Research indicates that these ASOs accumulate in the proximal tubule epithelial cells of the kidney. Here, they are believed to compete with low molecular weight proteins for uptake via receptor-mediated endocytosis, a process facilitated by the megalin-cubilin receptor complex. This competition inhibits the normal reabsorption of proteins from the glomerular filtrate back into the blood, leading to an increased excretion of these proteins in the urine. This effect is considered reversible and not necessarily indicative of tubular damage.[1][2][3]
Q2: Is the proteinuria observed with Drisapersen treatment indicative of permanent kidney damage?
A2: Current evidence suggests that the low molecular weight proteinuria associated with Drisapersen is a transient, functional change and not a sign of irreversible tubular damage.[1][2][3] In clinical studies, elevated urinary biomarkers, such as alpha-1-microglobulin (A1M), were observed to return to baseline levels following treatment interruptions.[1][2] However, diligent monitoring of renal function is crucial in any experimental setting to characterize the safety profile of the therapeutic agent fully.
Q3: What specific urinary biomarkers should be monitored to detect and characterize Drisapersen-induced proteinuria?
A3: Beyond total proteinuria, it is highly recommended to monitor for specific low molecular weight proteins that are sensitive indicators of tubular reabsorption inhibition. The most relevant biomarker in this context is alpha-1-microglobulin (A1M) .[1][2][4] Additionally, a broader panel of kidney injury biomarkers can be assessed in preclinical studies, including Kidney Injury Molecule-1 (KIM-1), clusterin, and cystatin C, to provide a more comprehensive safety profile.[5]
Q4: How should proteinuria be managed during a preclinical or clinical study involving this compound?
A4: Management involves a structured monitoring and action plan. This includes establishing a baseline renal function for each subject prior to treatment, followed by regular urine monitoring throughout the study. If proteinuria is detected, the first step is to quantify it and identify the type of proteins being excreted (e.g., A1M vs. albumin). Depending on the severity and persistence of the proteinuria, and the study protocol, actions may include increased monitoring frequency, dose reduction, or a temporary treatment interruption to assess reversibility.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Increase in total urinary protein | Inhibition of tubular protein reabsorption by Drisapersen. | 1. Quantify using Urine Protein-to-Creatinine Ratio (UPCR). 2. Perform specific analysis for low molecular weight proteins (e.g., A1M ELISA). 3. Compare with baseline and control group data. |
| Elevated urinary alpha-1-microglobulin (A1M) | Competitive inhibition of receptor-mediated endocytosis in the proximal tubules. | 1. Confirm findings with repeat measurements. 2. Correlate with total proteinuria levels. 3. Follow the study's predefined protocol for renal safety, which may involve dose adjustment or temporary cessation to confirm reversibility. |
| Variable proteinuria results between subjects | Biological variability, differences in drug clearance, or underlying renal status. | 1. Ensure standardized urine collection protocols are followed. 2. Analyze data for dose-dependent trends. 3. Evaluate individual subject baseline renal function for any predisposing factors. |
| Proteinuria persists after treatment interruption | Slower than expected clearance of the ASO from renal tubules, or a different underlying mechanism. | 1. Continue monitoring urinary biomarkers until they return to baseline. 2. In preclinical models, consider histopathological analysis of kidney tissue to rule out cellular injury. 3. Evaluate other potential causes of renal dysfunction. |
Data on Proteinuria from Clinical Trials
The following table summarizes the incidence of renal adverse events, primarily subclinical proteinuria, from key clinical trials of Drisapersen.
| Clinical Trial Identifier | Treatment Group | Placebo Group | Key Findings on Proteinuria/Renal Events |
| Phase III (DMD114044) | 46% of patients reported renal adverse events. | 25% of patients reported renal adverse events. | Renal events, including subclinical proteinuria, were among the most commonly reported adverse events.[6] |
| Phase II (DEMAND II) | Continuous (6mg/kg/wk): 13/18 patients. Intermittent: 12/17 patients. | 7/18 patients. | The most frequent renal events were subclinical proteinuria.[7] |
| Phase II (Placebo-controlled) | 6 mg/kg/week: 17% subclinical proteinuria. | 13% subclinical proteinuria. | A higher proportion of patients in the Drisapersen groups had elevated α1-microglobulin levels compared to placebo.[8] |
| Open-Label Extension | N/A (All subjects on Drisapersen 6 mg/kg) | N/A | Raised urinary α1-microglobulin and proteinuria were among the most common adverse events over the 188-week study period.[4][9] |
Experimental Protocols
Protocol 1: Quantification of Urinary Protein-to-Creatinine Ratio (UPCR)
Objective: To quantify the total amount of protein in urine, normalized to creatinine (B1669602) excretion, to account for variations in urine concentration.
Methodology:
-
Sample Collection: Collect a mid-stream "spot" urine sample. First morning void is often preferred for consistency but random samples can be used.[10]
-
Sample Processing: Centrifuge the urine sample at 2,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the clear supernatant to a new, sterile tube. Store at -80°C if not analyzed immediately.
-
Total Protein Measurement:
-
Use a standard colorimetric assay such as the Bicinchoninic acid (BCA) assay or a pyrogallol (B1678534) red-based assay.
-
Prepare a standard curve using a known protein standard (e.g., Bovine Serum Albumin - BSA).
-
Run urine samples (diluted if necessary) and standards in duplicate or triplicate according to the assay manufacturer's instructions.
-
Measure absorbance using a microplate reader at the appropriate wavelength (e.g., 562 nm for BCA).
-
Calculate the protein concentration of the urine samples based on the standard curve.
-
-
Creatinine Measurement:
-
Use a commercially available creatinine assay kit (e.g., based on the Jaffe reaction or an enzymatic assay).
-
Analyze the same urine samples according to the kit manufacturer's protocol.
-
Calculate the creatinine concentration in the samples.
-
-
Calculation of UPCR:
-
Divide the urine protein concentration (in mg/dL) by the urine creatinine concentration (in mg/dL).
-
The resulting ratio (mg/mg) is the UPCR. A normal UPCR is typically <0.2 mg/mg.
-
Protocol 2: Measurement of Urinary Alpha-1-Microglobulin (A1M)
Objective: To specifically measure the concentration of the low molecular weight protein A1M as a sensitive marker of inhibited tubular reabsorption.
Methodology:
-
Sample Collection and Processing: Follow steps 1 and 2 from Protocol 1.
-
A1M Quantification (ELISA):
-
Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for the species being tested (e.g., human, monkey, mouse).
-
Prepare standards, controls, and urine samples according to the ELISA kit manual. Samples may require dilution to fall within the assay's detection range.
-
Perform the assay, which typically involves incubating the samples in antibody-coated microplate wells, followed by washing steps and the addition of a detection antibody and substrate.
-
Read the absorbance on a microplate reader at the specified wavelength.
-
Calculate the A1M concentration in the urine samples based on the standard curve generated.
-
-
Normalization (Optional but Recommended):
-
To account for urine dilution, normalize the A1M concentration (e.g., in ng/mL) to the urine creatinine concentration (in mg/mL) from Protocol 1. The result will be expressed as A1M-to-creatinine ratio (e.g., ng/mg).
-
Visualizations
Caption: Mechanism of Drisapersen-induced proteinuria in the renal proximal tubule.
Caption: Experimental workflow for monitoring and managing proteinuria.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapy with 2'-O-Me Phosphorothioate Antisense Oligonucleotides Causes Reversible Proteinuria by Inhibiting Renal Protein Reabsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapy with 2′-O-Me Phosphorothioate Antisense Oligonucleotides Causes Reversible Proteinuria by Inhibiting Renal Protein Reabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Term Efficacy, Safety, and Pharmacokinetics of Drisapersen in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary Kidney Biomarker Panel Detects Preclinical Antisense Oligonucleotide-Induced Tubular Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gsk.com [gsk.com]
- 7. Safety and efficacy of drisapersen for the treatment of Duchenne muscular dystrophy (DEMAND II): an exploratory, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Placebo‐controlled Phase 2 Trial of Drisapersen for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Term Efficacy, Safety, and Pharmacokinetics of Drisapersen in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Nanocarrier Systems for Oligonucleotide Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nanocarrier systems for oligonucleotide delivery. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Troubleshooting Guides
This section addresses common problems encountered during the formulation, characterization, and application of oligonucleotide-loaded nanocarriers.
Low Encapsulation Efficiency
Question: My encapsulation efficiency for siRNA/ASO in lipid nanoparticles (LNPs) is consistently low. What are the potential causes and how can I improve it?
Answer:
Low encapsulation efficiency is a frequent challenge in the formulation of oligonucleotide-loaded nanocarriers. Several factors can contribute to this issue, primarily related to the physicochemical properties of both the oligonucleotide and the nanocarrier, as well as the formulation process itself.
Potential Causes:
-
Electrostatic Repulsion: Both oligonucleotides and many nanocarrier components (especially anionic or neutral lipids) are negatively charged, leading to electrostatic repulsion that hinders encapsulation.[1][2]
-
Oligonucleotide Properties: The size, charge, and conformation of the oligonucleotide can influence its ability to be encapsulated.
-
Nanocarrier Composition: The type and ratio of lipids or polymers are critical. For instance, the pKa of ionizable lipids in LNPs is crucial for efficient encapsulation at a low pH and a more neutral surface charge at physiological pH.[3]
-
Formulation Method: The method used for nanoparticle formation (e.g., solvent evaporation, microfluidics) and the specific parameters (e.g., mixing speed, temperature) can significantly impact encapsulation.[4]
-
pH of Buffers: The pH during the encapsulation process is critical, especially when using pH-responsive components like ionizable lipids.
Troubleshooting Strategies:
-
Incorporate Cationic or Ionizable Lipids: The inclusion of positively charged lipids or polymers can overcome electrostatic repulsion and facilitate the condensation of negatively charged oligonucleotides.[5][6][7] Ionizable lipids are particularly advantageous as they are charged at a low formulation pH, enabling efficient encapsulation, and become more neutral at physiological pH, reducing toxicity.[3]
-
Optimize Nanocarrier Composition: Systematically vary the molar ratios of the nanocarrier components. For LNPs, this includes the ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid.
-
Adjust Formulation pH: Optimize the pH of the aqueous buffer containing the oligonucleotide and the organic solvent phase during nanoparticle formation. For ionizable lipids, a lower pH (e.g., pH 4) is typically used to ensure a positive charge for oligonucleotide complexation.
-
Modify the Formulation Process: If using a solvent evaporation method, consider factors like the type of organic solvent and the composition of the external aqueous phase. The addition of salts or non-electrolytes to the external phase has been shown to improve encapsulation.[4] For microfluidic-based methods, optimizing the flow rates and ratios of the lipid and oligonucleotide solutions is key.
-
Oligonucleotide Modification: While a more advanced strategy, chemical modifications to the oligonucleotide backbone can alter its charge and hydrophobicity, potentially improving encapsulation.[6][8]
Nanocarrier Aggregation
Question: My nanocarrier formulation appears aggregated after preparation or during storage. What causes this and how can I prevent it?
Answer:
Nanocarrier aggregation is a sign of colloidal instability and can negatively impact delivery efficiency and safety.
Potential Causes:
-
Surface Charge: Insufficient surface charge can lead to a reduction in electrostatic repulsion between particles, causing them to aggregate. Cationic nanoparticles, while good for encapsulation, can aggregate in physiological media due to interactions with serum proteins.[8]
-
PEG-Lipid Content: In lipid-based nanoparticles, an insufficient amount of polyethylene (B3416737) glycol (PEG)-lipid can fail to provide an adequate steric barrier against aggregation.
-
Storage Conditions: Improper storage temperature, pH, or buffer composition can lead to instability and aggregation over time.[9]
-
High Nanoparticle Concentration: Formulations that are too concentrated are more prone to aggregation.
Troubleshooting Strategies:
-
Optimize Surface Charge: For non-lipid systems, ensure the surface charge (zeta potential) is sufficiently high (typically > ±20 mV) to maintain colloidal stability. For cationic systems, aggregation in biological media is a known issue that can be mitigated by PEGylation.
-
Incorporate PEGylation: The inclusion of PEGylated lipids or polymers creates a "stealth" layer that provides a steric barrier, preventing aggregation and reducing clearance by the immune system.[10]
-
Optimize Storage Conditions: Store nanocarrier formulations at the recommended temperature (often 4°C) and in a buffer system that maintains a stable pH. Lyophilization with cryoprotectants can be a long-term storage solution.[9]
-
Adjust Nanoparticle Concentration: If aggregation is observed at high concentrations, dilute the formulation.
-
Purification: Ensure that any residual solvents or unencapsulated material that could contribute to instability are removed through methods like dialysis or size exclusion chromatography.
Poor Endosomal Escape
Question: My oligonucleotide nanocarriers show good cellular uptake, but I'm not observing the desired downstream biological effect (e.g., gene silencing). I suspect poor endosomal escape. How can I address this?
Answer:
Endosomal entrapment is a major bottleneck for the delivery of oligonucleotides.[11][12] After endocytosis, nanocarriers are sequestered in endosomes, which mature into lysosomes where the cargo is degraded if not released into the cytoplasm.[12][13] It's estimated that as much as 99% of delivered oligonucleotides can remain trapped in endosomes.[12]
Potential Causes:
-
Nanocarrier Composition: The nanocarrier lacks components that facilitate endosomal disruption.
-
"Proton Sponge" Effect Insufficiency: For nanocarriers designed to utilize the proton sponge effect (e.g., those containing polymers with secondary and tertiary amines like PEI), the buffering capacity may be insufficient to cause osmotic swelling and rupture of the endosome.[3][12]
-
Lack of Fusogenic Components: Lipid-based nanoparticles may lack lipids that can fuse with the endosomal membrane to release their contents.
Troubleshooting Strategies:
-
Incorporate pH-Sensitive Components: Use ionizable lipids in LNPs that become protonated in the acidic environment of the endosome. This protonation can lead to a disruption of the endosomal membrane.[3][14][15]
-
Utilize Fusogenic Lipids: Include helper lipids like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) in lipid formulations, which can promote the transition from a bilayer to a non-bilayer structure, destabilizing the endosomal membrane.
-
Employ the "Proton Sponge" Effect: For polymeric nanoparticles, use polymers with high buffering capacity, such as polyethyleneimine (PEI) or poly(amidoamine) (PAMAM) dendrimers.[7] These polymers absorb protons pumped into the endosome, leading to an influx of chloride ions and water, osmotic swelling, and eventual rupture.[12]
-
Add Endosomolytic Peptides: Conjugate cell-penetrating peptides (CPPs) or other membrane-active peptides to the nanocarrier surface that can disrupt the endosomal membrane.[15]
-
Photochemical Internalization (PCI): This advanced technique involves co-administering a photosensitizer that localizes to the endosomal membrane. Upon light activation, it generates reactive oxygen species that rupture the endosome, releasing the nanocarrier.[16]
Visualizing the Challenge: The Endosomal Escape Bottleneck
Caption: A simplified workflow illustrating the endosomal trafficking pathway and the critical bottleneck of endosomal escape for nanocarrier-delivered oligonucleotides.
Off-Target Effects and Cytotoxicity
Question: I'm observing significant off-target effects or cytotoxicity with my oligonucleotide nanocarrier formulation. What are the common causes and how can I mitigate these issues?
Answer:
Off-target effects and cytotoxicity are critical safety concerns in the development of oligonucleotide therapeutics. These can arise from the oligonucleotide itself or the nanocarrier system.
Potential Causes of Off-Target Effects:
-
Immunostimulation: Certain oligonucleotide sequences, such as CpG motifs, can be recognized by Toll-like receptors (TLRs), leading to an innate immune response.[17]
-
miRNA-like Effects: The antisense strand of an siRNA can inadvertently act like a microRNA, silencing unintended genes.[5]
-
Non-specific Distribution: Nanocarriers can accumulate in non-target tissues, such as the liver and spleen, leading to effects in these organs.[9] This is a particular challenge for extrahepatic targeting.[9]
Potential Causes of Cytotoxicity:
-
Cationic Components: Highly positively charged lipids or polymers can disrupt cell membranes and induce apoptosis, leading to significant toxicity.[18]
-
Nanocarrier Degradation Products: The byproducts of biodegradable nanocarriers could be toxic at high concentrations.
-
Material Toxicity: The inherent toxicity of the materials used to construct the nanocarrier (e.g., some metal nanoparticles).
Troubleshooting and Mitigation Strategies:
-
Optimize Oligonucleotide Sequence: Use algorithms to screen for and avoid sequences known to cause immunostimulation or have significant off-target binding potential.
-
Targeted Delivery: Decorate the surface of nanocarriers with ligands (e.g., antibodies, aptamers, peptides) that bind to receptors overexpressed on target cells.[6][17] This can reduce accumulation in non-target tissues and lower the required dose.
-
Use Ionizable Lipids: Replace permanently cationic lipids with ionizable lipids, which have a lower positive charge at physiological pH, thereby reducing toxicity.[3][5]
-
PEGylation: Coating nanocarriers with PEG can shield the positive charge and reduce non-specific interactions with cells and proteins, lowering toxicity.[10]
-
Use Biodegradable Materials: Employ nanocarriers made from biodegradable and biocompatible materials like PLGA (poly(lactic-co-glycolic acid)) or natural polymers such as chitosan.[18]
-
Thorough In Vitro Toxicity Testing: Perform dose-response cytotoxicity assays (e.g., MTT, LDH assays) on multiple cell lines to determine the therapeutic window of your formulation.[19][20]
-
Control Particle Size: Nanoparticle size can influence biodistribution and clearance. Optimizing size can help avoid rapid clearance by the kidneys or accumulation in the liver.[8][21]
Visualizing a Targeted Delivery Strategy
Caption: Diagram showing how adding a targeting ligand to a nanocarrier promotes specific uptake by target cells while minimizing interaction with non-target cells.
II. Frequently Asked Questions (FAQs)
Q1: What are the key parameters to characterize for my oligonucleotide nanocarrier formulation?
A1: Comprehensive characterization is crucial for reproducibility and understanding the structure-function relationship of your nanocarriers. Key parameters include:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Size affects biodistribution, cellular uptake, and clearance. PDI indicates the homogeneity of the particle size distribution.[22]
-
Zeta Potential: Also measured by DLS, this indicates the surface charge of the nanoparticles and is a predictor of colloidal stability.[8]
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to confirm the size, shape, and integrity of the nanoparticles.[22]
-
Encapsulation Efficiency and Loading Capacity: Determined by separating the unencapsulated oligonucleotide from the nanocarriers (e.g., via centrifugation or column filtration) and quantifying the amount of oligonucleotide in the nanoparticles, often using a fluorescence-based assay (e.g., RiboGreen) or HPLC.
-
In Vitro Release Profile: Assesses the rate at which the oligonucleotide is released from the nanocarrier under physiological conditions (e.g., in serum-containing media).[23]
Q2: What is a simple in vitro assay to assess the delivery efficiency of my nanocarriers?
A2: A common and straightforward method is to use a reporter gene silencing assay. This typically involves:
-
Using a cell line that stably expresses a reporter protein like Green Fluorescent Protein (GFP) or Luciferase.
-
Formulating an siRNA targeting the reporter gene's mRNA within your nanocarrier system.
-
Treating the cells with different concentrations of your siRNA-loaded nanocarriers.
-
After a set incubation period (e.g., 48-72 hours), measuring the reporter protein levels via fluorescence microscopy/flow cytometry for GFP or a luminometer for Luciferase. A reduction in the reporter signal compared to untreated or control-treated cells indicates successful delivery and gene silencing. This can be quantified to determine the effective concentration for knockdown.[24]
Q3: How do I choose between different types of nanocarriers (e.g., lipid, polymer, inorganic)?
A3: The choice of nanocarrier depends on the specific application, target tissue, and the type of oligonucleotide being delivered.
| Nanocarrier Type | Advantages | Disadvantages | Common Oligonucleotides Delivered |
| Lipid-Based (LNPs) | High encapsulation efficiency (with ionizable lipids), well-established for clinical use, can be functionalized for targeting.[5] | Can accumulate in the liver, potential for immunogenicity with some components.[9][25] | siRNA, mRNA |
| Polymer-Based | High loading capacity, tunable properties (size, charge), can be designed for stimuli-responsive release.[6][7] | Cationic polymers can be toxic, potential for aggregation, more complex manufacturing.[18] | siRNA, ASO, miRNA |
| Inorganic (e.g., Gold, Silica) | Easy to synthesize and functionalize, unique optical properties for imaging. | Biodegradability and long-term toxicity can be a concern.[10] | ASO, siRNA |
Q4: What are the main biological barriers to systemic oligonucleotide delivery?
A4: After systemic administration, nanocarriers must overcome several biological barriers to reach their intracellular target:[1][26]
-
Circulation: Avoidance of rapid clearance by the reticuloendothelial system (RES) in the liver and spleen and renal filtration.[1][9]
-
Tissue Accumulation: Extravasation from blood vessels into the target tissue, which can be challenging in tissues with tight endothelial junctions.
-
Cellular Uptake: Binding to and internalization by target cells, typically via endocytosis.
-
Endosomal Escape: Release from the endosome into the cytoplasm before being degraded in the lysosome. This is often the rate-limiting step.[12]
-
Nuclear Entry (if applicable): For oligonucleotides that act in the nucleus (e.g., some ASOs), they must cross the nuclear membrane.
III. Experimental Protocols
Protocol 1: Formulation of Lipid Nanoparticles (LNPs) using Microfluidics
This protocol describes a general method for formulating oligonucleotide-loaded LNPs using a microfluidic mixing device.
Materials:
-
Lipids (e.g., ionizable lipid, DSPC, cholesterol, PEG-lipid) dissolved in ethanol (B145695).
-
Oligonucleotide (e.g., siRNA) dissolved in a low pH buffer (e.g., 25 mM sodium acetate, pH 4.0).
-
Microfluidic mixing system (e.g., NanoAssemblr).
-
Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration (TFF) system.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the lipid mixture in ethanol at the desired molar ratio and total lipid concentration.
-
Prepare the oligonucleotide solution in the low pH buffer.
-
Set up the microfluidic system according to the manufacturer's instructions, priming the system with ethanol and the aqueous buffer.
-
Load the lipid-ethanol solution into one syringe and the oligonucleotide-aqueous solution into another.
-
Set the desired total flow rate and flow rate ratio (typically 3:1 aqueous to organic).
-
Start the pumps to initiate mixing. The rapid mixing of the two streams causes the lipids to precipitate and self-assemble into LNPs, encapsulating the oligonucleotide.
-
Collect the resulting nanoparticle suspension.
-
To remove the ethanol and raise the pH, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C with multiple buffer changes, or use a TFF system for larger volumes.
-
Sterile-filter the final LNP formulation through a 0.22 µm filter.
-
Store the formulation at 4°C.
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential by DLS
Materials:
-
Dynamic Light Scattering (DLS) instrument.
-
Disposable or quartz cuvettes.
-
Nanoparticle formulation.
-
Appropriate buffer for dilution (e.g., PBS or deionized water).
Procedure for Size Measurement:
-
Turn on the DLS instrument and allow it to warm up and stabilize.
-
Dilute a small aliquot of the nanoparticle formulation in the appropriate buffer to achieve the optimal particle concentration for the instrument (to avoid multiple scattering effects).
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters in the software (e.g., temperature, dispersant viscosity, refractive index).
-
Perform the measurement. The instrument will report the Z-average diameter and the Polydispersity Index (PDI).
Procedure for Zeta Potential Measurement:
-
Dilute the nanoparticle sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl or deionized water).
-
Inject the sample into the specialized zeta potential cell, ensuring no air bubbles are present.
-
Place the cell into the instrument.
-
Set the measurement parameters in the software.
-
Perform the measurement. The instrument applies an electric field and measures the particle velocity to calculate the zeta potential.
Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Nanoparticle formulations at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The next day, remove the medium and replace it with fresh medium containing serial dilutions of your nanoparticle formulations. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the concentration of the nanocarrier to generate a dose-response curve and determine the IC50 value.[19]
References
- 1. Delivery of Oligonucleotides with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What’s Next in Oligo Manufacturing: Conjugates and Lipid Nanoparticles for Drug Delivery | Hapatune [hapatune.com]
- 3. Nanoparticles-Based Strategies to Improve the Delivery of Therapeutic Small Interfering RNA in Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improvement of the encapsulation efficiency of oligonucleotide-containing biodegradable microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delivery of therapeutic oligonucleotides in nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Therapeutic Delivery of Oligonucleotides by Chemical Modification and Nanoparticle Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanocarriers for delivery of siRNA as gene silencing mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanocarriers for Delivery of Oligonucleotides to the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [progen.com]
- 10. Nanoparticle Delivery of Antisense Oligonucleotides and Their Application in the Exon Skipping Strategy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. Intracellular Trafficking and Endosomal Release of Oligonucleotides: What We Know and What We Don’t - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gencefebio.com [gencefebio.com]
- 15. Endosomal Escape and Nuclear Localization: Critical Barriers for Therapeutic Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advanced Strategies for Overcoming Endosomal/Lysosomal Barrier in Nanodrug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted nanoparticle delivery overcomes off-target immunostimulatory effects of oligonucleotides and improves therapeutic efficacy in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nanoparticles-Based Oligonucleotides Delivery in Cancer: Role of Zebrafish as Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Toxicology of Nanoparticles in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nanocarriers for Delivery of Oligonucleotides to the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Optimizing Nanoparticle Design for Gene Therapy: Protection of Oligonucleotides from Degradation Without Impeding Release of Cargo [gavinpublishers.com]
- 24. Oligonucleotide Activity Assay - In Vitro Testing - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 25. researchgate.net [researchgate.net]
- 26. academic.oup.com [academic.oup.com]
Technical Support Center: Bioanalysis of Antisense Oligonucleotides
Welcome to the technical support center for the bioanalysis of antisense oligonucleotides (ASOs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most significant challenges in ASO bioanalysis?
The bioanalysis of antisense oligonucleotides presents a unique set of challenges due to their inherent properties and the complexity of biological matrices.[1][2] Key difficulties include:
-
Extraction from Biological Matrices: ASOs are susceptible to degradation by nucleases and can bind non-specifically to proteins and lipids in biological samples.[3][4] This makes their efficient and reproducible extraction a primary hurdle.
-
Low Concentrations: ASOs are often administered at low doses, requiring highly sensitive analytical methods for their detection and quantification.[3]
-
Structural Diversity: The chemical modifications introduced to enhance ASO stability and efficacy lead to a wide range of physicochemical properties, often requiring method development to be performed on a case-by-case basis.[3]
-
Metabolite Interference: Distinguishing the full-length parent ASO from its shorter metabolites is a significant analytical challenge, particularly for hybridization-based assays.[4][5]
-
Matrix Effects: Endogenous components in biological samples like plasma and tissue can interfere with the analysis, leading to signal suppression or enhancement and compromising the accuracy of quantification.[1][3]
-
Chromatography and Mass Spectrometry: The high polarity and negative charge of ASOs pose challenges for chromatographic separation and ionization efficiency in mass spectrometry.[6]
FAQ 2: Which analytical platforms are most commonly used for ASO quantification, and what are their pros and cons?
The two primary platforms for ASO quantification are Ligand Binding Assays (LBAs) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Analytical Platform | Pros | Cons |
| Ligand Binding Assays (e.g., Hybridization ELISA, qPCR) | - High sensitivity (pg/mL range)[7] - High throughput | - Potential for cross-reactivity with metabolites[5] - Narrower dynamic range compared to LC-MS - Indirect measurement |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | - High specificity, allowing for the differentiation of parent ASO and metabolites[5] - Wider dynamic range - Direct measurement | - Lower sensitivity compared to LBAs (low ng/mL range)[8] - More complex and labor-intensive sample preparation[5] - Susceptible to matrix effects and ion suppression[9] |
FAQ 3: How can I improve the recovery of ASOs from biological matrices like plasma and tissue?
Improving ASO recovery requires optimizing the extraction procedure to minimize non-specific binding and degradation. Key strategies include:
-
Use of Releasing Agents: Dissociation and/or enzymatic digestion is often necessary to release the ASO from proteins and other molecules it may be bound to.[10] This typically involves optimizing pH, temperature, and the specific reagents used.[10]
-
Solid-Phase Extraction (SPE): Mixed-mode or anion exchange SPE can be effective for extracting ASOs.[10] However, these methods can require extensive optimization.[10]
-
Liquid-Liquid Extraction (LLE): LLE can also be employed, often followed by SPE for further cleanup.[10]
-
Hybridization-Based Extraction: This novel approach utilizes a capture probe with a sequence complementary to the target ASO to specifically extract it from the matrix.[5] This method can be automated and offers high selectivity.[5]
-
Control of Degradation: Performing extractions at low temperatures (e.g., on ice or in a cold room) and protecting samples from light can help mitigate ASO degradation.[10] The use of stabilizing agents like RNase inhibitors and chelating agents can also preserve ASO integrity.[3]
FAQ 4: What are the key considerations for developing a robust LC-MS method for ASO analysis?
Developing a reliable LC-MS method for ASOs involves careful optimization of several parameters:
-
Chromatographic Separation:
-
Ion-Pairing Reversed-Phase (IP-RP) Chromatography: This is a common approach that uses an ion-pairing reagent (e.g., HFIP and an alkylamine like TEA) to improve retention and resolution of the highly polar ASOs on a reversed-phase column.[10] The selection and concentration of the ion-pairing reagent are critical to balance chromatographic performance with potential ion suppression in the mass spectrometer.[10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to IP-RP and can also be effective for separating polar ASOs.[10]
-
-
Ionization Efficiency: Optimizing the mobile phase composition and mass spectrometer source parameters is crucial for achieving efficient ionization of large, negatively charged ASO molecules.[6]
-
Minimizing Non-Specific Binding: ASOs can adsorb to metal surfaces in the LC system and column, leading to poor peak shape and recovery.[11] Strategies to mitigate this include system passivation, using columns with hybrid surface technology, and adding chelating agents like EDTA to the mobile phase.[11]
-
Internal Standard Selection: The use of a suitable internal standard, typically a structural analog of the ASO, is essential to correct for variability in extraction and matrix effects.
Troubleshooting Guides
Troubleshooting Guide 1: Poor ASO Recovery During Sample Extraction
This guide provides a systematic approach to troubleshooting low ASO recovery from biological matrices.
Caption: Troubleshooting workflow for poor ASO recovery.
Troubleshooting Guide 2: Issues in LC-MS/MS Analysis
This guide addresses common problems encountered during the LC-MS/MS analysis of ASOs.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor/No Chromatographic Retention | - Inappropriate column chemistry. - Insufficient ion-pairing reagent concentration. | - For IP-RP, ensure the column is suitable for oligonucleotide analysis. - Optimize the concentration of the ion-pairing reagent (e.g., increase TEA or HFIP).[10] - Consider switching to a HILIC column if IP-RP is not effective.[10] |
| Poor Peak Shape (Tailing, Broadening) | - Non-specific binding to LC system/column hardware.[11] - Secondary interactions with the stationary phase. | - Passivate the LC system with a high concentration of the analyte or a similar compound.[11] - Use a column with hybrid surface technology to minimize metal interactions.[11] - Add a chelating agent (e.g., EDTA) to the mobile phase to reduce metal adduction.[11] |
| Low MS Signal/Poor Sensitivity | - Inefficient ionization.[6] - Ion suppression from matrix components or ion-pairing reagents.[9] - ASO degradation. | - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). - Adjust the mobile phase composition to enhance ionization.[6] - Minimize the concentration of the ion-pairing reagent to the lowest effective level.[10] - Improve sample cleanup to remove interfering matrix components.[1] - Ensure proper sample handling and storage to prevent degradation.[4] |
| High Variability in Results | - Inconsistent sample preparation. - Matrix effects.[3] - System instability. | - Ensure consistent and reproducible sample extraction. - Use a stable isotope-labeled internal standard if available, or a close structural analog. - Construct calibration curves in the same biological matrix as the samples to compensate for matrix effects.[1] - Equilibrate the LC system thoroughly before analysis. |
Troubleshooting Guide 3: Challenges with Hybridization-Based Assays (e.g., ELISA)
This guide focuses on troubleshooting common issues with hybridization-based assays for ASO quantification.
Caption: Decision tree for troubleshooting hybridization assays.
Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for ASOs from Plasma
This protocol provides a general workflow for the extraction of ASOs from plasma using a mixed-mode anion exchange SPE plate. Note: This is a starting point and requires optimization for specific ASOs and matrices.
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard.
-
Add 20 µL of a 10% solution of a releasing agent (e.g., N-lauroylsarcosine) to dissociate ASOs from proteins.
-
Vortex and incubate at 37°C for 30 minutes.
-
Add 200 µL of a high salt loading buffer (e.g., 2M NaCl in 100mM Tris-HCl, pH 7.5).
-
-
SPE Plate Conditioning:
-
Condition the wells of a mixed-mode anion exchange SPE plate with 500 µL of methanol, followed by 500 µL of water, and finally 500 µL of loading buffer. Do not allow the wells to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE plate.
-
Apply a gentle vacuum to slowly draw the sample through the sorbent.
-
-
Washing:
-
Wash the wells with 500 µL of a low-stringency wash buffer (e.g., 10% acetonitrile (B52724) in water).
-
Wash the wells with 500 µL of a high-stringency wash buffer (e.g., 0.5M NaCl in water).
-
Dry the sorbent bed completely under high vacuum for 10 minutes.
-
-
Elution:
-
Elute the ASO with 2 x 100 µL of an elution buffer (e.g., 50:50 acetonitrile:water with 1% ammonium (B1175870) hydroxide).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Hybridization-Ligation ELISA for ASO Quantification
This protocol outlines the key steps for a hybridization-ligation ELISA.[7]
-
Plate Coating:
-
Coat a streptavidin-coated microplate with a biotinylated capture probe complementary to a portion of the ASO. Incubate and wash.
-
-
Sample/Standard Hybridization:
-
Add standards, controls, and samples to the wells.
-
Add a detection probe (e.g., digoxigenin-labeled) that is complementary to another portion of the ASO, adjacent to the capture probe binding site.
-
Incubate to allow for hybridization of the ASO to both probes. Wash to remove unbound components.
-
-
Ligation:
-
Add a ligase to the wells to covalently link the capture and detection probes that are hybridized to the same ASO molecule. Incubate and wash.
-
-
Detection:
-
Add an anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP or alkaline phosphatase). Incubate and wash.
-
-
Signal Generation:
-
Add the appropriate enzyme substrate (e.g., TMB for HRP).
-
Stop the reaction and read the absorbance or luminescence on a plate reader. The signal is proportional to the amount of ASO in the sample.
-
This technical support center provides a foundational resource for addressing the complex challenges in ASO bioanalysis. For specific applications, further optimization and validation of these methods are essential.
References
- 1. wjbphs.com [wjbphs.com]
- 2. researchgate.net [researchgate.net]
- 3. nanovery.co.uk [nanovery.co.uk]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. altasciences.com [altasciences.com]
- 6. Oligonucleotide Analysis by LC-MS/MS at Agilex Biolabs: Challenges, Solutions and a Case Study. | Agilex Biolabs [agilexbiolabs.com]
- 7. Improvements to Hybridization-Ligation ELISA Methods to Overcome Bioanalytical Challenges Posed by Novel Oligonucleotide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Overcoming Challenges in Oligonucleotide Therapeutics Analysis: A Novel Nonion Pair Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in Antisense Oligonucleotide Quantification | KCAS Bio [kcasbio.com]
- 11. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Analysis of Drisapersen and Eteplirsen for Duchenne Muscular Dystrophy
An objective review of the efficacy and experimental data of two prominent exon-skipping therapies in Duchenne muscular dystrophy (DMD) models.
This guide provides a detailed comparison of Drisapersen sodium and Eteplirsen, two antisense oligonucleotides designed to induce exon 51 skipping in the dystrophin pre-messenger RNA of individuals with Duchenne muscular dystrophy (DMD). The aim is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available experimental data to inform future research and development in this field.
Mechanism of Action: Exon Skipping
Both Drisapersen and Eteplirsen are designed to treat DMD in patients with mutations amenable to exon 51 skipping, which accounts for approximately 13-14% of the DMD population.[1][2][3] Their mechanism of action involves binding to exon 51 of the dystrophin pre-mRNA, which masks it from the splicing machinery.[4] This causes the cellular machinery to "skip" over this exon, restoring the reading frame of the dystrophin mRNA. The resulting, shorter-than-normal dystrophin protein is partially functional and can help to stabilize muscle cell membranes, thereby slowing the progression of the disease.[4][5]
While both drugs share the same therapeutic goal and mechanism, they differ in their chemical structure. Drisapersen is a 2'-O-methyl phosphorothioate (B77711) (2'O-MePS) antisense oligonucleotide, which is negatively charged.[1] In contrast, Eteplirsen is a phosphorodiamidate morpholino oligomer (PMO), which is charge-neutral at physiological pH.[1][5] This difference in chemistry is thought to contribute to their distinct safety and efficacy profiles.[1][6]
References
- 1. Eteplirsen in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. BioMarin Announces FDA Accepts Drisapersen NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 4. What is the mechanism of Eteplirsen? [synapse.patsnap.com]
- 5. Eteplirsen - Wikipedia [en.wikipedia.org]
- 6. What Can We Learn From Clinical Trials of Exon Skipping for DMD? - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head analysis of different antisense oligonucleotide chemistries for exon skipping
A Head-to-Head Analysis of Antisense Oligonucleotide Chemistries for Exon Skipping
Introduction
Antisense oligonucleotide (ASO)-mediated exon skipping is a promising therapeutic strategy for a range of genetic disorders, most notably Duchenne muscular dystrophy (DMD).[1][2][3] This approach utilizes short, synthetic nucleic acid analogues (ASOs) that bind to specific sequences within a pre-messenger RNA (pre-mRNA). This binding sterically hinders the splicing machinery, causing the targeted exon to be excluded from the final mature mRNA.[4][5][6] For diseases like DMD, this can restore the reading frame, leading to the production of a truncated but partially functional protein.[2][7]
The therapeutic success of ASOs is critically dependent on their chemical composition. Modifications to the sugar, backbone, and nucleobases of the oligonucleotide are essential to enhance properties such as nuclease resistance, binding affinity to the target RNA, biodistribution, and cellular uptake, while minimizing toxicity.[8][9][10] This guide provides a head-to-head comparison of the most prominent ASO chemistries used for exon skipping, supported by experimental data from preclinical and clinical studies.
Overview of Key Antisense Oligonucleotide Chemistries
Several generations of ASO chemistries have been developed, each with distinct advantages and disadvantages. The most widely studied for exon skipping include:
-
2'-O-Methyl Phosphorothioate (B77711) (2'-OMe-PS): This first-generation chemistry features a methyl group at the 2' position of the ribose sugar and a sulfur atom replacing a non-bridging oxygen in the phosphate (B84403) backbone (phosphorothioate linkage).[4][11] The 2'-O-methyl modification increases binding affinity and nuclease resistance, while the phosphorothioate backbone enhances stability and protein binding, which reduces renal clearance.[7] Drisapersen is an example of a 2'-OMe-PS ASO developed for DMD.[1][2]
-
Phosphorodiamidate Morpholino Oligomer (PMO): PMOs are charge-neutral ASOs with a morpholino ring instead of a ribose sugar and phosphorodiamidate linkages instead of a phosphate backbone.[10][11] This structure confers high resistance to nucleases and reduces off-target effects associated with charged backbones. Eteplirsen, an FDA-approved drug for DMD, is a PMO.[1][2]
-
Vivo-Morpholinos (vPMO or PPMO): To improve the cellular uptake of the neutral PMO backbone, they are often conjugated to cell-penetrating peptides (CPPs), such as arginine-rich peptides.[11][12][13] These are known as peptide-conjugated PMOs (PPMOs) or Vivo-Morpholinos. This modification significantly enhances delivery to tissues like skeletal muscle and the heart.[12][14]
-
Locked Nucleic Acid (LNA): LNAs contain a methylene (B1212753) bridge connecting the 2'-oxygen and 4'-carbon of the ribose ring, locking the sugar in a conformation that dramatically increases binding affinity (Tm) to the target RNA.[4][11][15] ASOs can be fully composed of LNAs or be designed as "mixmers" with other chemistries like 2'-OMe to modulate binding strength and mitigate potential toxicity.[4][16]
-
Tricyclo-DNA (tcDNA): This novel chemistry features a constrained DNA analogue that provides high nuclease resistance and binding affinity.[17] A key reported advantage of tcDNA ASOs is their unprecedented uptake in a wide range of tissues, including the central nervous system (CNS), after systemic administration.[18][19][20]
-
Peptide Nucleic Acid (PNA): PNAs have a neutral polyamide backbone instead of a sugar-phosphate backbone.[9][21][22] This modification makes them highly resistant to degradation by nucleases and proteases. Like PMOs, their neutral charge can limit cellular uptake, and they are often conjugated with CPPs to improve delivery.[21][22]
Mechanism of Action: ASO-Mediated Exon Skipping
ASOs for exon skipping are designed to bind to specific sequences on the pre-mRNA, such as exonic splicing enhancers (ESEs), exonic splicing silencers (ESSs), or the splice sites themselves. By physically blocking the binding of splicing factors (e.g., SR proteins) or components of the spliceosome, the ASO effectively hides the target exon from the splicing machinery, leading to its exclusion from the mature mRNA.
Caption: General mechanism of ASO-mediated exon skipping in the cell nucleus.
Head-to-Head Performance Comparison
The choice of ASO chemistry significantly impacts therapeutic efficacy and safety. The following tables summarize quantitative data from comparative studies.
Table 1: In Vitro Exon Skipping Efficiency
| ASO Chemistry | Target / Cell Model | Concentration | Exon Skipping Efficiency | Key Findings & Reference |
| tcDNA vs. LNA | Cyclophilin A Exon 4 / HeLa cells | Not specified | 4-5 fold higher with tcDNA | tcDNA-ASOs were found to be superior to LNA-ASOs in all cases.[17] |
| PNA vs. 2'-OMe-PS | Dystrophin Exon 23 / mdx myoblasts | Not specified | Higher with PNA | PNAs demonstrate a higher efficiency of exon skipping than 2'-O-methyl phosphorothioate AOs.[21] |
| α-l-LNA vs. 2'-OMe-PS | Dystrophin Exon 23 / mdx myoblasts | 100 nM | ~60% (α-l-LNA) vs. ~50% (2'-OMe-PS) | AOs with three α-l-LNA modifications showed higher exon-skipping efficacy.[23] |
| LNA/2'-OMe vs. 2'-OMe-PS | Various Dystrophin Exons / Human myotubes | 25-200 nM | Efficient skipping with LNA/2'-OMe, none with 2'-OMe-PS | LNA/2'-OMe mixmers induced skipping of all targeted exons, while 2'-OMe-PS AOs showed no activity.[16] |
| PMO vs. 2'-OMe-PS | Dystrophin Exon 45 / DMD patient cells | Not specified | Higher with 2'-OMe-PS | A 20-mer 2'-OMe-PS ASO resulted in better exon skipping than a 22-mer PMO.[24] |
Table 2: In Vivo Efficacy (Animal Models)
| ASO Chemistry | Animal Model | Administration & Dose | Key Efficacy Readout | Key Findings & Reference |
| tcDNA vs. 2'-OMe / PMO | DMD Mouse Models | Intravenous injection | 5-6 fold higher exon skipping with tcDNA | tcDNA-ASOs showed superior exon skipping levels compared to chemistries of drisapersen (2'-OMe) and eteplirsen (PMO).[17] |
| tcDNA vs. PMO | mdx52 Mice (CNS delivery) | Intracerebroventricular (ICV) | 20-30% exon skipping (tcDNA) vs. 7-15% (PMO) | tcDNA showed significantly higher efficacy in inducing exon 51 skipping in various brain regions.[25] |
| PMO vs. 2'-OMe-PS | mdx Mice | Intramuscular & Intravenous | Higher exon skipping and dystrophin with PMO | PMO induced more mouse exon 23 skipping, but the two chemistries were more comparable for human exons.[26] |
| LNA-FRNA / LNA-2'OMe vs. 2'OMe | hDMDdel52/mdx Mice | 50mg/kg weekly subcutaneous | Up to 90% exon 53 skipping (LNA) | LNA-modified AONs resulted in very high exon skip levels, but this did not translate to dystrophin restoration, suggesting a potential analytical artifact due to strong RNA binding.[15][27] |
| Vivo-PMO (cocktail) | mdx52 Mice | 6 mg/kg total, intravenous | 5-27% dystrophin restoration (bodywide) | A cocktail of 10 Vivo-Morpholinos was effective and safe for long-term systemic administration.[14][28] |
| 2'-OMe-PS (long-term) | mdx Mice | 200 mg/kg/week subcutaneous | Dystrophin restoration, functional improvement | Long-term treatment was well-tolerated and beneficial, especially in more severely affected mouse models.[7] |
Experimental Methodologies
Detailed and standardized protocols are crucial for the objective comparison of ASO chemistries.
In Vitro Exon Skipping Assay
This assay is the primary method for screening and comparing the intrinsic activity of different ASO sequences and chemistries.
Caption: Experimental workflow for in vitro comparison of ASO chemistries.
-
Cell Culture and Differentiation: Primary myoblasts from patients or animal models (e.g., mdx mouse) are cultured. For muscle-specific assays, they are differentiated into myotubes.[23]
-
ASO Transfection: ASOs of different chemistries are delivered into the myotubes, typically using a cationic lipid-based transfection agent like Lipofectin.[23] A range of concentrations (e.g., 2.5 to 100 nM) is used to assess dose-response.[23]
-
RNA Analysis: After a 24-48 hour incubation period, total RNA is extracted from the cells.[23] Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers that flank the target exon.
-
Quantification: The RT-PCR products, representing both the full-length and the exon-skipped mRNA transcripts, are separated and visualized by agarose gel electrophoresis. The intensity of the bands is measured by densitometry to calculate the percentage of exon skipping.[23]
In Vivo Efficacy Assessment in Animal Models
Animal models, such as the mdx mouse (which has a nonsense mutation in exon 23 of the murine dystrophin gene) and transgenic mice expressing the human dystrophin gene (hDMD), are essential for evaluating the biodistribution, efficacy, and safety of ASOs.[2][19]
Caption: Experimental workflow for in vivo comparison of ASO chemistries.
-
Administration: ASOs are administered systemically via routes like subcutaneous (s.c.), intravenous (i.v.), or intraperitoneal (i.p.) injection.[29] For CNS delivery, intracerebroventricular (ICV) or intra-cisterna magna (ICM) injections may be used.[25]
-
Dosage and Duration: Dosing regimens can range from single injections to weekly administrations for several months.[7][27]
-
Tissue Analysis: At the end of the study, various tissues (e.g., skeletal muscles, heart, brain, kidney, liver) are harvested.
-
Functional and Safety Assessment: Muscle function can be evaluated through tests like grip strength or rotarod running.[7] Blood samples are analyzed for biomarkers of muscle damage (creatine kinase, CK) and liver or kidney toxicity (ALT, AST, creatinine).[12]
Safety and Off-Target Effects
While efficacy is paramount, the safety profile of an ASO chemistry is equally important for its clinical viability. A major consideration is the potential for hybridization-mediated off-target effects, where an ASO binds to unintended mRNA transcripts, causing unwanted splicing alterations.[30][31][32]
-
Predicting Off-Target Effects: Bioinformatic tools like RNAhybrid can be used to predict potential off-target binding sites across the transcriptome based on sequence complementarity.[31]
-
Influence of Chemistry: The choice of chemistry strongly influences specificity. Studies have shown that mixed-chemistry ASOs (e.g., cEt/DNA) can have greater specificity and fewer off-target events than uniformly modified ASOs (e.g., MOE).[30] High-affinity chemistries like LNA may have reduced specificity if not carefully designed.[4][24]
-
Toxicity: Some chemistries are associated with specific toxicities. For instance, phosphorothioate backbones can sometimes lead to complement activation or coagulation abnormalities, though this is often manageable. The high binding affinity of LNA-containing ASOs has been linked to potential hepatotoxicity, which can be mitigated by creating LNA/DNA gapmers.[4] PMOs and tcDNAs are generally reported to have a favorable safety profile.[14][25]
Caption: Relationship between ASO chemistry, properties, and therapeutic outcomes.
Conclusion
The field of antisense oligonucleotides for exon skipping has seen remarkable progress, driven by innovations in nucleic acid chemistry. There is no single "best" chemistry; the optimal choice depends on the specific target, disease, and desired therapeutic profile.
-
PMOs offer a strong safety profile and are clinically validated, with Vivo-PMOs showing enhanced delivery.
-
2'-OMe-PS ASOs represent a well-studied class with proven efficacy, though their charged backbone can present different challenges and advantages compared to neutral chemistries.
-
LNA-containing ASOs provide exceptionally high binding affinity, which can dramatically increase potency but requires careful design to maintain specificity and avoid toxicity.
-
Next-generation chemistries like tcDNA are highly promising, demonstrating superior tissue distribution and high efficacy in preclinical models, potentially overcoming key delivery hurdles.[17][18]
Future research will likely focus on developing novel conjugates to target ASOs to specific tissues more efficiently, refining chemical modifications to further improve the therapeutic index, and combining ASO therapies with other approaches to maximize clinical benefit. The continued head-to-head comparison of these evolving chemistries in standardized preclinical models will be essential for advancing the most effective and safest candidates to the clinic.
References
- 1. Nonclinical Exon Skipping Studies with 2'-O-Methyl Phosphorothioate Antisense Oligonucleotides in mdx and mdx-utrn-/- Mice Inspired by Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonclinical Exon Skipping Studies with 2′-O-Methyl Phosphorothioate Antisense Oligonucleotides in mdx and mdx-utrn−/− Mice Inspired by Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Effective Antisense Oligonucleotides for Exon Skipping | Gene Tools, LLC [gene-tools.com]
- 4. A Chemical View of Oligonucleotides for Exon Skipping and Related Drug Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antisense-mediated exon skipping: A versatile tool with therapeutic and research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Long-term Exon Skipping Studies With 2′-O-Methyl Phosphorothioate Antisense Oligonucleotides in Dystrophic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advancements in exon-skipping therapies using antisense oligonucleotides and genome editing for the treatment of various muscular dystrophies | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 9. Overview of alternative oligonucleotide chemistries for exon skipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Welcome to the splice age: antisense oligonucleotide–mediated exon skipping gains wider applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Long-Term Efficacy of Systemic Multiexon Skipping Targeting Dystrophin Exons 45–55 With a Cocktail of Vivo-Morpholinos in Mdx52 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 16. researchgate.net [researchgate.net]
- 17. The Use of Tricyclo-DNA Oligomers for the Treatment of Genetic Disorders [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Use of Tricyclo-DNA Antisense Oligonucleotides for Exon Skipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of Tricyclo-DNA Antisense Oligonucleotides for Exon-Skipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effective exon skipping and restoration of dystrophin expression by peptide nucleic acid antisense oligonucleotides in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Alpha-l-Locked Nucleic Acid-Modified Antisense Oligonucleotides Induce Efficient Splice Modulation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Exon-Skipping Antisense Oligonucleotides to Correct Missplicing in Neurogenetic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Investigating the Impact of Delivery Routes for Exon Skipping Therapies in the CNS of DMD Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Challenges of Assessing Exon 53 Skipping of the Human DMD Transcript with Locked Nucleic Acid-Modified Antisense Oligonucleotides in a Mouse Model for Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. [PDF] Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Drisapersen Sodium and Other Therapeutic Strategies for Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Drisapersen sodium with other prominent therapeutic strategies for Duchenne Muscular Dystrophy (DMD), including other exon-skipping drugs, corticosteroid treatments, and gene therapy. The information is intended to support research and development efforts by presenting objective data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Overview of Therapeutic Strategies
Duchenne Muscular Dystrophy is an X-linked recessive disorder caused by mutations in the DMD gene, leading to the absence or severe deficiency of the dystrophin protein. This results in progressive muscle degeneration, loss of ambulation, and eventual cardiorespiratory failure. Therapeutic strategies aim to either restore dystrophin expression, modulate the downstream pathological consequences of its absence, or replace the defective gene.
This compound is an antisense oligonucleotide designed to induce skipping of exon 51 in the dystrophin pre-mRNA. For patients with specific mutations, this restores the reading frame, allowing for the production of a truncated but partially functional dystrophin protein.[1] While it received breakthrough therapy designation, it ultimately did not receive FDA approval due to concerns about its risk-benefit profile, including injection-site reactions and renal toxicity.[2][3]
Eteplirsen (Exondys 51®) is another exon 51-skipping antisense oligonucleotide with a different chemical backbone (phosphorodiamidate morpholino oligomer or PMO) compared to Drisapersen (2'-O-methyl phosphorothioate).[4] This difference in chemistry is thought to contribute to a more favorable safety profile. Eteplirsen received accelerated approval from the FDA based on an increase in dystrophin production in skeletal muscle observed in some patients.[5][6]
Corticosteroids (e.g., prednisone (B1679067) and deflazacort) are the current standard of care for DMD.[7] Their primary mechanism of action is thought to be their anti-inflammatory and immunosuppressive effects, which can slow the progression of muscle weakness and delay the loss of ambulation.[8][9][10]
Gene Therapy (e.g., Delandistrogene moxeparvovec) aims to deliver a functional, albeit shortened, version of the dystrophin gene (micro-dystrophin) to muscle cells using a viral vector, typically an adeno-associated virus (AAV).[11][12][13] This approach is not mutation-specific and has the potential to treat a broader range of DMD patients.
Comparative Efficacy Data
The following tables summarize key efficacy data from clinical trials of this compound and comparator therapies. The primary functional endpoint in most ambulatory DMD trials is the change in the 6-minute walk distance (6MWD). Dystrophin expression is a key biomarker for therapies aiming to restore the protein.
Table 1: Comparison of 6-Minute Walk Distance (6MWD) Changes
| Therapeutic Agent | Study/Trial | Patient Population (Age) | Treatment Duration | Change in 6MWD from Baseline (Treated Group) | Placebo/Control Group Change | Treatment Difference vs. Control | Citation(s) |
| This compound (6 mg/kg/week) | DEMAND II (Phase 2) | ≥5 years | 25 weeks | +31.5 m | -3.58 m (pooled placebo) | +35.09 m | [14] |
| This compound (6 mg/kg/week) | DMD114044 (Phase 3) | ≥5 years | 48 weeks | - | - | +10.3 m (not statistically significant) | [15][16] |
| Eteplirsen (50 mg/kg/week) | Phase 2b | 7-13 years | 48 weeks | +21.0 m | -68.4 m | +89.4 m | [8] |
| Eteplirsen (30 mg/kg/week) | PROMOVI (Phase 3) | 7-16 years | 96 weeks | -68.9 m | -133.8 m (external control) | Slower decline observed | [5] |
| Deflazacort (daily) | FOR-DMD (Phase 3) | 4 to <8 years | 3 years | Superior to intermittent prednisone | - | - | [17] |
| Prednisone (daily) | FOR-DMD (Phase 3) | 4 to <8 years | 3 years | Superior to intermittent prednisone | - | No significant difference vs. daily deflazacort | [17] |
Table 2: Comparison of Dystrophin Expression
| Therapeutic Agent | Study/Trial | Method of Quantification | Baseline Dystrophin Levels | Post-Treatment Dystrophin Levels | Citation(s) |
| This compound | Open-label extension | Immunohistochemistry | Not reported | Dystrophin expression detected in all biopsies at week 68/72 | [18] |
| Eteplirsen | Phase 2b | Immunohistochemistry | <1% of normal | Mean of 47% of normal dystrophin-positive fibers | [8] |
| Eteplirsen | PROMOVI (Phase 3) | Western Blot | Not reported | 7-fold increase from baseline | [5] |
| Gene Therapy (Delandistrogene moxeparvovec) | Phase 1/2 | Immunohistochemistry | 0% | Mean of 81.2% micro-dystrophin positive fibers | [19] |
Comparative Safety Data
Table 3: Overview of Common Adverse Events
| Therapeutic Agent | Common Adverse Events | Serious Adverse Events of Note | Citation(s) |
| This compound | Injection-site reactions, subclinical proteinuria. | Thrombocytopenia, renal toxicity. | [15][18][20] |
| Eteplirsen | Generally well-tolerated; headache and vomiting reported as treatment-related. | No serious treatment-related adverse events reported in key trials. | [5][8] |
| Corticosteroids | Weight gain, Cushingoid features, behavioral changes, growth suppression, bone loss. | Long-term use can lead to osteoporosis, cataracts, and metabolic syndrome. | [7] |
| Gene Therapy (AAV-based) | Vomiting, nausea, decreased appetite, liver enzyme elevation. | Immune-mediated myositis, acute liver injury, thrombocytopenia. | [9][21] |
Experimental Protocols
Six-Minute Walk Test (6MWT)
The 6MWT is a standardized assessment of functional capacity in ambulatory DMD patients.[19][22][23]
Objective: To measure the maximum distance a patient can walk in 6 minutes.
Procedure:
-
Preparation: The test is conducted on a flat, hard surface with a straight walking course of at least 30 meters. Cones are placed at each end to mark the turnaround points.
-
Patient Instructions: The patient is instructed to walk as far as possible in 6 minutes, without running. They are allowed to slow down, stop, and rest if necessary, but the timer continues to run.
-
During the Test: A trained evaluator walks slightly behind the patient and provides standardized encouragement at regular intervals (e.g., "You are doing well," "Keep up the good work"). The evaluator does not pace the patient.
-
Data Collection: The total distance walked in meters is recorded. Any stops or signs of distress are also noted.
-
Inclusion/Exclusion Criteria in Trials: Clinical trials often have specific 6MWD inclusion criteria, for example, a baseline distance between 300 and 450 meters, to enroll a patient population that is neither too mildly nor too severely affected, thereby maximizing the ability to detect a treatment effect.[20][24]
Dystrophin Quantification
Dystrophin expression is a key biomarker for dystrophin-restoring therapies. The two primary methods for quantification in muscle biopsies are Western blotting and immunohistochemistry (IHC).[3][25][26][27]
4.2.1. Western Blotting
Objective: To quantify the amount of dystrophin protein in a muscle tissue sample relative to a normal control.
Protocol Summary:
-
Protein Extraction: Muscle biopsy samples are homogenized in a lysis buffer to extract total protein.
-
Protein Quantification: The total protein concentration of the lysate is determined.
-
SDS-PAGE: A standardized amount of protein (e.g., 25 µg) is loaded onto a polyacrylamide gel and separated by size via electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for dystrophin.
-
A loading control antibody (e.g., against α-actinin or vinculin) is used to normalize for variations in protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
-
Detection and Quantification: The signal from the dystrophin band is detected and quantified using densitometry. The dystrophin signal is normalized to the loading control and expressed as a percentage of the signal from a normal muscle control sample.[25][28]
4.2.2. Immunohistochemistry (IHC)
Objective: To visualize the localization and quantify the percentage of muscle fibers expressing dystrophin at the sarcolemma.
Protocol Summary:
-
Sectioning: Frozen muscle biopsy samples are cut into thin transverse sections.
-
Antibody Staining:
-
The sections are incubated with a primary antibody against dystrophin.
-
A secondary antibody conjugated to a fluorescent marker is then applied.
-
Co-staining with an antibody against another sarcolemmal protein (e.g., spectrin (B1175318) or laminin) can be used as a counterstain to identify all muscle fibers.
-
-
Imaging: The stained sections are visualized using a fluorescence microscope.
-
Quantification: The number of dystrophin-positive fibers is counted and expressed as a percentage of the total number of fibers in the field of view. The intensity of the dystrophin signal at the sarcolemma can also be quantified.[4][7][29][30][31]
Safety Monitoring
4.3.1. Proteinuria Assessment
Objective: To monitor for kidney damage by detecting the presence of excess protein in the urine.
Procedure:
-
Sample Collection: A random or 24-hour urine sample is collected from the patient.
-
Analysis: The sample is analyzed in a clinical laboratory using a dipstick test for a qualitative assessment or a more quantitative method like the urine protein-to-creatinine ratio (UPCR) to provide a more accurate measure.
-
Monitoring Schedule: In clinical trials, urine samples are typically collected at baseline and at regular intervals throughout the study.
4.3.2. Thrombocytopenia Monitoring
Objective: To monitor for a decrease in the number of platelets in the blood, which can increase the risk of bleeding.
Procedure:
-
Sample Collection: A blood sample is drawn from the patient.
-
Analysis: A complete blood count (CBC) is performed in a clinical laboratory to determine the platelet count.
-
Monitoring Schedule: Blood samples for CBC are typically collected at baseline and at regular intervals during the clinical trial.
Signaling Pathways and Mechanisms of Action
The Dystrophin-Associated Protein Complex (DAPC) Signaling Pathway
The dystrophin protein is a critical component of the DAPC, which links the internal cytoskeleton of muscle fibers to the extracellular matrix. This complex provides structural stability to the sarcolemma and is also involved in cell signaling. In DMD, the absence of dystrophin leads to the disassembly of the DAPC, rendering muscle fibers susceptible to contraction-induced injury.
Caption: The Dystrophin-Associated Protein Complex (DAPC) links the cytoskeleton to the extracellular matrix.
Mechanisms of Action of Therapeutic Strategies
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. neurology.org [neurology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. ahajournals.org [ahajournals.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Recent advances of glucocorticoids in the treatment of Duchenne muscular dystrophy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dmdfund.org [dmdfund.org]
- 11. reveragen.com [reveragen.com]
- 12. How do different drug classes work in treating duchenne muscular dystrophy? [synapse.patsnap.com]
- 13. Adeno-Associated Virus (AAV)-Mediated Gene Therapy for Duchenne Muscular Dystrophy: The Issue of Transgene Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. A randomized placebo-controlled phase 3 trial of an antisense oligonucleotide, drisapersen, in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. neurology.org [neurology.org]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. THE 6-MINUTE WALK TEST AND OTHER ENDPOINTS IN DUCHENNE MUSCULAR DYSTROPHY: LONGITUDINAL NATURAL HISTORY OBSERVATIONS OVER 48 WEEKS FROM A MULTICENTER STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Open-Label Evaluation of Eteplirsen in Patients with Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping: PROMOVI Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JCI Insight - Potential limitations of microdystrophin gene therapy for Duchenne muscular dystrophy [insight.jci.org]
- 22. THE 6-MINUTE WALK TEST AND OTHER CLINICAL ENDPOINTS IN DUCHENNE MUSCULAR DYSTROPHY: RELIABILITY, CONCURRENT VALIDITY, AND MINIMAL CLINICALLY IMPORTANT DIFFERENCES FROM A MULTICENTER STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. neurology.org [neurology.org]
- 25. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 26. device.report [device.report]
- 27. Quantitative Evaluation of Dystrophin Expression Using SDS-PAGE Western Blot Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. neurology.org [neurology.org]
- 29. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]
- 30. [PDF] Dystrophin Immunohistochemistry in Muscular Dystrophies on Formalin Fixed Paraffin Embedded Tissue | Semantic Scholar [semanticscholar.org]
- 31. academic.oup.com [academic.oup.com]
Drisapersen Clinical Trials: A Comparative Analysis of Efficacy and Safety Outcomes
An in-depth examination of the clinical trial data for Drisapersen sodium, an antisense oligonucleotide developed for the treatment of Duchenne muscular dystrophy (DMD), reveals a complex picture of modest efficacy in specific patient populations, alongside a challenging safety profile that ultimately led to the cessation of its clinical development. This guide provides a comprehensive comparison of the key clinical trial outcomes for Drisapersen, intended for researchers, scientists, and drug development professionals.
Drisapersen was designed to induce skipping of exon 51 in the dystrophin pre-mRNA, aiming to restore the reading frame and produce a truncated, yet partially functional, dystrophin protein in DMD patients with amenable mutations.[1][2] While early-phase studies showed promise, the pivotal Phase III trial failed to meet its primary endpoint, leading to the FDA's rejection of the new drug application in 2016.[3][4][5]
Quantitative Efficacy Outcomes: A Tabular Comparison
The primary efficacy endpoint across the Drisapersen clinical trial program was the change from baseline in the six-minute walk distance (6MWD), a key measure of functional capacity in ambulatory DMD patients.[6] The results of the major placebo-controlled trials are summarized below.
| Clinical Trial | Treatment Group | Placebo Group | Treatment Difference in Mean Change from Baseline in 6MWD | p-value | Study Duration |
| Phase III (DMD114044 / NCT01254019) | 10.3 meters | - | 10.3 meters | 0.415 | 48 Weeks |
| Post-hoc analysis (baseline 6MWD 300-400m) | - | - | 35.4 meters | 0.039 | 48 Weeks |
| Phase II (DMD114117 / NCT01153932) | +31.5 meters (continuous dosing) | - | 35.09 meters | 0.014 | 25 Weeks |
| Phase II (DMD114876 / NCT01462292) | - | - | 27.1 meters (6 mg/kg/week) | 0.069 | 24 Weeks |
Data sourced from multiple clinical trial publications.[3][7][8][9][10]
An open-label extension study (DMD114349) suggested a potential long-term benefit, with a clinically meaningful difference of 46 meters in 6MWD observed in patients who received 96 weeks of Drisapersen compared to those who had a delayed start.[11] Furthermore, a pooled analysis of two Phase II trials indicated a statistically significant difference in 6MWD of 31 meters at 24 weeks in favor of Drisapersen.[11]
Safety and Tolerability Profile
Across the clinical trial program, the most frequently reported adverse events associated with Drisapersen were injection-site reactions and renal events, primarily subclinical proteinuria.[7][8][9] In some cases, more severe adverse effects such as thrombocytopenia were observed, raising concerns about the drug's safety profile.[12] The FDA's review highlighted these safety concerns as a contributing factor to the decision not to approve Drisapersen.[5][12]
Experimental Protocols
Six-Minute Walk Test (6MWT)
The 6MWT was conducted in accordance with the standards for Duchenne muscular dystrophy clinical trials.[13][14]
Methodology:
-
Patient Instruction: Patients were instructed to walk as far as possible for six minutes on a hard, flat surface. They were permitted to slow down, stop, and rest as needed, but were encouraged to resume walking as soon as they were able.
-
Course: The walking course was typically a 25-meter track, with cones at each end to mark the turnaround points.
-
Encouragement: Standardized phrases of encouragement were provided at regular intervals by the study personnel.
-
Monitoring: A trained examiner walked with or behind the patient to ensure safety and to record the distance covered.
-
Outcome Measure: The total distance walked in six minutes (6MWD) was recorded in meters.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the clinical trial process, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of Drisapersen in restoring the dystrophin reading frame.
Caption: Typical workflow of a placebo-controlled Drisapersen clinical trial.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Portico [access.portico.org]
- 3. Placebo-controlled Phase 2 Trial of Drisapersen for Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Efficacy, Safety, and Pharmacokinetics of Drisapersen in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study | PLOS One [journals.plos.org]
- 5. Drisapersen - Wikipedia [en.wikipedia.org]
- 6. neurology.org [neurology.org]
- 7. Safety and efficacy of drisapersen for the treatment of Duchenne muscular dystrophy (DEMAND II): an exploratory, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized placebo-controlled phase 3 trial of an antisense oligonucleotide, drisapersen, in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. neurology.org [neurology.org]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. 6 Minute Walk Test in Duchenne MD Patients with Different Mutations: 12 Month Changes | PLOS One [journals.plos.org]
- 14. The 6-minute walk test and other clinical endpoints in duchenne muscular dystrophy: reliability, concurrent validity, and minimal clinically important differences from a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Unpacking the Long-Term Functional Outcomes of Exon-Skipping Therapies in Animal Models of Duchenne Muscular Dystrophy
For researchers and drug development professionals navigating the complex landscape of Duchenne muscular dystrophy (DMD) therapeutics, a critical evaluation of preclinical data is paramount. This guide provides an objective comparison of the long-term functional outcomes in animal models treated with Drisapersen sodium, an antisense oligonucleotide, and its counterparts, supported by experimental data and detailed methodologies.
Drisapersen (a 2'-O-methyl phosphorothioate (B77711) antisense oligonucleotide) was developed to induce exon 51 skipping in the dystrophin pre-mRNA, aiming to restore the reading frame and produce a shorter, yet functional, dystrophin protein. Its journey through clinical trials has been complex, ultimately leading to the US Food and Drug Administration (FDA) not granting approval. To understand its preclinical potential and compare it with other exon-skipping therapies, we delve into the long-term functional data from animal models, primarily the mdx mouse, which harbors a nonsense mutation in the dystrophin gene.
Mechanism of Action: Exon Skipping
The core therapeutic strategy of Drisapersen and similar antisense oligonucleotides (AOs) is to modulate the splicing of the dystrophin pre-messenger RNA (pre-mRNA). By binding to a specific sequence within an exon (e.g., exon 51), the AO masks it from the cellular splicing machinery. This causes the exon to be "skipped," or excluded from the final mature mRNA. In DMD patients with specific mutations, this skipping can restore the reading frame of the gene, allowing for the translation of a truncated but partially functional dystrophin protein. This therapeutic approach aims to convert the severe DMD phenotype into a milder Becker muscular dystrophy (BMD) phenotype.
Comparative Functional Outcomes in Animal Models
Direct long-term, head-to-head preclinical studies comparing Drisapersen with other exon-skipping drugs like Eteplirsen (a phosphorodiamidate morpholino oligomer or PMO) are limited. However, by examining data from studies on 2'-O-methyl phosphorothioate (2OMePS) AOs (the same chemistry as Drisapersen), we can draw informative comparisons.
A key long-term study evaluated a 2OMePS AO administered subcutaneously at 200 mg/kg/week for up to six months in both the standard mdx mouse model (which has a mild phenotype) and the mdx/utrn+/- model, which has a more severe phenotype due to reduced utrophin compensation[1].
| Functional Outcome | Animal Model | Treatment Group (2OMePS AO) | Control Group (Untreated) | Duration | Key Finding |
| Rotarod Performance | mdx | No significant difference from control | - | 6 months | No functional improvement observed in the milder mouse model.[1] |
| Rotarod Performance | mdx/utrn+/- | Significant increase in running time | - | 6 months | Therapeutic effect was more pronounced in the more severely affected mouse model.[1] |
| Serum Creatine Kinase (CK) Levels | mdx/utrn+/- | Greater decrease compared to mdx | - | 6 months | Indicates a more significant reduction in muscle damage in the severe model.[1] |
| Grip Strength | mdx & mdx/utrn+/- | No significant difference from control | - | 6 months | No improvement in limb strength was detected. |
These findings suggest that the therapeutic efficacy of Drisapersen-like AOs may be more readily observed in animal models that more closely mimic the severe pathology of human DMD. The lack of a significant functional improvement in the milder mdx model on some measures highlights the challenges in preclinical assessment.
Experimental Protocols
Standardized and rigorous experimental protocols are crucial for the reliable assessment of therapeutic efficacy in preclinical studies.
Preclinical Study Workflow
A typical preclinical study to evaluate an exon-skipping therapy in the mdx mouse model follows a structured workflow:
Key Functional Assays
-
Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is measured. The rod's speed can be constant or accelerating. For the 2OMePS AO study, mice were trained on the rotarod before data collection, which involved an accelerating protocol[1][2].
-
Grip Strength Test: This assay measures limb muscle strength. The mouse is held by its tail and allowed to grasp a metal grid connected to a force meter. The mouse is then gently pulled away from the grid until it releases its grip. The peak force generated is recorded. This is a non-invasive test that can be performed repeatedly over the course of a long-term study[2][3].
-
Treadmill Running: Forced treadmill running can be used to assess endurance, with parameters such as total distance run or time to exhaustion being measured. It can also be used as a method of exercise-induced muscle damage to evaluate the protective effects of a therapy.
Logical Comparison of Drisapersen and Eteplirsen Preclinical Data
Conclusion
The available preclinical data on Drisapersen and similar 2OMePS AOs in mouse models of DMD indicate a potential for functional benefit, particularly in more severe disease models that may better reflect the human condition. However, the lack of significant improvement in some functional tests in the standard mdx mouse model underscores the complexities of translating preclinical findings.
For researchers and drug developers, these findings emphasize the critical importance of animal model selection in preclinical studies. Furthermore, the absence of direct, long-term comparative functional data between different exon-skipping chemistries highlights a significant knowledge gap. Future preclinical research should aim for head-to-head comparisons under standardized conditions to provide a clearer picture of the relative efficacy of these promising therapeutic agents. This will be instrumental in guiding the development of the next generation of treatments for Duchenne muscular dystrophy.
References
- 1. Long-term Exon Skipping Studies With 2′-O-Methyl Phosphorothioate Antisense Oligonucleotides in Dystrophic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Functional Performance in the Mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Meta-analysis of Exon 51 Skipping Therapies for Duchenne Muscular Dystrophy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of preclinical data for various antisense oligonucleotide (ASO) therapies designed to induce exon 51 skipping in the dystrophin gene, a therapeutic approach for a significant subset of individuals with Duchenne Muscular Dystrophy (DMD). The data presented here is collated from multiple preclinical studies in various animal models.
Introduction to Exon 51 Skipping
Duchenne muscular dystrophy is a fatal X-linked genetic disorder caused by mutations in the DMD gene, which encodes the protein dystrophin. A lack of functional dystrophin leads to progressive muscle degeneration. Exon skipping is a therapeutic strategy that uses ASOs to modulate the splicing of pre-mRNA, effectively "hiding" a mutated exon from the cellular machinery. For patients with specific out-of-frame deletions, skipping a neighboring exon, such as exon 51, can restore the reading frame, leading to the production of a shorter but partially functional dystrophin protein. This has the potential to convert a severe DMD phenotype into a milder Becker muscular dystrophy (BMD)-like phenotype.[1][2][3]
This guide focuses on a preclinical comparison of several ASO-based therapies targeting exon 51, including first and next-generation compounds.
Comparative Analysis of Preclinical Efficacy
The following tables summarize the quantitative data from preclinical studies on various exon 51 skipping ASO therapies. It is important to note that these data are derived from different studies and animal models, and direct head-to-head comparisons should be made with caution due to potential variations in experimental protocols.
Table 1: Exon Skipping Efficiency in Preclinical Models
| Therapy (Company) | Chemical Moiety | Animal Model | Muscle Tissue | Dosing Regimen | Exon 51 Skipping (%) | Reference |
| Drisapersen (BioMarin) | 2'-O-methyl-modified phosphorothioate (B77711) (2'OMePS) RNA | hDMDdel52/mdx mice | Quadriceps | Not Specified | Baseline for comparison | [4] |
| Next-Gen 2'OMePS (BioMarin) | 2'OMePS with 5-methylcytosine (B146107) and locked nucleic acids (LNA) | hDMDdel52/mdx mice | Quadriceps | Not Specified | 15-fold higher than drisapersen | [4] |
| Next-Gen 2'OMePS - Alternative Site (BioMarin) | 2'OMePS with 5-methylcytosine and LNA | hDMDdel52/mdx mice | Quadriceps | Not Specified | 65-fold higher than drisapersen | [4] |
| Next-Gen 2'OMePS - Dual Target (BioMarin) | 2'OMePS with 5-methylcytosine and LNA | hDMDdel52/mdx mice | Quadriceps | Not Specified | 100-fold higher than drisapersen | [4] |
| BMN 351 (BioMarin) | Antisense Oligonucleotide (ASO) | hDMDdel52/mdx mice | Heart | 6 mg/kg or 18 mg/kg weekly for 25 weeks | Dose-dependent increase | [5][6] |
| BMN 351 (BioMarin) | Antisense Oligonucleotide (ASO) | hDMDdel52/mdx mice | Quadriceps | 6 mg/kg or 18 mg/kg weekly for 25 weeks | Dose-dependent increase | [5][6] |
| SRP-5051 (Sarepta) | Peptide-conjugated phosphorodiamidate morpholino oligomer (PPMO) | Not specified in preclinical context | Not specified | Not specified | 18 times higher than eteplirsen | |
| DYNE-251 (Dyne) | Phosphorodiamidate morpholino oligomer (PMO) conjugated to a Fab | Non-human primates | Diaphragm | 5 weekly 30 mg/kg doses | 52 | |
| DYNE-251 (Dyne) | Phosphorodiamidate morpholino oligomer (PMO) conjugated to a Fab | Non-human primates | Heart | 5 weekly 30 mg/kg doses | 43 | |
| DYNE-251 (Dyne) | Phosphorodiamidate morpholino oligomer (PMO) conjugated to a Fab | Non-human primates | Quadriceps | 5 weekly 30 mg/kg doses | 18 |
Table 2: Dystrophin Protein Restoration in Preclinical Models
| Therapy (Company) | Chemical Moiety | Animal Model | Muscle Tissue | Dosing Regimen | Dystrophin Level (% of Wild-Type) | Reference |
| Eteplirsen (Sarepta) | Phosphorodiamidate morpholino oligomer (PMO) | mdx52 mice | Not specified | Not specified | Baseline for comparison | [3] |
| SRP-5051 (Sarepta) | Peptide-conjugated phosphorodiamidate morpholino oligomer (PPMO) | Not specified in preclinical context | Not specified | Not specified | 8 times higher than eteplirsen | |
| Next-Gen 2'OMePS - Alternative Site (BioMarin) | 2'OMePS with 5-methylcytosine and LNA | hDMDdel52/mdx mice | Not specified | Not specified | Up to 30 | [4] |
| Next-Gen 2'OMePS - Dual Target (BioMarin) | 2'OMePS with 5-methylcytosine and LNA | hDMDdel52/mdx mice | Not specified | Not specified | Up to 40 | [4] |
| BMN 351 (BioMarin) | Antisense Oligonucleotide (ASO) | hDMDdel52/mdx mice | Not specified | 6 mg/kg or 18 mg/kg weekly for 25 weeks | 17 to 55 (dose-dependent) | [5][6] |
| DYNE-251 (Dyne) | Phosphorodiamidate morpholino oligomer (PMO) conjugated to a Fab | mdx mice | Diaphragm | Single 30 mg/kg dose | 90 | |
| DYNE-251 (Dyne) | Phosphorodiamidate morpholino oligomer (PMO) conjugated to a Fab | mdx mice | Heart | Single 30 mg/kg dose | 78 | |
| WVE-210201 (Wave Life Sciences) | Stereopure oligonucleotide | In vitro | Not applicable | Not applicable | 52 | [7] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are generalized methodologies commonly employed in the cited studies.
Animal Models
-
mdx Mouse: This is the most common mouse model for DMD, carrying a nonsense mutation in exon 23 of the murine Dmd gene. While not an exon 51 model, it is used to assess the general efficacy of dystrophin restoration strategies.[8]
-
hDMDdel52/mdx Mouse: This humanized mouse model carries a human DMD gene with a deletion of exon 52 on a murine mdx background. This model is particularly relevant for testing human-specific ASOs designed to skip exon 51, as skipping exon 51 in the context of an exon 52 deletion restores the reading frame.[4][5][9][10][11]
-
Non-Human Primates (NHPs): NHPs are used in later-stage preclinical studies to evaluate the safety, tolerability, and biodistribution of ASO therapies due to their physiological similarity to humans.[8]
ASO Administration
-
Intravenous (IV) Injection: ASOs are typically administered systemically via intravenous injections, often into the tail vein in mice.[11] Dosing regimens vary between studies, with some employing single high doses while others use repeated weekly or monthly injections.[5][6]
-
Intramuscular (IM) Injection: In some studies, ASOs are injected directly into a specific muscle, such as the tibialis anterior, to assess local efficacy.[12]
-
Intracerebroventricular (ICV) Injection: For ASOs that need to cross the blood-brain barrier, direct injection into the cerebral lateral ventricles may be used.[13][14]
Quantification of Exon Skipping
-
Reverse Transcription Polymerase Chain Reaction (RT-PCR): This is the standard method to quantify the percentage of DMD mRNA transcripts that have successfully skipped exon 51. Total RNA is extracted from muscle tissue, reverse transcribed into cDNA, and then amplified using primers that flank exon 51. The relative amounts of the skipped and un-skipped PCR products are then quantified.[15][16]
-
Real-Time PCR (qPCR): For more precise quantification, TaqMan-based qPCR assays can be designed with probes specific to the skipped and un-skipped transcripts.[17][18][19]
Quantification of Dystrophin Protein
-
Western Blotting: This technique is used to measure the amount of dystrophin protein in muscle tissue lysates. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to dystrophin. The intensity of the resulting band is quantified and often normalized to a loading control protein.[20][21][22][23][24]
-
Immunohistochemistry (IHC): IHC is used to visualize the localization of dystrophin protein within muscle fibers. Muscle cross-sections are stained with a dystrophin-specific antibody, which allows for the assessment of the percentage of dystrophin-positive fibers.[20]
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the underlying mechanism of exon 51 skipping and a typical experimental workflow for preclinical evaluation.
Caption: Mechanism of ASO-mediated exon 51 skipping to restore the reading frame.
Caption: Generalized workflow for preclinical evaluation of exon 51 skipping therapies.
Conclusion
The preclinical data for exon 51 skipping therapies demonstrate a clear progression in ASO technology, with newer generation compounds showing significantly improved efficacy in terms of both exon skipping and dystrophin protein restoration in animal models. Therapies like Dyne's DYNE-251 and BioMarin's next-generation 2'OMePS ASOs show promising high levels of dystrophin restoration. However, it is critical to acknowledge the limitations of comparing data across different studies with varying methodologies. Standardized protocols and head-to-head comparative studies are needed for a more definitive assessment of the relative efficacy of these promising therapeutic candidates. The findings from these preclinical studies are vital for informing the design of clinical trials and advancing the development of effective treatments for Duchenne muscular dystrophy.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacology and toxicology of eteplirsen and SRP-5051 for DMD exon 51 skipping: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eteplirsen in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BMN 351-Induced Exon Skipping and Dystrophin Expression in Skeletal and Cardiac Muscle Lead to Preservation of Motor Function in a Mouse Model of Exon 51 Skip-Amenable Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMN 351-Induced Exon Skipping and Dystrophin Expression in Skeletal and Cardiac Muscle Lead to Preservation of Motor Function in a Mouse Model of Exon 51 Skip-Amenable Duchenne Muscular Dystrophy | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Dyne Therapeutics Presents Preclinical Data from its Duchenne Muscular Dystrophy Programs Targeting Exons 51 and 53 at World Muscle Society 2022 Congress | Dyne Therapeutics, Inc. [investors.dyne-tx.com]
- 9. Detailed genetic and functional analysis of the hDMDdel52/mdx mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detailed genetic and functional analysis of the hDMDdel52/mdx mouse model | PLOS One [journals.plos.org]
- 11. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term administration of antisense oligonucleotides into the paraspinal muscles of mdx mice reduces kyphosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antisense oligonucleotide therapy in a humanized mouse model of MECP2 duplication syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antisense Oligonucleotides Delivered to the Mouse CNS Ameliorate Symptoms of Severe Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterizing Exon Skipping Efficiency in DMD Patient Samples in Clinical Trials of Antisense Oligonucleotides [jove.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Exon Skipping Quantification by Real-Time PCR | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. neurology.org [neurology.org]
- 21. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fda.gov [fda.gov]
- 23. Report of a TREAT-NMD/World Duchenne Organisation Meeting on Dystrophin Quantification Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies [ouci.dntb.gov.ua]
Assessing the Immunogenicity of Drisapersen Sodium Versus Other Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The immunogenic potential of oligonucleotide therapeutics is a critical consideration in their development and clinical application. Unwanted immune responses can impact a drug's safety, efficacy, and pharmacokinetic profile. This guide provides an objective comparison of the immunogenicity of Drisapersen sodium, a 2'-O-methyl phosphorothioate (B77711) (2'-OMe PS) antisense oligonucleotide, with other prominent oligonucleotide chemistries, supported by available clinical and preclinical data.
Executive Summary
Drisapersen, with its phosphorothioate backbone, has been associated with a notable incidence of immune-related adverse events in clinical trials, including injection site reactions, renal events, and thrombocytopenia. This suggests a higher immunogenic potential compared to oligonucleotides with a phosphorodiamidate morpholino oligomer (PMO) backbone, such as Eteplirsen, Golodirsen, and Viltolarsen. These PMO-based therapies have generally demonstrated a lower risk of immunogenicity, with low to undetectable levels of anti-drug antibodies (ADAs) reported. Other chemistries, such as 2'-O-methoxyethyl (2'-MOE), have shown a variable immunogenicity profile, with some drugs inducing non-neutralizing ADAs.
Comparative Immunogenicity Data
The following table summarizes the key immunogenicity findings for this compound and other selected oligonucleotides based on data from clinical trials and regulatory assessments.
| Oligonucleotide | Chemistry | Indication | Anti-Drug Antibody (ADA) Incidence | Key Immune-Related Adverse Events | Complement Activation |
| This compound | 2'-O-methyl phosphorothioate (2'-OMe PS) | Duchenne Muscular Dystrophy (DMD) | Data not explicitly reported in reviewed clinical trial publications. | High incidence of injection site reactions (up to 79%), renal events (proteinuria, up to 64%), and thrombocytopenia.[1][2][3][4][5] | Phosphorothioate backbone is known to activate the complement cascade, particularly the alternative pathway.[3] |
| Eteplirsen (Exondys 51) | Phosphorodiamidate Morpholino Oligomer (PMO) | Duchenne Muscular Dystrophy (DMD) | Undetectable levels of anti-dystrophin antibodies reported.[6] | Generally well-tolerated. Some reports of hypersensitivity reactions.[7][8] | PMO backbone is generally considered non-immunogenic and does not typically activate complement.[3] |
| Golodirsen (Vyondys 53) | Phosphorodiamidate Morpholino Oligomer (PMO) | Duchenne Muscular Dystrophy (DMD) | Post-marketing assessment of immunogenicity required by the FDA.[9][10] | Hypersensitivity reactions, including rash and fever, have been reported.[11] | PMO backbone is generally considered non-immunogenic. |
| Viltolarsen (Viltepso) | Phosphorodiamidate Morpholino Oligomer (PMO) | Duchenne Muscular Dystrophy (DMD) | Anti-viltolarsen antibodies were negative in all patients in a clinical study.[12][13] | Generally well-tolerated with a favorable safety profile.[12] | PMO backbone is generally considered non-immunogenic. |
| Inotersen (Tegsedi) | 2'-O-Methoxyethyl (2'-MOE) | Hereditary Transthyretin Amyloidosis | 30% of patients developed ADAs; however, they were not neutralizing and had no impact on safety or efficacy.[14][15][16] | Thrombocytopenia and glomerulonephritis have been reported. | No significant association with complement activation was observed in clinical studies.[14][16] |
| Milasen | Phosphorodiamidate Morpholino Oligomer (PMO) | Batten Disease (N-of-1) | Specific immunogenicity data is not publicly available for this individualized therapy.[17][18] | As an N-of-1 therapy, detailed public safety data is limited. | PMO backbone is generally considered non-immunogenic. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Innate Immune Recognition of Phosphorothioate Oligonucleotides
Phosphorothioate (PS) modified oligonucleotides, like Drisapersen, can be recognized by the innate immune system, primarily through Toll-like receptor 9 (TLR9) in plasmacytoid dendritic cells, leading to a downstream signaling cascade and pro-inflammatory cytokine production. Another key mechanism of immunogenicity for PS-oligonucleotides is the activation of the alternative complement pathway.
Experimental Workflow for Anti-Drug Antibody (ADA) Detection
The presence of ADAs against oligonucleotide therapeutics is typically assessed using a multi-tiered approach, starting with a screening assay, followed by a confirmatory assay, and finally a characterization of the neutralizing potential of the antibodies.
Detailed Methodologies for Key Experiments
Anti-Drug Antibody (ADA) Bridging ELISA
-
Principle: This assay detects antibodies in patient serum that can bind to the oligonucleotide drug.
-
Protocol Outline:
-
Coating: Microtiter plates are coated with a streptavidin solution.
-
Capture and Detection: A mixture of biotinylated and digoxigenin-labeled oligonucleotide drug is incubated with the patient serum sample. If ADAs are present, they will bind to both labeled drug molecules, forming a bridge.
-
Binding: The mixture is transferred to the streptavidin-coated plate, where the biotinylated drug binds.
-
Detection: An anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the digoxigenin-labeled drug.
-
Substrate Addition: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured. The signal intensity is proportional to the amount of ADAs in the sample.
-
Confirmation: To confirm positivity, samples are re-tested in the presence of an excess of unlabeled drug, which should compete with the labeled drug for ADA binding and reduce the signal.
-
In Vitro Complement Activation Assay
-
Principle: This assay measures the activation of the complement system in human serum upon exposure to an oligonucleotide.
-
Protocol Outline:
-
Serum Incubation: The oligonucleotide is incubated with normal human serum at 37°C for a defined period (e.g., 30-60 minutes).
-
Measurement of Complement Fragments: The levels of complement activation products, such as C3a, C5a, or the soluble terminal complement complex (sC5b-9), are measured in the serum samples using commercially available ELISA kits.
-
Controls: Positive controls (e.g., zymosan or cobra venom factor) and negative controls (buffer) are included to ensure assay validity.
-
Data Analysis: An increase in the levels of complement activation markers in the presence of the oligonucleotide compared to the negative control indicates complement activation.
-
Cytokine Release Assay
-
Principle: This assay assesses the potential of an oligonucleotide to induce the release of pro-inflammatory cytokines from immune cells.
-
Protocol Outline:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or whole blood are cultured in the presence of the oligonucleotide at various concentrations.
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for cytokine production and release.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of various cytokines (e.g., TNF-α, IL-6, IFN-γ) are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Controls: A positive control (e.g., lipopolysaccharide) and a negative control (vehicle) are included.
-
Data Analysis: A significant increase in cytokine levels in the presence of the oligonucleotide compared to the negative control indicates a potential for cytokine release in vivo.
-
Conclusion
The immunogenicity profile of an oligonucleotide therapeutic is intrinsically linked to its chemical composition. Drisapersen, a 2'-OMe PS oligonucleotide, has demonstrated a higher propensity for immune-related adverse events compared to PMO-based oligonucleotides such as Eteplirsen, Golodirsen, and Viltolarsen. While direct comparative clinical trials are lacking, the available data strongly suggest that the choice of oligonucleotide chemistry is a key determinant of its immunogenic potential. For drug development professionals, a thorough immunogenicity risk assessment, including preclinical and clinical evaluation of ADAs, complement activation, and cytokine release, is paramount to ensure the safety and efficacy of novel oligonucleotide therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. medscape.com [medscape.com]
- 3. gsk.com [gsk.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Comprehensive review of adverse reactions and toxicology in ASO-based therapies for Duchenne Muscular Dystrophy: From FDA-approved drugs to peptide-conjugated ASO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-world evidence of eteplirsen treatment effects in patients with Duchenne muscular dystrophy in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. vyondys53.com [vyondys53.com]
- 12. viltepso.com [viltepso.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Immunogenicity Assessment of Inotersen, a 2'- O-(2-Methoxyethyl) Antisense Oligonucleotide in Animals and Humans: Effect on Pharmacokinetics, Pharmacodynamics, and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immunogenicity Assessment of Inotersen, a 2′-O-(2-Methoxyethyl) Antisense Oligonucleotide in Animals and Humans: Effect on Pharmacokinetics, Pharmacodynamics, and Safety | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Milasen: The Emerging Era of Patient-Customized N-of-1 Antisense Oligonucleotides as Therapeutic Agents for Genetic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. answers.childrenshospital.org [answers.childrenshospital.org]
Unraveling the Divergent Clinical Fates of Drisapersen and Eteplirsen in Duchenne Muscular Dystrophy
The landscape of therapeutic development for Duchenne muscular dystrophy (DMD) has been shaped by both successes and setbacks. Among the most illustrative examples are the contrasting clinical journeys of two exon-skipping drugs targeting exon 51 of the dystrophin gene: Drisapersen and Eteplirsen. While both aimed to restore the reading frame of the dystrophin pre-mRNA and produce a truncated, yet functional, dystrophin protein, their clinical outcomes diverged significantly, leading to the discontinuation of Drisapersen's development and the accelerated approval of Eteplirsen in the United States. This guide provides a comprehensive comparison of these two therapies, delving into the experimental data, underlying molecular mechanisms, and pharmacological properties that likely contributed to their different clinical trajectories.
At a Glance: Key Molecular and Clinical Differences
| Feature | Drisapersen (Kyndrisa) | Eteplirsen (Exondys 51) |
| Chemical Structure | 2'-O-methyl phosphorothioate (B77711) (2'OMe-PS) antisense oligonucleotide | Phosphorodiamidate Morpholino Oligomer (PMO) |
| Target | Exon 51 of Dystrophin pre-mRNA | Exon 51 of Dystrophin pre-mRNA |
| Administration | Subcutaneous injection | Intravenous infusion |
| Clinical Outcome | Failed to meet primary endpoint in Phase 3 trial (NCT01254019)[1][2] | Showed a modest increase in dystrophin and a slower decline in ambulation in Phase 2 trials (NCT01396239, NCT01540409), leading to accelerated FDA approval[3][4] |
| Key Adverse Events | Injection-site reactions, proteinuria, thrombocytopenia[5][6][7] | Generally well-tolerated; headache, vomiting, and balance disorder reported[8] |
Comparative Analysis of Clinical Efficacy
A critical point of divergence between Drisapersen and Eteplirsen lies in their demonstrated clinical efficacy, particularly concerning dystrophin production and functional outcomes as measured by the 6-Minute Walk Test (6MWT).
Dystrophin Production
Eteplirsen's approval was primarily based on the surrogate endpoint of dystrophin production in muscle biopsies. In a key Phase 2 study, patients treated with Eteplirsen showed a significant increase in dystrophin-positive fibers. At 48 weeks, the percentage of dystrophin-positive fibers increased to a mean of 23% of normal, a significant rise from baseline[4]. Later studies, such as the PROMOVI trial, continued to show increases in dystrophin protein levels with long-term treatment[9][10].
In contrast, the evidence for robust dystrophin production with Drisapersen was less consistent across its clinical trial program. While some early-phase studies reported dose-related increases in novel dystrophin expression, the pivotal Phase 3 trial (DEMAND III, NCT01254019) did not yield conclusive data on dystrophin levels that correlated with clinical benefit, contributing to the FDA's assessment of an unfavorable risk-benefit profile.
Functional Outcome: 6-Minute Walk Test (6MWT)
The 6MWT is a standardized assessment of functional capacity and endurance in ambulatory individuals. The performance of patients in this test was a primary endpoint in the clinical trials for both drugs.
In the pivotal Phase 3 trial of Drisapersen (NCT01254019), the drug failed to show a statistically significant improvement in the 6MWT compared to placebo over 48 weeks. The treatment difference in the change from baseline was a non-significant 10.3 meters[1][11]. Although a post-hoc analysis of a subgroup of less impaired boys suggested a potential benefit, this was not sufficient to support regulatory approval[1].
Eteplirsen's clinical trial data, while based on a smaller patient population, suggested a slowing of the decline in walking ability. In a Phase 2 trial, eteplirsen-treated patients experienced a 67.3-meter benefit on the 6MWT compared to a placebo/delayed-treatment cohort at 48 weeks[4]. Long-term follow-up studies have suggested a continued, albeit modest, stabilization in walking ability compared to the natural history of the disease[10][12].
Quantitative Clinical Trial Data
Table 1: Comparison of 6-Minute Walk Test (6MWT) Outcomes
| Clinical Trial | Drug | Treatment Group | Placebo/Control Group | Mean Difference (meters) | p-value | Citation |
| Drisapersen | ||||||
| DEMAND III (NCT01254019) - 48 weeks | Drisapersen (6 mg/kg/week) | -29.9 m change from baseline | -40.2 m change from baseline | 10.3 | 0.415 | [1][11] |
| DEMAND II (NCT01153932) - 25 weeks | Drisapersen (6 mg/kg/week, continuous) | +31.5 m change from baseline | -3.5 m change from baseline | 35.09 | 0.014 | [13][14] |
| Eteplirsen | ||||||
| Study 201/202 (NCT01396239/NCT01540409) - 48 weeks | Eteplirsen (30 & 50 mg/kg/week) | -8.1 m change from baseline | -75.4 m change from baseline | 67.3 | ≤0.001 | [4] |
| PROMOVI (NCT02255552) - 96 weeks | Eteplirsen (30 mg/kg/week) | -68.9 m change from baseline | -133.8 m (external control) | 64.9 | N/A | [9][15] |
Table 2: Comparison of Dystrophin Production
| Drug | Clinical Trial | Timepoint | Dystrophin Quantification Method | Result (% of normal or % positive fibers) | Citation |
| Drisapersen | Open-label extension | 68-72 weeks | Muscle Biopsy | Dystrophin expression detected in all biopsies | [16] |
| Eteplirsen | Study 201 (NCT01396239) | 24 weeks | Immunohistochemistry | Mean 23% dystrophin-positive fibers | [4] |
| Study 201/202 (NCT01396239/NCT01540409) | 48 weeks | Immunohistochemistry | Mean 47% dystrophin-positive fibers | [17] | |
| Study 201/202 (NCT01396239/NCT01540409) | 180 weeks | Western Blot | Mean 0.93% of normal dystrophin | [3] |
Safety and Tolerability Profile
The safety profiles of Drisapersen and Eteplirsen were markedly different and played a significant role in their regulatory outcomes.
Drisapersen was associated with a higher incidence of adverse events. The most common were injection-site reactions, reported in a majority of patients[5]. More concerning were the renal and hematological side effects. Subclinical proteinuria was a frequent finding, and cases of thrombocytopenia (low platelet count) were also observed, raising significant safety concerns[6][7].
Eteplirsen , in contrast, has demonstrated a more favorable safety profile. The most common adverse events reported in clinical trials were generally mild to moderate and included balance disorder, vomiting, and headache[8]. Importantly, the renal and hematological toxicities seen with Drisapersen were not a prominent feature in Eteplirsen's clinical development[18].
Table 3: Comparative Safety Profile
| Adverse Event | Drisapersen (Incidence) | Eteplirsen (Incidence) |
| Injection-Site Reactions | High (e.g., 78% in a Phase 3 trial)[6] | Not applicable (IV administration) |
| Proteinuria/Renal Events | Common (e.g., 46% in a Phase 3 trial)[6] | Less frequent, generally not a major concern[18][19] |
| Thrombocytopenia | Observed in some patients[6] | Not a reported class toxicity[18] |
| Headache | Reported | Common (>10% in some trials)[8] |
| Vomiting | Reported | Common (>10% in some trials)[8] |
The Rationale Behind the Divergence: A Mechanistic Perspective
The differing clinical outcomes of Drisapersen and Eteplirsen can be largely attributed to their distinct chemical structures, which influence their pharmacokinetic properties, cellular uptake, and potential for off-target effects.
dot
Caption: Logical flow from chemical structure to clinical outcome for Drisapersen and Eteplirsen.
Cellular Uptake and Trafficking
The phosphorothioate (PS) backbone of Drisapersen imparts a negative charge, which facilitates interactions with various proteins. This leads to uptake through scavenger receptors, such as the stabilin receptors, followed by endosomal trafficking[1][13]. A significant challenge for all antisense oligonucleotides is escaping the endosome to reach their target pre-mRNA in the nucleus. While the phosphorothioate modification can enhance cellular uptake, the subsequent endosomal escape is often inefficient, with a large portion of the drug being trafficked to lysosomes for degradation[20].
Eteplirsen's phosphorodiamidate morpholino oligomer (PMO) backbone is charge-neutral. This property reduces non-specific binding to proteins but also results in less efficient cellular uptake compared to phosphorothioate oligonucleotides[14][21]. The uptake of PMOs is thought to be a specific, saturable, and energy-dependent process, suggesting a receptor-mediated mechanism, although the specific receptors are not as well-characterized as those for phosphorothioates[21].
dot
Caption: Generalized signaling pathway for antisense oligonucleotide uptake and action.
Off-Target Effects and Toxicity
The phosphorothioate backbone of Drisapersen is known to interact non-specifically with a wide range of intracellular and extracellular proteins[8][22][23]. These interactions are believed to be a major contributor to the observed toxicities. For instance, binding to proteins involved in coagulation pathways could explain the thrombocytopenia, and interactions with proteins in the kidney could lead to proteinuria. Some studies suggest that phosphorothioate oligonucleotides can induce the formation of nuclear inclusions and alter the localization of nuclear proteins, potentially disrupting cellular processes[24].
The charge-neutral PMO backbone of Eteplirsen results in significantly less non-specific protein binding[25]. This is a key factor in its more favorable safety profile. The reduced propensity for off-target interactions likely minimizes the disruption of normal cellular functions, thus avoiding the toxicities associated with the phosphorothioate chemistry.
Experimental Protocols
Dystrophin Quantification by Western Blot
A standardized protocol for dystrophin quantification is crucial for comparing results across different studies. The following is a generalized protocol based on methodologies reported in the literature[17][26][27].
-
Protein Extraction: Muscle biopsy samples are homogenized in a lysis buffer (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol) to solubilize proteins. Total protein concentration is determined using a standard assay like the BCA assay.
-
Gel Electrophoresis: A specific amount of total protein (e.g., 25 µg) is loaded onto a polyacrylamide gel (e.g., 3-8% Tris-acetate gradient gel) to separate proteins by size.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered saline with Tween-20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for dystrophin (e.g., Abcam ab15277 at 1 µg/mL) overnight at 4°C.
-
A primary antibody for a loading control protein (e.g., sarcomeric α-actinin) is also used to normalize for protein loading.
-
The membrane is then washed and incubated with a secondary antibody conjugated to a fluorescent tag or an enzyme (e.g., HRP).
-
-
Detection and Quantification: The signal from the dystrophin band is detected using an imaging system. The intensity of the dystrophin band is normalized to the intensity of the loading control. Dystrophin levels in patient samples are often expressed as a percentage of the level in a healthy control sample run on the same blot. A standard curve created from serial dilutions of a healthy control lysate can be used for more accurate quantification[27].
6-Minute Walk Test (6MWT)
The 6MWT is conducted according to a standardized protocol, often based on the American Thoracic Society (ATS) guidelines, with modifications for the Duchenne muscular dystrophy population[28][29][30][31].
-
Preparation: The test is performed indoors on a flat, hard surface along a corridor of at least 30 meters marked at regular intervals. The patient should rest for at least 10 minutes before the test and should not have exercised vigorously within the preceding 2 hours.
-
Instructions to the Patient: The administrator provides standardized instructions, such as: "The object of this test is to walk as far as possible for 6 minutes. You will walk back and forth in this hallway. You may slow down and rest if necessary, but you should resume walking as soon as you are able."
-
Procedure: The patient walks for 6 minutes. The administrator times the test and records the distance walked. Standardized encouragement is given at specific intervals (e.g., every minute). A "safety chaser" may follow the patient to ensure their safety in case of a fall.
-
Outcome Measure: The total distance walked in 6 minutes (6MWD) is the primary outcome.
dot
Caption: A simplified workflow for a typical clinical trial of an exon-skipping drug in DMD.
Conclusion
The divergent clinical outcomes of Drisapersen and Eteplirsen offer a critical lesson in drug development, highlighting that even with the same molecular target, subtle differences in chemical structure can have profound implications for efficacy and safety. The anionic phosphorothioate backbone of Drisapersen, while potentially enhancing cellular uptake, was associated with significant off-target toxicities that ultimately outweighed its inconsistent clinical benefit. In contrast, the charge-neutral PMO chemistry of Eteplirsen, despite more modest dystrophin restoration, exhibited a much cleaner safety profile, which was a key factor in its accelerated approval. This comparative analysis underscores the importance of optimizing not just the sequence of antisense oligonucleotides, but also their chemical backbone to achieve a favorable balance of efficacy and safety for patients with Duchenne muscular dystrophy.
References
- 1. Endosomal Escape of Antisense Oligonucleotides Internalized by Stabilin Receptors Is Regulated by Rab5C and EEA1 During Endosomal Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized placebo-controlled phase 3 trial of an antisense oligonucl [m3india.in]
- 3. Eteplirsen in the treatment of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eteplirsen for the treatment of Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. gsk.com [gsk.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Endosomal Escape of Antisense Oligonucleotides Internalized by Stabilin Receptors Is Regulated by Rab5C and EEA1 During Endosomal Maturation | Semantic Scholar [semanticscholar.org]
- 10. Open-Label Evaluation of Eteplirsen in Patients with Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping: PROMOVI Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies [ouci.dntb.gov.ua]
- 13. Endosomal Escape of Antisense Oligonucleotides Internalized by Stabilin Receptors Is Regulated by Rab5C and EEA1 During Endosomal Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. "Endosomal Escape of Antisense Oligonucleotides Internalized by Stabil" by Colton M. Miller, W. Brad Wan et al. [digitalcommons.unl.edu]
- 16. Guidelines for the Six-Minute Walk Test | Vitalograph [vitalograph.com]
- 17. neurology.org [neurology.org]
- 18. fda.gov [fda.gov]
- 19. orbi.uliege.be [orbi.uliege.be]
- 20. mdpi.com [mdpi.com]
- 21. Cellular uptake of neutral phosphorodiamidate morpholino oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fine Tuning of Phosphorothioate Inclusion in 2′-O-Methyl Oligonucleotides Contributes to Specific Cell Targeting for Splice-Switching Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Single Stranded Fully Modified-Phosphorothioate Oligonucleotides can Induce Structured Nuclear Inclusions, Alter Nuclear Protein Localization and Disturb the Transcriptome In Vitro [frontiersin.org]
- 25. Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. neurology.org [neurology.org]
- 28. THE 6-MINUTE WALK TEST AND OTHER CLINICAL ENDPOINTS IN DUCHENNE MUSCULAR DYSTROPHY: RELIABILITY, CONCURRENT VALIDITY, AND MINIMAL CLINICALLY IMPORTANT DIFFERENCES FROM A MULTICENTER STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 29. cdn.lmu-klinikum.de [cdn.lmu-klinikum.de]
- 30. atsjournals.org [atsjournals.org]
- 31. Percent-Predicted 6-Minute Walk Distance in Duchenne Muscular Dystrophy to Account for Maturational Influences - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Drisapersen Sodium: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Drisapersen sodium.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves should be worn at all times when handling this compound or contaminated surfaces. Change gloves frequently. |
| Eye Protection | Safety Glasses/Goggles | ANSI-rated safety glasses with side shields are mandatory. Use chemical splash goggles when there is a risk of splashing. |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A respirator may be necessary for operations with a high potential for aerosol generation; consult a safety professional. |
Operational Plan: From Receipt to Disposal
A structured operational plan is crucial for the safe and efficient handling of this compound in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Storage: this compound is typically supplied as a solution. It should be stored in its original, light-protected container.[1] Consult the manufacturer's instructions for the recommended storage temperature.
Preparation and Handling
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.
-
Aseptic Technique: For cell-based experiments, use aseptic techniques to prevent contamination of the compound and the cell cultures.
-
Avoid Aerosolization: Handle the solution gently to avoid the generation of aerosols.
Spill Management
-
Evacuate: In case of a spill, evacuate the immediate area.
-
Contain: For liquid spills, contain the spill using absorbent materials.
-
Clean: Clean the spill area with an appropriate disinfectant or cleaning agent, following your institution's safety protocols.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As it is a synthetic nucleic acid molecule, it should be handled as regulated medical waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste according to institutional and local regulations. |
| Contaminated Labware | Collect in a designated, labeled biohazard waste container. Decontaminate if possible before disposal. |
| Contaminated PPE | Dispose of in a designated biohazard waste container immediately after use. |
| Liquid Waste | Collect in a labeled, leak-proof container. Decontaminate with a suitable method (e.g., autoclaving or chemical inactivation) before disposal, following institutional guidelines. |
Visualizing Safe Handling Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflow and the hierarchy of safety controls.
Caption: Workflow for the safe handling of this compound.
Caption: Hierarchy of controls for minimizing exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
